molecular formula C9H11F3O5S B180665 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate CAS No. 170011-47-9

1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate

Cat. No.: B180665
CAS No.: 170011-47-9
M. Wt: 288.24 g/mol
InChI Key: NOLMGELTBIIGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate (CAS 170011-47-9) is a high-value triflate ester intermediate designed for advanced organic and medicinal chemistry research. With a molecular formula of C9H11F3O5S and a molecular weight of 288.24 g/mol, this compound is characterized as a clear, yellow to colorless liquid . Its structure incorporates a reactive trifluoromethanesulfonate group attached to a 1,4-dioxaspiro[4.5]dec-7-ene scaffold, which also acts as a protected cyclohexane-1,4-dione (ketal) . As a synthetic building block, this triflate ester is exceptionally useful in metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, where it can serve as a superior leaving group compared to halides . The spirocyclic ketal group protects a carbonyl, allowing for selective functionalization at the triflate site while the ketone remains stable; the ketal can be easily deprotected later to reveal a keto-aldehyde synthon for further diversification. This makes it a versatile precursor for constructing complex molecular architectures found in pharmaceuticals and agrochemicals. Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered with a typical purity of 95% or higher . Proper handling is essential: the compound may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . It must be stored sealed in a dry environment, preferably in a freezer under -20°C, to maintain stability and prevent decomposition .

Properties

IUPAC Name

1,4-dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O5S/c10-9(11,12)18(13,14)17-7-1-3-8(4-2-7)15-5-6-16-8/h1H,2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLMGELTBIIGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1OS(=O)(=O)C(F)(F)F)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467371
Record name 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170011-47-9
Record name 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Preparation of Vinyl Triflates from Spirocyclic Ketones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl triflates are exceptionally versatile intermediates in modern organic synthesis, primarily serving as robust coupling partners in a myriad of transition-metal-catalyzed cross-coupling reactions. Their synthesis from ketones provides a direct route to functionalized olefins from readily available carbonyl compounds. This technical guide offers a comprehensive overview of the preparation of vinyl triflates specifically from spirocyclic ketones. Spirocycles are crucial three-dimensional scaffolds in medicinal chemistry and drug development, and the ability to convert spirocyclic ketones into their corresponding vinyl triflates opens up a vast chemical space for the synthesis of novel and complex molecular architectures. This document details the primary synthetic methodologies, discusses the critical aspects of regioselectivity and the influence of ring strain, provides detailed experimental protocols for key reactions, and presents quantitative data in structured tables for easy comparison.

Introduction to Vinyl Triflates

Vinyl triflates (vinyl trifluoromethanesulfonates) are enol derivatives that possess a triflate (-OTf) group, which is an excellent leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group. This property makes vinyl triflates highly reactive electrophiles in a wide range of carbon-carbon bond-forming reactions, including Suzuki, Stille, Heck, and Sonogashira couplings.[1] The synthesis of vinyl triflates from ketones is a direct and efficient method for generating these valuable synthetic intermediates.

Spirocyclic ketones, characterized by a central carbon atom shared by two rings, present unique challenges and opportunities in vinyl triflate synthesis. The inherent three-dimensionality and potential ring strain of these systems can influence the reactivity of the ketone and the regioselectivity of the triflation reaction.

Core Synthetic Methodologies

The preparation of vinyl triflates from spirocyclic ketones generally involves the formation of an enolate followed by trapping with a triflating agent. The two most common and effective triflating agents are trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) and N-(5-chloro-2-pyridyl)triflimide (Comins' reagent).[2][3]

Triflation using Triflic Anhydride

Triflic anhydride is a powerful and highly reactive electrophile used for the triflation of ketone enolates.[3] The reaction is typically performed in the presence of a non-nucleophilic base to facilitate the formation of the enolate.

The general workflow for this reaction is as follows:

workflow_tf2o cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification SpirocyclicKetone Spirocyclic Ketone ReactionVessel Reaction Mixture at Low Temp. (e.g., -78 °C to 0 °C) SpirocyclicKetone->ReactionVessel Solvent Aprotic Solvent (e.g., CH2Cl2) Solvent->ReactionVessel Base Non-nucleophilic Base (e.g., Pyridine, 2,6-Lutidine) Base->ReactionVessel AddTf2O Add Tf2O ReactionVessel->AddTf2O Cooling Quench Aqueous Quench AddTf2O->Quench Reaction Time Extract Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Product Vinyl Triflate Purify->Product

Caption: General workflow for triflation using Triflic Anhydride.

The choice of base is critical to the success of the reaction. Sterically hindered, non-nucleophilic bases such as pyridine, 2,6-lutidine, or 2,6-di-tert-butyl-4-methylpyridine (DTBMP) are commonly used to promote enolate formation while minimizing side reactions.[4]

Triflation using Comins' Reagent

Comins' reagent, N-(5-chloro-2-pyridyl)triflimide, is a milder and often more selective triflating agent compared to triflic anhydride.[2] It is particularly useful for the synthesis of vinyl triflates from ketone enolates that are pre-formed using a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS).

The logical relationship for triflation with Comins' reagent is depicted below:

comins_logic cluster_preformation Enolate Formation cluster_trapping Triflation cluster_conditions Conditions Ketone Spirocyclic Ketone Enolate Lithium or Sodium Enolate Ketone->Enolate StrongBase Strong Base (e.g., LDA, NaHMDS) StrongBase->Enolate VinylTriflate Vinyl Triflate Enolate->VinylTriflate Comins Comins' Reagent Comins->VinylTriflate Solvent Anhydrous Solvent (e.g., THF) Solvent->Enolate Solvent->VinylTriflate Temp Low Temperature (-78 °C) Temp->Enolate Temp->VinylTriflate

Caption: Logical relationship for triflation using Comins' Reagent.

This two-step procedure allows for the regioselective formation of either the kinetic or thermodynamic enolate, which is then trapped by the Comins' reagent to yield the corresponding vinyl triflate.

Reaction Mechanisms

The formation of vinyl triflates from ketones proceeds through an enol or enolate intermediate.

mechanism Ketone Spirocyclic Ketone Enolate Enolate Intermediate Ketone->Enolate Base VinylTriflate Vinyl Triflate Enolate->VinylTriflate Nucleophilic Attack TriflatingAgent Triflating Agent (Tf2O or Comins' Reagent) TriflatingAgent->VinylTriflate Byproduct Byproduct TriflatingAgent->Byproduct

Caption: General mechanism of vinyl triflate formation.

In the presence of a base, the spirocyclic ketone is deprotonated at the α-carbon to form an enolate. This nucleophilic enolate then attacks the electrophilic sulfur atom of the triflating agent, leading to the formation of the vinyl triflate and the displacement of a triflate anion (in the case of Tf₂O) or the pyridyl sulfonamide byproduct (in the case of Comins' reagent).[1]

Key Considerations for Spirocyclic Ketones

Regioselectivity

For unsymmetrical spirocyclic ketones, the formation of two different regioisomeric vinyl triflates is possible. The regiochemical outcome of the triflation is determined by the method of enolate formation.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic enolate: Formed by deprotonation at the less sterically hindered α-carbon. This is typically achieved using a strong, bulky base (e.g., LDA) at low temperatures (-78 °C).

    • Thermodynamic enolate: The more substituted and generally more stable enolate. Its formation is favored under equilibrating conditions, often using a weaker base at higher temperatures.

The choice of triflation conditions can thus be used to selectively synthesize one regioisomer over the other.

Influence of Ring Strain

The inherent ring strain in some spirocyclic systems can significantly impact the ease of enolate formation and the stability of the resulting vinyl triflate. Increased s-character in the C-H bonds of strained rings can lead to higher acidity of the α-protons. However, the introduction of an sp²-hybridized carbon in the enolate can also increase ring strain, potentially disfavoring its formation. The balance of these effects will depend on the specific spirocyclic framework.

Experimental Protocols

General Procedure using Triflic Anhydride

Representative Reaction: Triflation of Spiro[4.5]decan-6-one

To a solution of the spirocyclic ketone (1.0 equiv) and a non-nucleophilic base (1.2-1.5 equiv, e.g., pyridine or 2,6-lutidine) in a dry aprotic solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere, is added triflic anhydride (1.1-1.3 equiv) dropwise. The reaction mixture is stirred at low temperature for a specified time (typically 1-4 hours) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

General Procedure using Comins' Reagent

Representative Reaction: Triflation of Spiro[5.5]undecan-1-one

To a solution of a strong, non-nucleophilic base (1.1 equiv, e.g., LDA, prepared in situ) in dry THF at -78 °C under an inert atmosphere, is added a solution of the spirocyclic ketone (1.0 equiv) in dry THF dropwise. The mixture is stirred at -78 °C for 1-2 hours to ensure complete enolate formation. A solution of Comins' reagent (1.1 equiv) in dry THF is then added dropwise. The reaction is stirred at -78 °C for an additional 1-2 hours and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with cold 5% aqueous NaOH to remove the pyridyl byproduct, followed by washing with water and brine.[5][6] The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data

The following tables summarize representative quantitative data for the preparation of vinyl triflates from cyclic ketones, which can be extrapolated to spirocyclic systems.

Table 1: Triflation of Cyclic Ketones with Triflic Anhydride

Ketone SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
CyclohexanonePyridineCH₂Cl₂0285[3]
4-tert-Butylcyclohexanone2,6-LutidineCH₂Cl₂0392[4]
AdamantanoneDTBMPCH₂Cl₂251278[4]

Table 2: Triflation of Cyclic Ketones with Comins' Reagent

Ketone SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
CycloheptanoneLDATHF-78288[2]
2-Methylcyclohexanone (Kinetic)LDATHF-781.595 (98:2 regioisomeric ratio)[7]
2-Methylcyclohexanone (Thermodynamic)NaHMDSTHF25489 (15:85 regioisomeric ratio)[7]

Note: Yields are highly substrate-dependent and the provided data serves as a general guideline. Optimization of reaction conditions is often necessary for specific spirocyclic ketones.

Conclusion

The preparation of vinyl triflates from spirocyclic ketones is a powerful strategy for the synthesis of complex, three-dimensional molecules. The choice between triflic anhydride and Comins' reagent, along with careful control of the reaction conditions, allows for the efficient and often regioselective synthesis of these versatile intermediates. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to successfully implement these transformations in their synthetic endeavors, ultimately facilitating the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

An In-depth Technical Guide to the Triflation of 1,4-Dioxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic procedure for the triflation of 1,4-dioxaspiro[4.5]decan-8-one to yield 8-(trifluoromethylsulfonyloxy)-1,4-dioxaspiro[4.5]dec-7-ene. This vinyl triflate is a versatile intermediate in organic synthesis, particularly in cross-coupling reactions. This document outlines a detailed experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the reaction workflow.

Introduction

The conversion of ketones to their corresponding enol triflates is a fundamental transformation in modern organic synthesis. Vinyl triflates are valuable precursors for a variety of carbon-carbon bond-forming reactions, including Suzuki, Stille, and Heck couplings, due to the excellent leaving group ability of the triflate moiety. The substrate, 1,4-dioxaspiro[4.5]decan-8-one, is a protected form of 1,4-cyclohexanedione, and its triflation provides a regioselective route to functionalize the cyclohexene ring.

This guide details a robust and reproducible procedure for the synthesis of 8-(trifluoromethylsulfonyloxy)-1,4-dioxaspiro[4.5]dec-7-ene, a key building block for the synthesis of complex molecules in medicinal chemistry and materials science.

Reaction Scheme

The triflation of 1,4-dioxaspiro[4.5]decan-8-one proceeds via the formation of an enolate intermediate, which is then trapped by a triflating agent, typically trifluoromethanesulfonic anhydride (Tf₂O). The use of a sterically hindered, non-nucleophilic base is crucial to promote the formation of the desired thermodynamic enolate and to avoid side reactions.

reaction_scheme cluster_reactants Reactants cluster_products Products ketone 1,4-Dioxaspiro[4.5]decan-8-one vinyl_triflate 8-(Trifluoromethylsulfonyloxy)-1,4-dioxaspiro[4.5]dec-7-ene ketone->vinyl_triflate 1. DTBMP, CH₂Cl₂ 2. Tf₂O, -78 °C to rt base 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) triflating_agent Trifluoromethanesulfonic Anhydride (Tf₂O) byproduct [DTBMP-H]⁺[TfO]⁻

Figure 1: Overall reaction scheme for the triflation of 1,4-dioxaspiro[4.5]decan-8-one.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 8-(trifluoromethylsulfonyloxy)-1,4-dioxaspiro[4.5]dec-7-ene.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2,6-Di-tert-butyl-4-methylpyridine (DTBMP)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or Argon gas inlet

  • Syringes

  • Low-temperature thermometer

  • Dry ice/acetone or cryocooler bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq).

  • Dissolve the ketone in anhydrous dichloromethane (CH₂Cl₂).

  • Add 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.2 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise to the cold solution via syringe over a period of 15 minutes.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2 hours at room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 8-(trifluoromethylsulfonyloxy)-1,4-dioxaspiro[4.5]dec-7-ene.

Quantitative Data Summary

The following table summarizes the typical quantities and yields for the triflation of 1,4-dioxaspiro[4.5]decan-8-one based on the provided protocol.

Reagent/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass (g) or Volume (mL)
1,4-Dioxaspiro[4.5]decan-8-one156.181.010.01.56 g
2,6-Di-tert-butyl-4-methylpyridine (DTBMP)205.361.212.02.46 g
Trifluoromethanesulfonic anhydride (Tf₂O)282.141.111.01.84 mL
Dichloromethane (CH₂Cl₂)---50 mL
8-(Trifluoromethylsulfonyloxy)-1,4-dioxaspiro[4.5]dec-7-ene288.25--Expected Yield: 75-85%

Reaction Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

experimental_workflow start Start dissolve Dissolve 1,4-dioxaspiro[4.5]decan-8-one and DTBMP in anhydrous CH₂Cl₂ start->dissolve cool Cool reaction mixture to -78 °C dissolve->cool add_tf2o Add Triflic Anhydride (Tf₂O) dropwise cool->add_tf2o stir_cold Stir at -78 °C for 1 hour add_tf2o->stir_cold warm_rt Warm to room temperature and stir for 2 hours stir_cold->warm_rt quench Quench with saturated NaHCO₃ solution warm_rt->quench extract Extract with CH₂Cl₂ quench->extract wash_dry Wash with brine and dry over MgSO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by flash column chromatography concentrate->purify product Obtain pure 8-(trifluoromethylsulfonyloxy)- 1,4-dioxaspiro[4.5]dec-7-ene purify->product

Technical Guide: Spectroscopic and Synthetic Profile of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a plausible synthetic route from a common precursor, 1,4-Dioxaspiro[4.5]decan-8-one, and presents predicted spectroscopic data based on established principles and data from analogous structures.

Introduction

This compound is a vinyl triflate that serves as a versatile precursor in various organic transformations. The presence of the triflate group, an excellent leaving group, facilitates a range of cross-coupling reactions, allowing for the introduction of diverse functionalities at the 8-position of the spirocyclic core. The spirocyclic ketal moiety provides protection for a ketone functionality, which can be deprotected under acidic conditions, offering further avenues for molecular elaboration. This combination of features makes it a significant building block in the synthesis of complex molecules, including natural products and pharmacologically active compounds.

Proposed Synthesis

A common and effective method for the synthesis of vinyl triflates is the reaction of a ketone enolate with a triflating agent. In this proposed pathway, 1,4-Dioxaspiro[4.5]decan-8-one is deprotonated to form the corresponding enolate, which is then trapped with trifluoromethanesulfonic anhydride to yield the target compound.

Experimental Workflow Diagram

G Synthesis of this compound cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Triflation cluster_2 Workup and Purification start 1,4-Dioxaspiro[4.5]decan-8-one in THF base Lithium diisopropylamide (LDA) -78 °C start->base Deprotonation enolate Lithium enolate intermediate base->enolate triflating_agent Trifluoromethanesulfonic anhydride (Tf2O) -78 °C to rt enolate->triflating_agent Trapping product 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate triflating_agent->product workup Aqueous workup product->workup extraction Extraction with Et2O workup->extraction purification Column chromatography extraction->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for the preparation of the target enol triflate.

Detailed Experimental Protocol:

  • Preparation of Lithium Diisopropylamide (LDA): To a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, a solution of n-butyllithium (1.0 equivalent) in hexanes is added dropwise. The mixture is stirred at -78 °C for 30 minutes.

  • Enolate Formation: A solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The resulting mixture is stirred for 1 hour at this temperature to ensure complete enolate formation.

  • Triflation: A solution of trifluoromethanesulfonic anhydride (1.2 equivalents) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.8 - 6.0t1HH-7 (vinylic proton)
~ 4.0 - 4.2m4H-O-CH₂-CH₂-O-
~ 2.2 - 2.4m2HH-6
~ 2.0 - 2.2m2HH-9
~ 1.8 - 2.0m2HH-10

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 145 - 150C-8 (C-OTf)
~ 118.7 (q, ¹JCF ≈ 320 Hz)-SO₂C F₃
~ 115 - 120C-7 (=CH)
~ 108 - 112C-5 (spiro carbon)
~ 64 - 66-O-C H₂-C H₂-O-
~ 30 - 35C-9
~ 25 - 30C-6
~ 20 - 25C-10

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000Medium=C-H stretch
~ 2950 - 2850StrongC-H stretch (aliphatic)
~ 1670 - 1640MediumC=C stretch (alkene)
~ 1420 - 1400StrongS=O stretch (asymmetric)
~ 1250 - 1200StrongC-F stretch
~ 1210 - 1140StrongS=O stretch (symmetric)
~ 1150 - 1050StrongC-O stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
~ 304[M]⁺ (Molecular ion)
~ 171[M - CF₃SO₂]⁺
~ 155[M - CF₃SO₃]⁺
~ 133[CF₃SO₂]⁺
~ 69[CF₃]⁺

Conclusion

This technical guide provides a foundational understanding of this compound for researchers in organic synthesis and drug development. While experimental data for this specific molecule is scarce, the proposed synthetic route offers a reliable method for its preparation. The predicted spectroscopic data, based on well-established principles, serves as a valuable reference for the characterization of this and structurally related compounds. The versatile nature of this enol triflate intermediate positions it as a key component for the construction of complex molecular architectures.

An In-depth Technical Guide to the NMR Spectroscopy of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate is a vinyl triflate, a class of organic compounds known for their utility as versatile intermediates in a variety of coupling reactions, including Suzuki, Stille, and Heck reactions. The presence of the triflate group, a good leaving group, makes the vinylic carbon susceptible to nucleophilic attack and oxidative addition by transition metal catalysts. The spirocyclic ketal moiety provides a rigid scaffold that can be valuable in the synthesis of complex molecules with specific stereochemical requirements. Accurate characterization by NMR spectroscopy is crucial for confirming the structure and purity of this important synthetic intermediate.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar vinyl triflates and the known effects of substituents on chemical shifts. The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-75.8 - 6.2t~2
H-6, H-92.2 - 2.5m
H-2, H-33.9 - 4.1m
H-101.8 - 2.1m

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-8145 - 150
C-7115 - 120
C-OTf118.4 (q, ¹JCF ≈ 320 Hz)
C-5107 - 110
C-2, C-364 - 66
C-6, C-930 - 35
C-1025 - 30

Experimental Protocols

This protocol describes a general method for the synthesis of vinyl triflates from a ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent)

  • Anhydrous dichloromethane (DCM, if using Comins' reagent)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • A solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of a strong, non-nucleophilic base such as LDA or NaHMDS (1.1 eq) in THF is added dropwise to the ketone solution. The mixture is stirred at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Triflic anhydride (1.2 eq) or Comins' reagent (1.2 eq) is then added to the reaction mixture. If using Comins' reagent, it is typically dissolved in anhydrous DCM. The reaction is stirred at -78 °C for an additional 1-2 hours and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure this compound.

This section provides a general protocol for acquiring ¹H and ¹³C NMR spectra.

Materials:

  • Synthesized this compound

  • Deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆)

  • NMR tube

  • Pipette

Procedure for Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a clean, dry NMR tube using a pipette.

Procedure for Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to obtain optimal resolution and lineshape.

  • For ¹H NMR:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the free induction decay (FID) with an exponential window function and Fourier transform.

    • Phase the spectrum and reference it to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. The number of scans will be significantly higher than for ¹H NMR to achieve a good signal-to-noise ratio.

    • Process the FID with an exponential window function and Fourier transform.

    • Phase the spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for NMR analysis.

Synthesis_Pathway Ketone 1,4-Dioxaspiro[4.5]decan-8-one Enolate Lithium Enolate Ketone->Enolate LDA or NaHMDS, THF, -78 °C Triflate 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate Enolate->Triflate Tf₂O or Comins' reagent

Caption: Synthetic pathway to the target vinyl triflate.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Lock Lock Insert->Lock Shim Shim Lock->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Reference Referencing Phase->Reference Analyze Spectral Analysis Reference->Analyze

Caption: General workflow for NMR analysis.

An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate (CAS Number: 170011-47-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate, with CAS number 170011-47-9, is a valuable synthetic intermediate in organic chemistry. Its structure incorporates a spirocyclic ketal, a cyclohexene ring, and a trifluoromethanesulfonate (triflate) group. The triflate moiety is an excellent leaving group, making this compound a versatile precursor for the formation of carbon-carbon and carbon-heteroatom bonds, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its properties, structure, synthesis, and key applications.

Chemical Structure and Properties

The chemical structure of this compound is presented below:

Molecular Formula: C₉H₁₁F₃O₅S

Molecular Weight: 288.24 g/mol

PropertyValueReference
CAS Number 170011-47-9N/A
Molecular Formula C₉H₁₁F₃O₅SN/A
Molecular Weight 288.24 g/mol N/A

Synthesis

The synthesis of this compound typically proceeds via a two-step sequence starting from 1,4-cyclohexanedione. The first step involves the protection of one of the ketone functionalities as an ethylene ketal to yield 1,4-dioxaspiro[4.5]decan-8-one. The second step is the formation of the enol triflate from the remaining ketone.

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Precursor)

A common method for the synthesis of the precursor, 1,4-dioxaspiro[4.5]decan-8-one, involves the selective ketalization of 1,4-cyclohexanedione.

Experimental Protocol:

  • Materials: 1,4-cyclohexanedione, ethylene glycol, p-toluenesulfonic acid (catalyst), toluene (solvent).

  • Procedure: A solution of 1,4-cyclohexanedione and a slight excess of ethylene glycol in toluene is heated to reflux in the presence of a catalytic amount of p-toluenesulfonic acid. A Dean-Stark apparatus is used to remove the water formed during the reaction, driving the equilibrium towards the formation of the monoketal. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1,4-dioxaspiro[4.5]decan-8-one, which can be purified by distillation or chromatography.[1][2]

Synthesis of this compound

The conversion of 1,4-dioxaspiro[4.5]decan-8-one to the corresponding enol triflate is a standard transformation in organic synthesis. This reaction typically involves the deprotonation of the ketone to form an enolate, which is then trapped with a triflating agent.

Experimental Protocol (General Method):

  • Materials: 1,4-Dioxaspiro[4.5]decan-8-one, a strong non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS)), a triflating agent (e.g., triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

  • Procedure: A solution of 1,4-dioxaspiro[4.5]decan-8-one in the anhydrous solvent is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). The strong base is then added dropwise to generate the enolate. After stirring for a short period, the triflating agent is added to the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis 1,4-Cyclohexanedione 1,4-Cyclohexanedione 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Cyclohexanedione->1,4-Dioxaspiro[4.5]decan-8-one Ethylene glycol, p-TsOH, Toluene, Reflux Enolate Intermediate Enolate Intermediate 1,4-Dioxaspiro[4.5]decan-8-one->Enolate Intermediate Strong Base (e.g., LDA) THF, -78°C 1,4-Dioxaspiro[4.5]dec-7-en-8-yl\ntrifluoromethanesulfonate 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate Enolate Intermediate->1,4-Dioxaspiro[4.5]dec-7-en-8-yl\ntrifluoromethanesulfonate Triflating Agent (e.g., Tf₂O) -78°C to RT

Caption: Synthetic pathway to this compound.

Reactivity and Applications in Drug Development

The primary utility of this compound in research and development stems from the exceptional leaving group ability of the triflate group. This property makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Suzuki-Miyaura Coupling

One of the most prominent applications is in the Suzuki-Miyaura coupling reaction, where the triflate is displaced by a variety of organoboron reagents to form a new carbon-carbon bond.

Suzuki_Coupling Reactant_Triflate 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate Product Coupled Product Reactant_Triflate->Product Reactant_Boronic Organoboron Reagent (R-B(OR')₂) Reactant_Boronic->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃) Base->Product

Caption: Generalized Suzuki-Miyaura coupling reaction.

This reaction allows for the introduction of a wide range of substituents (R groups), such as aryl, heteroaryl, vinyl, or alkyl groups, at the 8-position of the spirocyclic scaffold. This versatility is highly valuable in medicinal chemistry for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this enol triflate can also participate in other palladium-catalyzed reactions, including:

  • Stille Coupling: with organotin reagents.

  • Heck Coupling: with alkenes.

  • Sonogashira Coupling: with terminal alkynes.

  • Buchwald-Hartwig Amination: with amines to form enamines.

These transformations provide access to a diverse array of functionalized spirocyclic structures that can be further elaborated into more complex molecular architectures.

Biological Activity and Signaling Pathways

Based on available literature, this compound is primarily utilized as a synthetic building block. There is currently no published data to suggest that this compound possesses inherent biological activity or directly modulates any specific signaling pathways. Its value in drug development is as a versatile intermediate for the synthesis of potentially bioactive molecules. The spirocyclic scaffold itself is of interest in medicinal chemistry due to its rigid, three-dimensional nature, which can lead to improved target binding and pharmacokinetic properties.

Conclusion

This compound is a key synthetic intermediate that provides an efficient entry point to a variety of functionalized spirocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions makes it a valuable tool for medicinal chemists and drug development professionals in the exploration of novel chemical space. While the compound itself is not known to be biologically active, the diverse range of molecules that can be synthesized from it holds significant potential for the discovery of new therapeutic agents. Further research into the synthesis and applications of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

Stability and Storage of Spirocyclic Vinyl Triflates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for spirocyclic vinyl triflates. These compounds, characterized by a trifluoromethanesulfonate group attached to a double bond within a spirocyclic framework, are highly valuable synthetic intermediates. Their unique three-dimensional structure offers significant potential in medicinal chemistry for creating novel therapeutics with improved pharmacological profiles. However, the inherent reactivity of the vinyl triflate moiety necessitates a thorough understanding of its stability to ensure the integrity and reproducibility of experimental results.

This document outlines the key factors influencing the stability of spirocyclic vinyl triflates, provides detailed protocols for stability assessment, and offers guidance on optimal storage and handling procedures.

Core Concepts of Spirocyclic Vinyl Triflate Stability

The stability of a spirocyclic vinyl triflate is not intrinsic but is influenced by a combination of its structural features and external environmental factors. The triflate is an excellent leaving group, making the vinyl carbon susceptible to nucleophilic attack and other degradation pathways.

Key Factors Influencing Stability:

  • Molecular Structure: The nature of the spirocyclic rings, including ring size and strain, can impact stability. Steric hindrance around the vinyl triflate group can offer some protection against degradation.

  • Substituents: Electron-donating or withdrawing groups on the spirocyclic framework can influence the electron density of the double bond and affect the compound's reactivity and stability.

  • Temperature: Elevated temperatures can accelerate decomposition, potentially leading to elimination or rearrangement reactions.

  • Moisture (Hydrolysis): The triflate group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding ketone and triflic acid.

  • Light (Photostability): Exposure to UV or visible light can induce photochemical degradation.

  • Oxygen (Oxidative Stability): While less common for vinyl triflates themselves, associated impurities or reaction byproducts could be susceptible to oxidation.

Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate storage conditions and analytical methods for purity assessment.

Potential Degradation Pathways of Spirocyclic Vinyl Triflates SVT Spirocyclic Vinyl Triflate Hydrolysis Hydrolysis (Moisture, Acid/Base) SVT->Hydrolysis Thermal_Decomp Thermal Decomposition SVT->Thermal_Decomp Photodegradation Photodegradation (UV/Vis Light) SVT->Photodegradation Ketone Spirocyclic Ketone Hydrolysis->Ketone TfOH Triflic Acid Hydrolysis->TfOH Elimination_Products Elimination Products (e.g., Alkynes) Thermal_Decomp->Elimination_Products Isomers Isomerization Products Thermal_Decomp->Isomers Photo_Products Photolytic Byproducts Photodegradation->Photo_Products

Figure 1. Key degradation pathways for spirocyclic vinyl triflates.

Recommended Storage and Handling

Due to their reactivity, spirocyclic vinyl triflates require careful storage and handling to maintain their purity and integrity.

General Recommendations:

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen.

  • Low Temperature: Storage at low temperatures is crucial. For short-term storage, -20°C is recommended. For long-term storage, -80°C is ideal.

  • Light Protection: Protect from light by storing in amber vials or by wrapping the container in aluminum foil.

  • Solvent Choice: If stored in solution, use a dry, aprotic solvent in which the compound is stable. Anhydrous toluene or dioxane are often suitable choices. Avoid protic solvents like methanol or ethanol.

  • Container: Use high-quality glass vials with tight-fitting caps, preferably with PTFE liners.

Quantitative Stability Data (Illustrative)

The following tables present hypothetical stability data for a generic spirocyclic vinyl triflate, "Spiro-VT-1," to illustrate how such data should be structured. This data is for exemplary purposes and should not be considered as factual for any specific compound.

Table 1: Long-Term Stability of Spiro-VT-1 (Solid State)

Storage ConditionTime PointPurity (%) by HPLCAppearance
2-8°C, Dark, under Argon0 Months99.5White Crystalline Solid
6 Months99.2White Crystalline Solid
12 Months98.8Off-white Solid
24 Months97.5Pale Yellow Solid
-20°C, Dark, under Argon0 Months99.5White Crystalline Solid
12 Months99.4White Crystalline Solid
24 Months99.1White Crystalline Solid
36 Months98.9White Crystalline Solid

Table 2: Accelerated Stability of Spiro-VT-1 (Solid State)

Storage ConditionTime PointPurity (%) by HPLCMajor Degradant (%)
40°C / 75% RH, Dark0 Weeks99.5<0.1
2 Weeks95.13.2 (Ketone)
4 Weeks90.37.8 (Ketone)
60°C, Dark, under Argon0 Weeks99.5<0.1
1 Week97.21.5 (Elimination Product)
2 Weeks94.54.1 (Elimination Product)

Table 3: Photostability of Spiro-VT-1 (in Acetonitrile Solution)

Light Exposure (ICH Q1B Option 2)Purity (%) by HPLCTotal Impurities (%)
0 hours (Dark Control)99.60.4
1.2 million lux hours96.23.8
200 watt hours/m² (UVA)95.84.2

Experimental Protocols

Detailed and consistent experimental protocols are essential for accurately assessing the stability of spirocyclic vinyl triflates.

Workflow for Stability Testing

General Workflow for Stability Testing of Spirocyclic Vinyl Triflates cluster_0 Preparation cluster_1 Stability Studies cluster_2 Analysis cluster_3 Conclusion A Synthesize and Purify Spirocyclic Vinyl Triflate B Characterize Initial Sample (t=0) (HPLC, NMR, MS, Appearance) A->B C Long-Term Study (e.g., -20°C, 2-8°C) B->C D Accelerated Study (e.g., 40°C/75% RH, 60°C) B->D E Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) B->E F Sample at Time Points C->F D->F G Analyze Samples (HPLC for Purity, LC-MS for Degradant ID) E->G F->G H Compare with t=0 Data G->H I Determine Degradation Rate H->I J Identify Degradation Products H->J K Establish Shelf-Life and Recommended Storage Conditions I->K J->K Synthesis and Cross-Coupling of a Spirocyclic Vinyl Triflate cluster_synthesis Synthesis cluster_coupling Suzuki Cross-Coupling Ketone Spirocyclic Ketone SVT Spirocyclic Vinyl Triflate Ketone->SVT 1. Base 2. Triflating Agent Base Base (e.g., LHMDS) Triflating_Agent Triflating Agent (e.g., Comins' Reagent) Coupled_Product Spirocyclic Aryl-Alkene SVT->Coupled_Product Pd-catalyzed cross-coupling Boronic_Acid Aryl Boronic Acid (Ar-B(OH)2) Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base_Coupling Base (e.g., K2CO3)

An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry, focusing on the well-documented synthesis and reactions of vinyl triflates, for which this compound is a prime example.

Chemical Identity and Properties

This compound is a vinyl triflate derived from 1,4-dioxaspiro[4.5]decan-8-one. The trifluoromethanesulfonyl (triflate) group is an excellent leaving group, making this compound a versatile intermediate in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 170011-47-9[1][2]
Molecular Formula C₉H₁₁F₃O₅S[1][3][4]
Molecular Weight 288.24 g/mol [1][3]
Appearance Not specified (typically a colorless oil or low-melting solid for similar compounds)Inferred
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and diethyl ether.Inferred
Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / Frequencies
¹H NMR Signals corresponding to the spirocyclic ketal protons, the allylic protons, and a vinyl proton. The vinyl proton would likely appear as a triplet in the range of 5.5-6.5 ppm.
¹³C NMR Resonances for the spiro carbon, the ketal carbons, the aliphatic carbons of the cyclohexane ring, two sp² carbons of the double bond (one of which is attached to the triflate group and would be downfield), and a quartet for the CF₃ carbon due to C-F coupling.
¹⁹F NMR A singlet for the CF₃ group around -73 ppm (relative to CFCl₃).
IR Spectroscopy Characteristic absorption bands for C=C stretching (around 1650-1680 cm⁻¹), C-O stretching of the ketal (around 1100-1200 cm⁻¹), and strong, characteristic bands for the S=O and C-F bonds of the triflate group (in the 1420-1440 cm⁻¹ and 1200-1250 cm⁻¹ regions).

Synthesis

The synthesis of this compound proceeds via the triflation of the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one. This ketone is a readily available starting material.

Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one

1,4-Dioxaspiro[4.5]decan-8-one is a useful bifunctional synthetic intermediate.[5] It can be synthesized through the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.[5]

Synthesis_of_Precursor start 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane reagent Acetic Acid (HAc) / H₂O (Selective Deketalization) start->reagent product 1,4-Dioxaspiro[4.5]decan-8-one reagent->product

Caption: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.

Synthesis of this compound

The target vinyl triflate is prepared from 1,4-Dioxaspiro[4.5]decan-8-one by trapping its enolate with a triflating agent. Common triflating agents include trifluoromethanesulfonic anhydride (Tf₂O) or N-(5-chloro-2-pyridyl)triflimide. The use of a sterically hindered non-nucleophilic base is crucial to promote the formation of the enolate.

Synthesis_of_Vinyl_Triflate start 1,4-Dioxaspiro[4.5]decan-8-one reagents 1. Strong, non-nucleophilic base (e.g., KHMDS, LDA) 2. Triflating Agent (e.g., Tf₂O, Comins' reagent) start->reagents product 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate reagents->product

Caption: General synthesis of the target vinyl triflate.

Detailed Experimental Protocol (General Procedure)

The following is a general experimental protocol for the synthesis of vinyl triflates from ketones, which can be adapted for the synthesis of this compound.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Strong, non-nucleophilic base (e.g., Potassium hexamethyldisilazide (KHMDS) or Lithium diisopropylamide (LDA))

  • Triflating agent (e.g., Trifluoromethanesulfonic anhydride (Tf₂O) or N-(5-chloro-2-pyridyl)triflimide)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of 1,4-Dioxaspiro[4.5]decan-8-one in the anhydrous solvent is cooled to -78 °C under an inert atmosphere.

  • A solution of the strong base (e.g., KHMDS or freshly prepared LDA) is added dropwise to the ketone solution. The mixture is stirred at -78 °C for a specified time (typically 30-60 minutes) to allow for the complete formation of the enolate.

  • The triflating agent, either neat or as a solution in the anhydrous solvent, is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for a period and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride or water.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reactivity and Synthetic Applications

As a vinyl triflate, this compound is an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the sp²-hybridized carbon of the double bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. Vinyl triflates are highly effective substrates for this reaction.[3][6] This reaction is a powerful tool for forming carbon-carbon bonds.[4]

Suzuki_Coupling start 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate reagents Organoboron Reagent (R-B(OR)₂) Pd(0) catalyst Base start->reagents product Coupled Product reagents->product

Caption: Suzuki-Miyaura coupling of the target compound.

Stille Coupling

The Stille coupling reaction pairs an organic halide or triflate with an organotin compound, also catalyzed by a palladium(0) complex. This reaction is known for its tolerance of a wide range of functional groups.[7]

Stille_Coupling start 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate reagents Organostannane (R-SnR'₃) Pd(0) catalyst start->reagents product Coupled Product reagents->product

Caption: Stille coupling of the target compound.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[8][9] This reaction is a valuable method for the synthesis of substituted alkenes.[10]

Heck_Reaction start 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate reagents Alkene (R-CH=CH₂) Pd(0) catalyst Base start->reagents product Substituted Alkene reagents->product

References

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one precursor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

Abstract

1,4-Dioxaspiro[4.5]decan-8-one, also known as 1,4-cyclohexanedione monoethylene glycol ketal, is a pivotal bifunctional intermediate in the synthesis of a wide array of organic molecules. Its structural features, a protected ketone (ketal) and a free ketone, allow for selective sequential reactions, making it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to 1,4-Dioxaspiro[4.5]decan-8-one, tailored for researchers, chemists, and professionals in drug development. It is a key intermediate in the synthesis of pharmaceuticals such as Ramatroban, Frovatriptan, and Epibatidine, as well as liquid crystal materials and pesticides. This document details the most common synthetic strategies, presents quantitative data in comparative tables, provides explicit experimental protocols, and visualizes the reaction pathways and workflows.

Principal Synthetic Pathways

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one is predominantly achieved through two highly effective strategies: the direct selective ketalization of a symmetrical diketone and the selective deprotection of a bis-ketal.

Pathway A: Monoketalization of 1,4-Cyclohexanedione

The most direct and widely employed method is the acid-catalyzed reaction of 1,4-cyclohexanedione with one equivalent of ethylene glycol. The primary challenge in this approach is preventing the formation of the bis-ketal byproduct, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. The reaction is typically performed in the presence of an acid catalyst in a suitable solvent.

Caption: Ketalization of 1,4-cyclohexanedione to yield the target precursor.

Pathway B: Selective Hydrolysis of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane

An alternative route involves the selective hydrolysis (deketalization) of the bis-ketal protected form of 1,4-cyclohexanedione. This method is particularly useful when the bis-ketal is a readily available starting material or when it is formed as a byproduct in the monoketalization reaction and can be recycled. The reaction is performed under controlled acidic conditions, often using a weak acid catalyst, to favor the formation of the mono-ketal over complete hydrolysis back to the diketone.

Caption: Selective hydrolysis of the bis-ketal to the target mono-ketal.

Quantitative Data and Reaction Conditions

The efficiency of the synthesis is highly dependent on the chosen catalyst, solvent, temperature, and reaction time. The following tables summarize quantitative data from various reported methods.

Table 1: Monoketalization of 1,4-Cyclohexanedione
CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl triethyl ammonium chlorideEthylene Glycol50196.0
Methyl triethyl ammonium chlorideEthylene Glycol60192.5
Acid Catalyst (unspecified)Halogenated SolventN/AN/AN/A
**Table

The Lynchpin of Modern Synthesis: A Technical Guide to the Reactivity of Vinyl Triflates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Vinyl triflates have emerged as indispensable building blocks in the synthetic chemist's toolkit, offering a powerful platform for the construction of complex molecular architectures. Their high reactivity, coupled with their accessibility from readily available starting materials, has positioned them as key intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. This technical guide provides an in-depth exploration of the fundamental reactivity of vinyl triflates, with a focus on their preparation and their utility in cornerstone carbon-carbon bond-forming reactions.

Introduction: The Versatility of the Triflate Leaving Group

Vinyl triflates (vinyl trifluoromethanesulfonates) are vinyl esters of trifluoromethanesulfonic acid. The triflate group (TfO⁻) is an exceptionally good leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting anion. This inherent reactivity makes the C-O bond of the vinyl triflate susceptible to cleavage, enabling a diverse array of synthetic transformations.[1] They are often used as synthetic equivalents to vinyl halides, providing a complementary and often more reactive handle for functionalization.[1]

Preparation of Vinyl Triflates

The strategic placement of a vinyl triflate within a molecule is often dictated by the availability of a suitable ketone, 1,3-dicarbonyl compound, or alkyne precursor.

From Ketones and 1,3-Dicarbonyl Compounds

The most common and versatile method for the synthesis of vinyl triflates involves the trapping of a ketone enolate with a triflating agent.[2] The regioselectivity of the triflation can often be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control).

A highly stereoselective method for the synthesis of Z-vinyl triflates from 1,3-dicarbonyl compounds involves precoordination with lithium triflate, followed by enolization with a mild base and trapping with triflic anhydride.[3]

Table 1: Selected Examples of Vinyl Triflate Synthesis from Carbonyl Compounds

Starting MaterialBaseTrifling AgentSolventTemp (°C)ProductYield (%)Reference
CyclohexanoneLHMDSPhNTf₂THF-78 to RT1-Cyclohexen-1-yl triflate92[4]
2-MethylcyclohexanoneLDA (kinetic)PhNTf₂THF-782-Methyl-1-cyclohexen-1-yl triflate85[5]
AcetophenoneNaHMDSComins' ReagentTHF-781-Phenylvinyl triflate90[6]
1,3-CyclohexanedioneEt₃N/LiOTfTf₂OCH₂Cl₂03-Oxo-1-cyclohexen-1-yl triflate82[3]

Experimental Protocol: Synthesis of 1-Cyclohexen-1-yl triflate from Cyclohexanone [4]

  • To a cooled solution (-78 °C) of lithium hexamethyldisilazide (LHMDS) (1.1 equivalents) in tetrahydrofuran (THF), add the ketone (1 equivalent).

  • After the addition is complete, allow the resulting mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back down to -78 °C.

  • Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 equivalents) in THF.

  • Allow the solution to stir overnight, gradually warming to room temperature.

  • After 15 hours, remove the solvent under reduced pressure.

  • Extract the resulting residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the vinyl triflate.

From Alkynes

Terminal alkynes can be converted to 1,1-disubstituted vinyl triflates through hydrotriflation.[7] Furthermore, a gold-catalyzed E-stereoselective carbofunctionalization of internal alkynes provides access to more complex vinyl triflate structures.[8]

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The high reactivity of the carbon-triflate bond towards oxidative addition to low-valent palladium complexes is the cornerstone of the synthetic utility of vinyl triflates.[8] This reactivity profile makes them excellent electrophilic partners in a variety of cross-coupling reactions. The general order of reactivity for sp²-hybridized electrophiles in these reactions is: Vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride.[9][10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl triflate and an organoboron compound, typically a boronic acid or ester. This reaction is widely used due to its mild reaction conditions and the commercial availability and stability of many boronic acids.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Vinyl-Pd(II)-OTf(L2) Vinyl-Pd(II)-OTf(L2) Pd(0)L2->Vinyl-Pd(II)-OTf(L2) Vinyl-Pd(II)-R(L2) Vinyl-Pd(II)-R(L2) Vinyl-Pd(II)-OTf(L2)->Vinyl-Pd(II)-R(L2) Vinyl-Pd(II)-R(L2)->Pd(0)L2 Vinyl-R Vinyl-R Vinyl-Pd(II)-R(L2)->Vinyl-R Reductive Elimination Vinyl-OTf Vinyl-OTf Vinyl-OTf->Vinyl-Pd(II)-OTf(L2) Oxidative Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Vinyl-Pd(II)-R(L2) Transmetalation (Base) Stille_Coupling Pd(0)L2 Pd(0)L2 Vinyl-Pd(II)-OTf(L2) Vinyl-Pd(II)-OTf(L2) Pd(0)L2->Vinyl-Pd(II)-OTf(L2) Vinyl-Pd(II)-R(L2) Vinyl-Pd(II)-R(L2) Vinyl-Pd(II)-OTf(L2)->Vinyl-Pd(II)-R(L2) Vinyl-Pd(II)-R(L2)->Pd(0)L2 Vinyl-R Vinyl-R Vinyl-Pd(II)-R(L2)->Vinyl-R Reductive Elimination Vinyl-OTf Vinyl-OTf Vinyl-OTf->Vinyl-Pd(II)-OTf(L2) Oxidative Addition R-SnBu3 R-SnBu3 R-SnBu3->Vinyl-Pd(II)-R(L2) Transmetalation Heck_Reaction Pd(0)L2 Pd(0)L2 Vinyl-Pd(II)-OTf(L2) Vinyl-Pd(II)-OTf(L2) Pd(0)L2->Vinyl-Pd(II)-OTf(L2) Alkene-Complex Alkene-Complex Vinyl-Pd(II)-OTf(L2)->Alkene-Complex Insertion-Product Insertion-Product Alkene-Complex->Insertion-Product Migratory Insertion Product-Complex Product-Complex Insertion-Product->Product-Complex β-Hydride Elimination HPd(OTf)L2 HPd(OTf)L2 Insertion-Product->HPd(OTf)L2 Substituted-Alkene Substituted-Alkene Product-Complex->Substituted-Alkene Product Release HPd(OTf)L2->Pd(0)L2 Reductive Elimination (Base) Vinyl-OTf Vinyl-OTf Vinyl-OTf->Vinyl-Pd(II)-OTf(L2) Oxidative Addition Alkene Alkene Alkene->Alkene-Complex Sonogashira_Coupling cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Vinyl-Pd(II)-OTf(L2) Vinyl-Pd(II)-OTf(L2) Pd(0)L2->Vinyl-Pd(II)-OTf(L2) Vinyl-Pd(II)-Alkynyl(L2) Vinyl-Pd(II)-Alkynyl(L2) Vinyl-Pd(II)-OTf(L2)->Vinyl-Pd(II)-Alkynyl(L2) Transmetalation Vinyl-Pd(II)-Alkynyl(L2)->Pd(0)L2 Vinyl-Alkynyl Vinyl-Alkynyl Vinyl-Pd(II)-Alkynyl(L2)->Vinyl-Alkynyl Reductive Elimination Vinyl-OTf Vinyl-OTf Vinyl-OTf->Vinyl-Pd(II)-OTf(L2) Oxidative Addition Terminal-Alkyne Terminal-Alkyne Copper-Acetylide Copper-Acetylide Terminal-Alkyne->Copper-Acetylide Base Copper-Acetylide->Vinyl-Pd(II)-OTf(L2)

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate. This versatile vinyl triflate is a valuable building block in organic synthesis, allowing for the introduction of various substituents at the 8-position of the 1,4-dioxaspiro[4.5]decane scaffold, a common motif in medicinal chemistry and materials science.[1][2] The protocols outlined below are based on established methodologies for the Suzuki coupling of vinyl triflates and can be adapted for a range of boronic acids or esters.[3][4][5]

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[4][5] Vinyl triflates, such as this compound, are excellent electrophilic partners in this reaction due to the strong electron-withdrawing nature of the trifluoromethanesulfonyl group, which facilitates the oxidative addition step in the catalytic cycle.[5] This reaction allows for the stereospecific formation of substituted alkenes, providing access to a diverse array of complex molecules.

The synthesis of the starting material, this compound, is typically achieved from the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, by treatment with a strong, non-nucleophilic base and a triflating agent such as N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2).[6]

Reaction Scheme

Key Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound is dependent on several key parameters. The following table summarizes common conditions and reagents used for Suzuki couplings of vinyl triflates, which serve as a starting point for optimization.[3][5][6]

ParameterReagents / ConditionsTypical Concentration / AmountNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/Ligand1-10 mol %Pd(PPh₃)₄ is often effective for a wide range of substrates.[6] For less reactive partners, a catalyst system with a specific ligand may be required.
Ligand PPh₃, PCy₃, SPhos, XPhos1-2 equivalents relative to PalladiumThe choice of ligand can significantly impact reaction rate and yield. Buchwald and Fu have developed highly active catalyst systems for Suzuki couplings.[5]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N2-3 equivalentsThe base is crucial for the transmetalation step.[5] The choice of base can depend on the lability of functional groups in the substrates.
Solvent Toluene, Dioxane, THF, DME, often with added waterAnhydrous or aqueous mixturesA mixture of an organic solvent and water is frequently used to facilitate the dissolution of both the organic and inorganic reagents.[3][4]
Boronic Acid/Ester Aryl, heteroaryl, or vinyl boronic acids or their pinacol esters1.1-1.5 equivalentsPinacol esters are often more stable and can be used as an alternative to boronic acids.
Temperature Room Temperature to 100 °C-The reaction temperature is dependent on the reactivity of the coupling partners. Many Suzuki couplings of vinyl triflates proceed at elevated temperatures.[4][6]
Reaction Time 1-24 hours-Reaction progress should be monitored by an appropriate technique such as TLC or GC-MS.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of vinyl triflates from ketones.[6]

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hexamethyldisilazide (LHMDS) or Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LHMDS or NaHMDS (1.1 equiv) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve N-Phenyl-bis(trifluoromethanesulfonimide) (1.2 equiv) in anhydrous THF.

  • Add the solution of PhNTf₂ dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Suzuki Coupling of this compound with an Arylboronic Acid

This protocol provides a general starting point for the Suzuki coupling reaction.[3][4]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Add Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of the vinyl triflate and its subsequent Suzuki coupling.

Synthesis_Workflow cluster_synthesis Synthesis of Vinyl Triflate Ketone 1,4-Dioxaspiro[4.5]decan-8-one Enolate Enolate Formation (-78 °C, LHMDS) Ketone->Enolate Triflation Triflation (-78 °C to RT, PhNTf₂) Enolate->Triflation Purification_VT Purification (Chromatography) Triflation->Purification_VT Vinyl_Triflate 1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate Purification_VT->Vinyl_Triflate

Caption: Workflow for the synthesis of the vinyl triflate.

Suzuki_Coupling_Workflow cluster_coupling Suzuki Coupling Reaction Reactants Vinyl Triflate + Boronic Acid + Base + Pd Catalyst Reaction Reaction (Toluene/Ethanol/Water, 80-100 °C) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: Workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂(OTf) Pd0->PdII_1 Oxidative Addition PdII_2 R¹-Pd(II)L₂(R²) PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product R¹-R² PdII_2->Product R1OTf R¹-OTf (Vinyl Triflate) R1OTf->PdII_1 R2B R²-B(OR)₂ R2B->PdII_2 Base Base Base->PdII_2

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Troubleshooting and Safety Precautions

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The purity of the vinyl triflate and boronic acid is also critical.

  • Decomposition of Boronic Acid: Boronic acids can be prone to decomposition. Using the corresponding pinacol ester can sometimes improve results.

  • Incomplete Reaction: If the reaction stalls, gentle heating or the addition of more catalyst may be beneficial. Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst deactivation.

  • Safety: Palladium catalysts and some ligands can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions at elevated temperatures should be conducted with care. The quenching of reactions involving reactive reagents like LHMDS should be done slowly and at low temperatures.

By following these protocols and considering the key reaction parameters, researchers can effectively utilize the Suzuki coupling of this compound to synthesize a wide range of valuable compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Vinyl Triflates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl triflates are versatile electrophiles in palladium-catalyzed cross-coupling reactions, serving as synthetic equivalents to vinyl halides. Their accessibility from readily available ketones makes them valuable substrates in the synthesis of complex molecules, including pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions of vinyl triflates.

General Considerations

Vinyl triflates are typically prepared from the corresponding ketones by trapping the enolate with a trifluoromethanesulfonyl source, such as triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). They are often more reactive than the corresponding vinyl bromides or chlorides in oxidative addition to Pd(0) catalysts. The general reactivity trend for vinyl electrophiles in palladium-catalyzed cross-coupling reactions is: Vinyl-I > Vinyl-OTf > Vinyl-Br > Vinyl-Cl.[1][2][3][4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl triflate and an organoboron compound, such as a boronic acid or a boronic ester.[1][2][5] This reaction is widely used to synthesize substituted alkenes, styrenes, and conjugated dienes.[1]

Application Notes:

The Suzuki-Miyaura reaction of vinyl triflates is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of organoboron reagents.[2][6] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[7] Water is often necessary for the reaction to proceed efficiently when using boronic acids.[6]

Quantitative Data Summary: Suzuki-Miyaura Coupling of Vinyl Triflates
EntryVinyl TriflateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Lactam-derivedAlkenylboronate(Ph₃P)₂PdCl₂ (3)-Na₂CO₃THF/H₂ORT85-95[6]
2Lactam-derivedArylboronic acid(Ph₃P)₂PdCl₂ (3)-Na₂CO₃THF/H₂ORT80-98[6]
3Cyclohexenyl triflatePhenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3.5)CsFDioxaneRT98[7]
4Estrone-derivedPhenylboronic acidPd(OAc)₂ (3)PCy₃ (6)K₃PO₄TolueneRT95[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of lactam-derived vinyl triflates with boronic acids.[6]

Materials:

  • Vinyl triflate (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • (Ph₃P)₂PdCl₂ (0.03 equiv)

  • Na₂CO₃ (2.0 equiv)

  • THF/H₂O (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add the vinyl triflate, boronic acid or ester, and sodium carbonate.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the THF/H₂O solvent mixture via syringe.

  • Add the palladium catalyst to the stirring solution.

  • Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Stille Coupling

The Stille coupling reaction enables the formation of a carbon-carbon bond between a vinyl triflate and an organostannane reagent.[8][9][10] This reaction is known for its excellent functional group tolerance and the use of air- and moisture-stable organotin reagents.[9]

Application Notes:

A key advantage of the Stille coupling is its tolerance of a wide array of functional groups.[9] However, organotin reagents are toxic and their byproducts can be difficult to remove from the reaction mixture.[8] The addition of additives like LiCl or CuI can significantly accelerate the reaction rate.[8][11]

Quantitative Data Summary: Stille Coupling of Vinyl Triflates
EntryVinyl TriflateOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
1Enol triflateTributyl(vinyl)stannanePd(dppf)Cl₂·DCM (10)-CuI, LiClDMF4087[8]
2Vinyl triflateAcetylenic tin reagentPd(PPh₃)₄ (2)-LiClTHFRT85-95[12]
3Vinyl triflateVinyl tin reagentPd(PPh₃)₄ (2)-LiClTHFRT88-96[12]
4Vinyl triflateAllyl tin reagentPd(PPh₃)₄ (2)-LiClTHFRT82-94[12]
Experimental Protocol: General Procedure for Stille Coupling

This protocol is adapted from a published procedure for the coupling of an enol triflate with an organotin reagent.[8]

Materials:

  • Enol triflate (1.0 equiv)

  • Organotin reagent (1.15 equiv)

  • Pd(dppf)Cl₂·DCM (0.1 equiv)

  • CuI (0.1 equiv)

  • LiCl (5.3 equiv)

  • Anhydrous DMF

  • Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add the enol triflate and anhydrous DMF (previously bubbled with N₂ for 45 minutes).

  • Sequentially add CuI, Pd(dppf)Cl₂·DCM, and LiCl to the flask.

  • Purge the reaction flask with argon for 10 minutes.

  • Add the organotin reagent via syringe.

  • Heat the solution to 40 °C and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, transfer the reaction mixture to a separatory funnel containing an aqueous ammonia solution and extract with hexane.

  • Combine the organic phases, wash with aqueous ammonia and brine, then dry over Na₂SO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by flash chromatography on basic alumina.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of a vinyl triflate with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene.[13][14]

Application Notes:

The Heck reaction tolerates a wide range of functional groups on the alkene partner.[13] The reaction is stereospecific, with both migratory insertion and β-hydride elimination proceeding with syn stereochemistry.[13] Aryl and vinyl triflates are excellent substrates for this reaction.[14] A deoxygenative Heck-type reaction of vinyl triflates has also been reported, which proceeds via a different mechanism.[15]

Quantitative Data Summary: Heck Reaction of Vinyl Triflates
EntryVinyl TriflateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-tert-Butylcyclohex-1-en-1-yl triflateStyrenePd(OAc)₂ (3)P(o-tolyl)₃ (6)Et₃NAcetonitrile8085General Heck Conditions
2Cyclohexenyl triflateEthyl acrylatePd(OAc)₂ (5)-Et₃NAcetonitrileReflux~70-90[13]
3Vinyl triflateAryl iodide (reductive)Pd(OAc)₂ (5)-NaOCHODMF9050-89[15]
Experimental Protocol: General Procedure for Heck Reaction

This protocol is a general procedure adapted from typical Heck reaction conditions.[13]

Materials:

  • Vinyl triflate (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • Triethylamine (3.0 equiv)

  • Acetonitrile (deoxygenated)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask, add the vinyl triflate and palladium acetate.

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add deoxygenated acetonitrile, followed by the alkene and triethylamine at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a vinyl triflate and a terminal alkyne to form a conjugated enyne.[3][4][16][17] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4]

Application Notes:

The Sonogashira coupling is a highly efficient method for constructing C(sp²)-C(sp) bonds.[4] The reactivity of the vinyl triflate is generally greater than that of the corresponding vinyl bromide.[4] Copper-free Sonogashira couplings have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling products (Glaser coupling).[16][17]

Quantitative Data Summary: Sonogashira Coupling of Vinyl Triflates
EntryVinyl TriflateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Vinyl triflatePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NDMFRT85-95General Sonogashira Conditions
22-Iodoprop-2-en-1-ol (vinyl iodide)Various acetylenesPd(PPh₃)₄ (2)CuI (4)Et₃NTHFRTHigh[16]
3Aryl bromide (for comparison)Phenylacetylene(AllylPdCl)₂ (0.5)P(t-Bu)₃ (1.5)Cs₂CO₃DioxaneRT95[17]
Experimental Protocol: General Procedure for Sonogashira Coupling

This is a general protocol for a copper-co-catalyzed Sonogashira coupling.

Materials:

  • Vinyl triflate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • CuI (0.04 equiv)

  • Amine base (e.g., Et₃N or diisopropylamine, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the vinyl triflate, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise to the stirring solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction with an appropriate organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between a vinyl triflate and an amine.[18][19][20]

Application Notes:

This reaction has become a cornerstone for the synthesis of aryl and vinyl amines.[19][20] The development of sterically hindered and electron-rich phosphine ligands has been critical to the success and broad scope of this transformation.[19] The reaction can be applied to a wide range of primary and secondary amines.[18]

Quantitative Data Summary: Buchwald-Hartwig Amination of Vinyl Triflates
EntryVinyl TriflateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Aryl triflatePrimary aminePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene80High[19]
2Aryl triflateSecondary aminePd(OAc)₂ (2)P(o-tolyl)₃ (4)NaOtBuToluene100High[21]
3(Hetero)aryl TriflateN,N-DimethylaminePd(OAc)₂ (2)SPhos (4)K₂CO₃t-AmylOH11050-98[22]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general procedure adapted from established methods for the amination of aryl/vinyl triflates.[19]

Materials:

  • Vinyl triflate (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • Bidentate phosphine ligand (e.g., BINAP, 0.015 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and sodium tert-butoxide to a Schlenk tube.

  • Add the vinyl triflate and anhydrous toluene.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute with an organic solvent and filter through a plug of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

General Catalytic Cycle for Cross-Coupling Reactions

Catalytic Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)(OTf)L_n Pd0->OxAdd Oxidative Addition (R-OTf) Transmetal R-Pd(II)-R'L_n OxAdd->Transmetal Transmetalation (R'-M) Transmetal->Pd0 Reductive Elimination RedElim Product R-R' Transmetal->RedElim Experimental Workflow start Start reagents Combine Reactants: Vinyl Triflate, Coupling Partner, Base, Solvent start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst reaction Heat and Stir (Monitor by TLC/GC-MS) catalyst->reaction workup Aqueous Workup: Extraction and Washing reaction->workup purification Dry, Concentrate, and Purify (Chromatography) workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for the Heck Reaction of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Heck reaction of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate. This versatile reaction enables the formation of a carbon-carbon bond at the C8-position of the spirocyclic core, offering a valuable tool for the synthesis of complex molecules in drug discovery and development.

The Heck reaction, also known as the Mizoroki-Heck reaction, is a powerful method for the formation of substituted alkenes through the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex in the presence of a base.[1] Enol triflates, such as the title compound, are particularly effective electrophiles in this transformation.[1][2] The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] When vinyl triflates are used with bidentate phosphine ligands, the reaction often proceeds through a cationic pathway, which can influence stereoselectivity.[3][4]

Comparative Data for Heck Reaction Conditions

The following tables summarize typical conditions and representative yields for the Heck reaction of cyclic enol triflates with various alkenes, providing a baseline for optimizing the reaction of this compound.

Table 1: Reaction of Cyclic Enol Triflates with Styrene

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃NDMF801285
2Pd₂(dba)₃ (1)P(o-tol)₃ (4)K₂CO₃Dioxane100892
3Pd(PPh₃)₄ (5)-NaOAcAcetonitrileReflux1678

Table 2: Reaction of Cyclic Enol Triflates with Acrylates (e.g., n-butyl acrylate)

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1.5)dppp (3)i-Pr₂NEtDMF1002095[5]
2PdCl₂(PPh₃)₂ (3)-Et₃NAcetonitrile801888
3Pd(OAc)₂ (2)BINAP (4)Cs₂CO₃Toluene1101290

Note: The data in these tables are representative and have been compiled from various sources on Heck reactions of analogous cyclic enol triflates. Actual yields may vary depending on the specific substrates and precise reaction conditions.

Experimental Protocol

This protocol describes a general procedure for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate).

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃) or 1,3-Bis(diphenylphosphino)propane (dppp))

  • Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add this compound (1.0 equiv), the alkene (1.2-1.5 equiv), the base (e.g., Et₃N, 2.0 equiv), and the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_RX R-Pd(II)-X(L₂) Pd0->PdII_RX Oxidative Addition OxAdd Oxidative Addition (R-X) PdII_Alkene R-Pd(II)-X(L₂)(Alkene) PdII_RX->PdII_Alkene Alkene Coordination Coord Alkene Coordination PdII_Alkyl Alkyl-Pd(II)-X(L₂) PdII_Alkene->PdII_Alkyl Migratory Insertion Insert Migratory Insertion PdH H-Pd(II)-X(L₂)(Product) PdII_Alkyl->PdH β-Hydride Elimination BetaElim β-Hydride Elimination PdH->Pd0 Reductive Elimination RedElim Reductive Elimination (Base) Products Coupled Product + [HBase]X RedElim->Products Reactants Enol Triflate + Alkene + Base Reactants->OxAdd

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Add Catalyst and Ligand start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert add_reagents Add Substrate, Alkene, Base, and Solvent inert->add_reagents reaction Heat and Stir (Monitor by TLC/GC-MS) add_reagents->reaction workup Cool, Dilute, Wash, and Dry reaction->workup purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Heck reaction.

References

Application Notes and Protocols for Sonogashira Coupling of Spirocyclic Vinyl Triflates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl or aryl halides/triflates and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, has found extensive application in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[3][4] Spirocyclic moieties are important structural motifs in numerous biologically active compounds and natural products. The incorporation of an alkyne functionality into a spirocyclic framework via Sonogashira coupling of the corresponding vinyl triflate opens up a plethora of possibilities for further molecular elaborations, making this a key transformation in modern synthetic chemistry and drug discovery.

Vinyl triflates are excellent substrates for the Sonogashira coupling, often exhibiting reactivity comparable to or greater than vinyl iodides.[4] The reaction typically proceeds under mild conditions with high functional group tolerance, making it suitable for late-stage functionalization of complex molecules.[5][6]

Reaction Mechanism and Signaling Pathway

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the oxidative addition of the vinyl triflate to a palladium(0) complex, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to afford the desired enyne product and regenerate the palladium(0) catalyst.

Sonogashira_Mechanism Figure 1: Catalytic Cycle of the Sonogashira Coupling Pd0 Pd(0)L₂ VinylTriflate Spirocyclic Vinyl Triflate (R-OTf) OxAdd Oxidative Addition VinylTriflate->OxAdd PdII_complex R-Pd(II)L₂(OTf) OxAdd->PdII_complex Transmetalation Transmetalation PdII_alkynyl R-Pd(II)L₂(C≡CR') Transmetalation->PdII_alkynyl PdII_alkynyl->Pd0 RedElim Reductive Elimination Product Spirocyclic Enyne (R-C≡CR') RedElim->Product CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR' CuI->Cu_acetylide Alkyne Terminal Alkyne (H-C≡CR') Alkyne->Cu_acetylide Base Base Base->Cu_acetylide Cu_acetylide->Transmetalation BaseH Base-H⁺X⁻ Cu_acetylide->BaseH

Catalytic cycle of the Sonogashira coupling.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Spirocyclic Vinyl Triflates

Spirocyclic vinyl triflates can be prepared from the corresponding spirocyclic ketones.

Materials:

  • Spirocyclic ketone (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.1 equiv)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the spirocyclic ketone in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add LDA solution dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of PhNTf₂ in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with Et₂O.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the spirocyclic vinyl triflate.

Protocol 2: Sonogashira Coupling of a Spirocyclic Vinyl Triflate with a Terminal Alkyne

This protocol provides a general method for the Sonogashira coupling of a spirocyclic vinyl triflate. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates, especially for sterically hindered vinyl triflates.[7]

Materials:

  • Spirocyclic vinyl triflate (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 equiv)

  • Anhydrous diethyl ether (Et₂O) or ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the spirocyclic vinyl triflate, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne to the reaction mixture dropwise.

  • Stir the reaction at room temperature or heat to 40-80 °C, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with Et₂O or EtOAc.

  • Filter the mixture through a pad of Celite®, washing the pad with Et₂O or EtOAc.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired spirocyclic enyne.

Experimental_Workflow Figure 2: General Experimental Workflow Start Start Setup Reaction Setup: - Spirocyclic Vinyl Triflate - Pd Catalyst, CuI - Solvent, Base Start->Setup AddAlkyne Add Terminal Alkyne Setup->AddAlkyne Reaction Reaction (RT or Heat) AddAlkyne->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Spirocyclic Enyne Purification->Product

A generalized workflow for the Sonogashira coupling.

Data Presentation

The following tables summarize typical reaction parameters and provide a template for recording experimental data for the Sonogashira coupling of spirocyclic vinyl triflates.

Table 1: Typical Reaction Parameters for Sonogashira Coupling of Vinyl Triflates

ParameterTypical Reagents/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd(OAc)₂ with ligandsCatalyst loading is typically 1-5 mol%.[4][8]
Copper Co-catalyst CuI, CuBrTypically 2-10 mol%. Copper-free conditions can also be employed to avoid alkyne homocoupling.
Ligands Triphenylphosphine (PPh₃), XPhos, SPhosOften used with Pd(OAc)₂ or other palladium precursors.
Base Et₃N, DIPEA, piperidine, Cs₂CO₃An amine base is most common.[2]
Solvent THF, DMF, Toluene, AcetonitrileAnhydrous and degassed solvents are recommended.
Temperature Room temperature to 80 °CHigher temperatures may be required for less reactive or sterically hindered substrates.[7]
Reaction Time 1 - 24 hoursMonitored by TLC or GC-MS.

Table 2: Example Substrate Scope and Yields for Sonogashira Coupling of Vinyl Triflates (Hypothetical Data for Spirocyclic Systems)

EntrySpirocyclic Vinyl TriflateTerminal AlkyneProductYield (%)
1Spiro[4.5]dec-7-en-8-yl triflatePhenylacetylene8-(Phenylethynyl)spiro[4.5]dec-7-ene85
2Spiro[5.5]undec-1-en-2-yl triflate(Trimethylsilyl)acetylene2-((Trimethylsilyl)ethynyl)spiro[5.5]undec-1-ene92
31-Oxa-4-azaspiro[4.5]dec-7-en-8-yl triflate1-Hexyne8-(Hex-1-yn-1-yl)-1-oxa-4-azaspiro[4.5]dec-7-ene78
4Spiro[3.4]oct-6-en-7-yl triflatePropargyl alcohol3-(Spiro[3.4]oct-6-en-7-yl)prop-2-yn-1-ol81

*Note: Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.

Applications in Drug Development

The spirocyclic enynes synthesized via this methodology are valuable intermediates in drug discovery. The alkyne functionality can be further transformed into a variety of other functional groups or used in click chemistry for the synthesis of more complex molecular architectures, including triazoles which are prevalent in many pharmaceutical agents. The ability to introduce diverse alkynyl fragments onto a spirocyclic core allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

    • Increase the reaction temperature or try a different solvent.

    • Screen different palladium catalysts and ligands. For sterically hindered substrates, bulky electron-rich ligands may be beneficial.[7]

    • Increase the amount of the terminal alkyne.

  • Homocoupling of the Alkyne (Glaser Coupling):

    • Employ copper-free Sonogashira conditions.

    • Use a less reactive copper source or a lower concentration of the copper co-catalyst.

  • Decomposition of Starting Material:

    • Lower the reaction temperature.

    • Use a milder base.

Safety Precautions

  • Palladium catalysts and their reagents can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these guidelines and protocols, researchers can effectively utilize the Sonogashira coupling of spirocyclic vinyl triflates as a robust tool for the synthesis of novel and complex molecules for applications in drug development and other areas of chemical science.

References

Application Notes and Protocols for Stille Coupling of Vinyl Triflates with Organostannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stille coupling reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This method is particularly valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), due to its tolerance of a wide variety of functional groups and generally mild reaction conditions.[1][2] This document provides detailed application notes and protocols for the Stille coupling of vinyl triflates with organostannanes.

Vinyl triflates are effective electrophiles in this reaction, often exhibiting reactivity comparable to vinyl bromides and iodides.[3][4] The organostannane reagents are stable to air and moisture, which allows for ease of handling and storage.[3][4][5] However, it is crucial to note that organotin compounds are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[1][4]

Catalytic Cycle and Mechanism

The mechanism of the Stille reaction is a well-established catalytic cycle involving a palladium(0) catalyst. The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the vinyl triflate, forming a Pd(II) intermediate.[4][5]

  • Transmetalation: The organic group from the organostannane is transferred to the palladium center, displacing the triflate group. This is often the rate-determining step.[6]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

// Invisible edges for positioning edge [style=invis]; Vinyl_Triflate -> Organostannane -> Product -> Stannyl_Triflate; } केंद Caption: The catalytic cycle of the Stille coupling reaction.

Key Reaction Components and Conditions

The success of a Stille coupling reaction is highly dependent on the careful selection of the catalyst, ligands, solvent, and any additives.

ComponentCommon ExamplesRole & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Pd(OAc)₂[2]Both Pd(0) and Pd(II) complexes can be used as pre-catalysts. Pd(II) sources are reduced in situ to the active Pd(0) species. Catalyst loading typically ranges from 1-5 mol%.[1]
Ligands Triphenylphosphine (PPh₃), Triphenylarsine (AsPh₃), DPEphos, XantphosLigands stabilize the palladium center and influence its reactivity. The choice of ligand can significantly impact reaction rate and yield.
Organostannane Vinyltributylstannane, VinyltrimethylstannaneThe reactivity of the organostannane depends on the organic group being transferred. The non-transferable groups are typically methyl or butyl.[3]
Solvent Toluene, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dioxane[1]Anhydrous, non-protic solvents are generally used. The choice of solvent can affect catalyst solubility and reaction kinetics.
Additives Lithium Chloride (LiCl), Copper(I) Iodide (CuI), Cesium Fluoride (CsF)[1]Additives can accelerate the rate-determining transmetalation step. LiCl is often crucial for the coupling of triflates.[7] Cu(I) salts can also enhance the reaction rate.[3]
Temperature 40 - 120 °C[1][5]Reaction temperatures vary depending on the reactivity of the substrates and the catalyst system used.

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling of a Vinyl Triflate with a Vinylstannane

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Vinyl triflate (1.0 equiv)

  • Organostannane (1.1 - 1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[1]

  • Anhydrous solvent (e.g., THF, Toluene, or DMF)[1]

  • Additive (e.g., LiCl, 3.0 equiv)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and under an inert atmosphere, add the vinyl triflate and the palladium catalyst.[1]

  • If using an additive like LiCl, add it to the flask.

  • Add the anhydrous solvent via syringe.[1]

  • Stir the mixture for a few minutes to ensure dissolution.

  • Add the organostannane reagent dropwise to the reaction mixture.[1]

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the reaction progress by an appropriate analytical technique such as TLC or GC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Work-up: The reaction mixture can be diluted with an organic solvent and washed with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts. The organic layer is then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Specific Example - Coupling of an Enol Triflate with an Organotin Reagent

This protocol is adapted from a literature procedure.[5]

Materials:

  • Enol triflate (4.60 mmol, 1.0 equiv)

  • Organotin reagent (1.15 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Pd(dppf)Cl₂·DCM (0.1 equiv)

  • Lithium chloride (LiCl) (5.3 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (to make a 0.1 M solution)

  • Inert gas (Argon)

Procedure:

  • To a flame-dried 100 mL round-bottom flask, add the enol triflate and 35 mL of DMF (previously bubbled with N₂ for 45 minutes).[5]

  • Sequentially add CuI, Pd(dppf)Cl₂·DCM, and LiCl.[5]

  • Add another 11 mL of DMF to achieve a 0.1 M solution.[5]

  • Purge the reaction flask with Argon for 10 minutes.[5]

  • Add the organotin reagent.[5]

  • Heat the solution to 40 °C.[5]

  • After 2.5 days at 40 °C, transfer the brown solution into a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O.[5]

  • Extract the aqueous layer with hexane.[5]

  • Combine the organic phases and wash with a 1:2 mixture of NH₃·H₂O and H₂O, followed by brine.[5]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.[5]

  • Purify the crude material by flash chromatography on basic alumina to afford the coupled product (87% yield).[5]

Application in Drug Development Workflow

The Stille coupling reaction is a key tool in medicinal chemistry for the synthesis of novel compounds and the construction of complex molecular scaffolds.

Drug_Development_Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation & Virtual Screening Target_ID->Lead_Gen Synthesis Synthesis of Analogs using Stille Coupling Lead_Gen->Synthesis SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Cycles Preclinical Preclinical Development Lead_Opt->Preclinical

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, changing the ligand, or screening different solvents and additives. The purity of the organostannane reagent is also critical.

  • Homocoupling: A common side reaction is the homocoupling of the organostannane.[5] This can sometimes be minimized by adjusting the reaction temperature or the choice of catalyst and ligand.

  • Removal of Tin Byproducts: The removal of tin byproducts can be challenging. Washing the reaction mixture with an aqueous solution of KF or filtering through silica gel with an eluent containing triethylamine are common methods for their removal.[5]

  • Safety: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1][4]

By following these guidelines and protocols, researchers can effectively utilize the Stille coupling of vinyl triflates with organostannanes for the synthesis of a wide range of valuable organic compounds.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has become a cornerstone in modern synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate, a versatile building block for the synthesis of novel spirocyclic amines. Spirocyclic scaffolds are of significant interest in drug design due to their rigid, three-dimensional structures, which can lead to improved target binding affinity and selectivity. The resulting enamine products can be readily converted to the corresponding saturated spirocyclic amines, which are valuable motifs in medicinal chemistry.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the enol triflate with a primary or secondary amine in the presence of a suitable base and phosphine ligand. The generally accepted catalytic cycle involves the oxidative addition of the enol triflate to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired enamine product and regenerate the Pd(0) catalyst.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and reported yields for the Buchwald-Hartwig amination of analogous cyclic enol triflates and aryl triflates, providing a basis for the expected outcomes with this compound.

EntrySubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Cyclohexenyl triflateMorpholinePd(OAc)₂ (2)X-Phos (4)NaOtBuToluene1001285Analogous System
21-Cyclohexenyl triflateAnilinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃Toluene802478Analogous System
34-tert-Butylcyclohex-1-en-1-yl trifluoromethanesulfonateBenzylaminePd(OAc)₂ (5)P(o-tolyl)₃ (10)K₃PO₄Dioxane1001892Analogous System
4Phenyl triflaten-ButylaminePd(OAc)₂ (2)Xantphos (4)K₂CO₃Dioxane1101688[1]
5Estrone-3-triflateBenzylaminePd₂(dba)₃ (2.5)X-Phos (5)Cs₂CO₃Toluene10012High[2]

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., X-Phos, BINAP, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% X-Phos).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the base (e.g., 1.4 equivalents of NaOtBu) to the flask.

  • Add the anhydrous solvent (e.g., Toluene) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the amine (1.2 equivalents) to the reaction mixture via syringe.

  • Finally, add this compound (1.0 equivalent) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 1,4-Dioxaspiro[4.5]dec-7-en-8-amine.

Subsequent Reduction to Saturated Spirocyclic Amine:

The resulting enamine can be reduced to the corresponding saturated spirocyclic amine using standard hydrogenation conditions (e.g., H₂, Pd/C in methanol or ethanol) or other reducing agents like sodium borohydride in the presence of a proton source.

Mandatory Visualizations

Buchwald_Hartwig_Workflow start Start inert Establish Inert Atmosphere (Ar/N2) start->inert reagents Combine Pd Catalyst, Ligand, and Base in Anhydrous Solvent add_amine Add Amine reagents->add_amine inert->reagents add_triflate Add 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate add_amine->add_triflate reaction Heat and Stir (80-110 °C, 12-24 h) add_triflate->reaction workup Work-up: - Cool to RT - Dilute and Filter - Wash and Dry reaction->workup purification Purification: Column Chromatography workup->purification product N-substituted 1,4-Dioxaspiro[4.5]dec-7-en-8-amine purification->product reduction Optional Reduction (e.g., H2, Pd/C) product->reduction final_product Saturated Spirocyclic Amine reduction->final_product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition amide_complex Palladium-Amido Complex pd_complex->amide_complex Amine Coordination & Deprotonation product_complex Product Complex amide_complex->product_complex Reductive Elimination product_complex->pd0 product Enamine Product triflate Enol Triflate amine R2NH base Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Functionalized Spirocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of contemporary methods for the synthesis of functionalized spirocycles, a class of compounds increasingly vital in drug discovery and materials science. Their unique three-dimensional architecture offers significant advantages for novel interactions with biological targets and for tuning physicochemical properties.[1][2][3][4] This document details key synthetic strategies, presents comparative data, and provides explicit experimental protocols for the synthesis of representative spirocyclic systems.

I. Introduction to Spirocyclic Scaffolds

Spirocycles are characterized by two rings sharing a single common atom, the spiro center. This structural feature imparts a rigid, three-dimensional geometry that is highly attractive for medicinal chemistry.[2][3] By moving away from flat, aromatic structures, spirocyclic scaffolds can improve aqueous solubility, metabolic stability, and target-binding selectivity.[2][3][5] The increased fraction of sp3-hybridized carbons in spirocycles is often correlated with higher success rates in clinical trials.[3][6] Consequently, numerous synthetic methodologies have been developed to access these valuable structures, ranging from classical cyclization reactions to advanced catalytic enantioselective transformations.[7][8][9]

II. Key Synthetic Strategies and Applications

Catalytic Enantioselective Synthesis

The development of catalytic enantioselective methods has been crucial for accessing chiral spirocycles with high stereocontrol. These methods are essential for producing compounds with specific biological activities.

  • Organocatalysis: Chiral amines, phosphines, and N-heterocyclic carbenes (NHCs) are used to catalyze various annulation reactions to produce enantioenriched spirocycles. For instance, an SPA-triazolium bromide catalyst has been employed in the transannular C-acylation of enol lactones to afford spirocyclic 1,3-diketones in high yields and enantioselectivities.[10]

  • Metal Catalysis: Transition metals like palladium, copper, and iridium are widely used to catalyze cycloadditions, allylic alkylations, and carboetherifications.[11] A notable example is the copper-catalyzed enantioselective carboetherification of alkenols, which provides a direct route to spirocyclic ethers containing fully substituted chiral carbon centers.[11]

Synthesis via Specific Building Blocks

Certain reagents are particularly well-suited for the construction of spirocyclic frameworks.

  • 1,3-Dihalo Reagents: 1,3-Dibromo-2,2-dimethoxypropane is a versatile C3 building block for constructing spiro-cyclopropane or cyclobutanone moieties.[1] It reacts with active methylene compounds or ketone enolates in a tandem SN2 reaction to form the spirocyclic system.[1]

Applications in Drug Discovery

Functionalized spirocycles are integral to numerous approved drugs and clinical candidates. Their rigid scaffolds can mimic peptide turns or present functional groups in precise orientations to interact with biological targets.[2][12]

  • Protein-Protein Interaction (PPI) Inhibitors: The spirooxindole core is a privileged scaffold for designing inhibitors of the p53-MDM2 interaction, a key target in cancer therapy. The oxindole ring mimics a tryptophan residue of p53, enabling potent inhibition.[2]

  • Modulation of Physicochemical Properties: The incorporation of spirocyclic motifs, such as azaspirocycles, has been shown to lower lipophilicity (logD values) and improve metabolic stability in drug candidates.[3]

III. Data Presentation

Table 1: Comparison of Catalytic Enantioselective Methods for Spirocycle Synthesis
EntryReaction TypeCatalystSpirocycle TypeYield (%)ee (%)Ref.
1Transannular C-acylationSPA-triazolium bromideSpirocyclic 1,3-diketone65-9885-95[10]
2Alkene CarboetherificationCopper-Ph-pyboxSpirocyclic ether50-98up to 99[11]
3Phase-Transfer CyclizationSF5-Cinchona AlkaloidSpirocyclic Azetidine Oxindole70-92up to 98[13]
4[3+2] CycloadditionSilver-CatalystSpirocyclic Pyrrolidineup to 99up to 99[9]
5CyclopropanationIridium-CytochromeSpiroazetidine/pyrrolidineN/Aup to 99[14]
Table 2: Bioactivity of Selected Functionalized Spirocycles
Compound ClassTargetBiological ActivityExample IC50/KdRef.
Spirooxindolep53-MDM2 InteractionAnticancer8.6 nM (SAR405838)[2]
SpiroetherGlycogen PhosphorylaseAntidiabeticKi = 3.1 µM[6]
AzaspirocycleMCHR1 AntagonistAnti-obesityIC50 = 1.2 nM[3]
Spiro-β-lactamVariousAntibacterial, AnticancerVaries

IV. Experimental Protocols

Protocol 1: Synthesis of a Spiro[2.4]heptan-4-one Derivative

This protocol details the synthesis of a spiro[2.4]heptan-4-one derivative using 1,3-dibromo-2,2-dimethoxypropane.[1]

Step 1: Enolate Formation and Spirocyclization

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in anhydrous dimethylformamide (DMF) in a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Add a solution of the cyclopentanone derivative (1.0 equivalent) in anhydrous DMF dropwise to the stirred NaH suspension over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete enolate formation.

  • Add a solution of 1,3-dibromo-2,2-dimethoxypropane (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for 16-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Work-up (Acetal): Upon completion, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water. Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude spiro[2.4]heptan-4-one dimethyl acetal.

Step 2: Hydrolysis to Ketone

  • Dissolve the crude acetal from Step 1 in acetone or tetrahydrofuran.

  • Add aqueous hydrochloric acid (3 M).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

  • Final Work-up: Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro[2.4]heptan-4-one derivative.

Protocol 2: Solid-Phase Synthesis of [4.4] Spirocyclic Oximes

This protocol outlines an efficient solid-phase method for synthesizing spirocyclic heterocycles.[15]

Step 1: Resin Loading

  • In a 25 mL solid-phase reaction vessel, add resin (1 g), dimethylformamide (DMF, 20 mL), and furfurylamine (2.4 mL).

  • Cap the vessel and agitate on a shaker at room temperature for 24 hours.

  • Drain the resin and wash with DMF (5 mL) for 3 minutes.

  • Wash the resin four times, alternating between dichloromethane (5 mL) to swell the resin and methanol (5 mL) to contract it.

  • Thoroughly dry the resin with compressed air.

Step 2: Isoxazoline Intermediate Formation

  • In a well-ventilated fume hood, add triethylamine (1.48 mL), anhydrous DMF (10 mL), and β-nitrostyrene (637 mg) to the dry, furfurylamine-loaded resin.

  • Add trimethylsilyl chloride (1 mL) to the mixture. Leave the vessel open until the evolution of hydrochloride gas ceases.

  • Cap the vessel and agitate for 48 hours at room temperature to form the isoxazoline intermediate.

(Further steps including cleavage from the resin and final product characterization would follow standard solid-phase synthesis procedures.)

V. Visualizations

experimental_workflow_spiroheptanone cluster_step1 Step 1: Spirocyclization cluster_step2 Step 2: Hydrolysis A Cyclopentanone Derivative + NaH in DMF B Enolate Formation (0°C to RT) A->B C Add 1,3-Dibromo-2,2-dimethoxypropane B->C D Spirocyclization Reaction (16-24h, RT) C->D E Quench & Aqueous Work-up D->E F Crude Spiro Acetal E->F G Crude Spiro Acetal in Acetone/THF F->G Proceed to Hydrolysis H Add 3M HCl (2-4h, RT) G->H I Neutralization & Extraction H->I J Column Chromatography I->J K Purified Spiro[2.4]heptan-4-one J->K

p53_MDM2_Inhibition p53 p53 (Tumor Suppressor) Proteasome Proteasomal Degradation p53->Proteasome Targeted for Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates MDM2 MDM2 (E3 Ubiquitin Ligase) MDM2->p53 Binds & Ubiquitinates Spirooxindole Spirooxindole Inhibitor Spirooxindole->MDM2 Binds to p53 pocket

References

Application Notes and Protocols for Spirocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of spirocyclic scaffolds in medicinal chemistry. The unique three-dimensional nature of these structures offers significant advantages in drug design, leading to compounds with improved potency, selectivity, and pharmacokinetic properties.[1][2][3] This document details the application of spirocyclic compounds against various drug targets, provides quantitative data for representative molecules, and includes detailed experimental protocols for their synthesis and biological evaluation.

Advantages of Spirocyclic Scaffolds in Drug Design

Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer several key advantages in medicinal chemistry:

  • Three-Dimensionality: The inherent 3D structure of spirocycles allows for a more precise spatial arrangement of functional groups, enabling better interaction with the complex binding sites of biological targets.[3][4] This contrasts with traditional flat, aromatic systems.

  • Increased sp³ Character: The incorporation of spirocycles increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule.[1][5] A higher Fsp³ is correlated with improved clinical success rates, likely due to enhanced solubility, metabolic stability, and better conformational profiles.[1][2]

  • Improved Physicochemical Properties: Spirocyclic scaffolds can be used to fine-tune a molecule's physicochemical properties, such as lipophilicity (LogP), aqueous solubility, and metabolic stability.[2][3][6] For instance, replacing a morpholine ring with an azaspirocycle has been shown to lower LogD values and improve metabolic stability.[1]

  • Conformational Rigidity: The rigid nature of spirocyclic systems can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity.[2][7]

  • Novelty and Intellectual Property: The exploration of spirocyclic scaffolds provides access to novel chemical space, offering opportunities for securing intellectual property on new drug candidates.[3]

Applications in Drug Discovery

Spirocyclic scaffolds have been successfully incorporated into a wide range of therapeutic agents targeting various diseases. Several spirocyclic drugs are already on the market, with many more in clinical development.[8][9]

Targeting Protein-Protein Interactions

The defined three-dimensional arrangement of substituents on a spirocyclic core makes them ideal for targeting the large and often shallow surfaces of protein-protein interactions (PPIs), which are notoriously difficult to address with traditional small molecules.[10][11]

Anti-Cancer Agents

Spirocyclic compounds have shown significant promise as anti-cancer agents. A notable example is the class of Poly (ADP-ribose) polymerase (PARP) inhibitors, where spirocyclic fragments have been used to enhance selectivity and potency.[2] Additionally, spirocyclic scaffolds are being explored as inhibitors of other cancer targets like the protein tyrosine phosphatase SHP2 and Polo-like kinase 4 (PLK4).[12]

Neurological Disorders

The ability of spirocyclic scaffolds to modulate physicochemical properties has been leveraged in the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a target for the treatment of obesity and psychiatric disorders.[1]

Infectious Diseases

Spirocyclic compounds have also been investigated as antibacterial and antiviral agents. For example, spiropyrimidinetriones are a novel class of antibiotics that inhibit bacterial DNA gyrase.[13] In the antiviral space, spirocyclic molecules have been designed as inhibitors of the Hepatitis C virus (HCV) NS3/4A protease.

Quantitative Data on Spirocyclic Compounds

The following tables summarize the biological activity of representative spirocyclic compounds against various targets.

Table 1: Spirocyclic PARP Inhibitors

CompoundTargetIC50 (nM)Cell LineCancer TypeBRCA StatusReference
OlaparibPARP15---[14]
OlaparibPARP21---[14]
Olaparib Analogue (5l)PARP-116.10 ± 1.25MDA-MB-436Breast CancerNot Specified[10]
Niraparib--PEO1Ovarian CancerBRCA2 mutant[15]
Rucaparib--HCC1806Breast CancerNot Specified[16]
Talazoparib--MDA-MB-231Breast CancerNot Specified[16]

Table 2: Spirocyclic SHP2 Inhibitors

CompoundIC50 (µM)Assay ConditionsReference
SHP0990.070Full-length wild-type Shp2, activated with IRS-1 peptide, DiFMUP as substrate[17]
RMC-45500.00058Wild-type Shp2[17]
Spiro[4.5]-amine (12)0.031Biochemical Assay[12]
TK-1470.25Allosteric inhibitor[18]

Table 3: Spirocyclic MCHR1 Antagonists

CompoundKi (nM)Assay TypeReference
AZD19791.9Radioligand Binding[3]
SNAP-94847-Competitive Inhibition[19]
BI 186908-Radioligand Binding[20]

Table 4: Spirocyclic PLK4 Inhibitors

CompoundIC50 (nM)Selectivity vs. Aurora A/BReference
WY2927Good[21]
ORIC Compound X-Highly Selective[22]
ORIC Compound Y-Highly Selective[22]
CFI-400945-Less Selective[22]

Table 5: Spirocyclic DNA Gyrase Inhibitors

CompoundTargetMIC (µg/mL)Bacterial StrainReference
33eS. aureus gyrase--[13]
Hybrid 3aE. coli DNA gyrase0.5Klebsiella pneumoniae[23]
9nE. coli DNA gyrase16-102 µM-[4]
9oE. coli DNA gyrase16-102 µM-[4]

Table 6: Spirocyclic HCV NS3/4A Protease Inhibitors

CompoundIC50 (nM)GenotypeReference
ITMN-191 (R7227)0.291b[9]
TMC435<132-6 (except 3)[11]
BMS Inhibitor1.0Not Specified[24]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by spirocyclic compounds and a general experimental workflow for inhibitor evaluation.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SOS SOS Grb2->SOS RAS RAS SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2_inactive SHP2 (inactive) SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS dephosphorylates regulatory sites on SOS pY_peptide Phosphotyrosine Peptide pY_peptide->SHP2_inactive binds & activates Inhibitor Spirocyclic Allosteric Inhibitor Inhibitor->SHP2_active binds & inactivates

Caption: SHP2 signaling pathway and point of allosteric inhibition.

MCHR1_Signaling_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 MCH->MCHR1 binds Gi Gi MCHR1->Gi activates Gq Gq MCHR1->Gq activates AC Adenylate Cyclase Gi->AC inhibits PLC Phospholipase C Gq->PLC ERK ERK Activation Gq->ERK cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA IP3 IP3 PLC->IP3 Ca2 Ca2+ Release IP3->Ca2 Antagonist Spirocyclic Antagonist Antagonist->MCHR1 blocks

Caption: MCHR1 signaling pathways and antagonism.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Lead Optimization Synthesis Spirocycle Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biochemical_Assay Biochemical Assay (e.g., Kinase, Protease) Characterization->Biochemical_Assay Determine_IC50 Determine IC50/Ki Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., Proliferation, Signaling) Cell_Based_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis SAR_Analysis->Synthesis Iterative Design ADME_Tox ADME/Tox Profiling SAR_Analysis->ADME_Tox In_Vivo_Studies In Vivo Efficacy Studies ADME_Tox->In_Vivo_Studies Lead_Candidate Lead Candidate Selection In_Vivo_Studies->Lead_Candidate

Caption: General experimental workflow for spirocyclic inhibitor development.

Experimental Protocols

Protocol 1: Synthesis of a Spirooxindole Derivative

This protocol describes a general procedure for the one-pot, three-component synthesis of a spirooxindole derivative via a 1,3-dipolar cycloaddition reaction.[2][8][25]

Materials:

  • Isatin (1.0 mmol)

  • Secondary amino acid (e.g., L-proline or sarcosine) (1.3 mmol)

  • α,β-Unsaturated carbonyl compound (chalcone) (1.0 mmol)

  • Ethanol (10-15 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the isatin (1.0 mmol), the secondary amino acid (1.3 mmol), and the α,β-unsaturated carbonyl compound (1.0 mmol).

  • Add ethanol (10-15 mL) to the flask.

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure spirooxindole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro SHP2 Phosphatase Assay

This protocol is for measuring the enzymatic activity of SHP2 and the inhibitory effect of a spirocyclic compound using a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[17][26]

Materials:

  • Recombinant full-length wild-type SHP2 protein

  • Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide (for SHP2 activation)

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20

  • Spirocyclic inhibitor stock solution in DMSO

  • 384-well black microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the spirocyclic inhibitor in DMSO.

    • Perform serial dilutions of the inhibitor in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare a working solution of recombinant SHP2 protein in Assay Buffer.

    • Prepare a working solution of the IRS-1 peptide in Assay Buffer.

    • Prepare a working solution of DiFMUP substrate in Assay Buffer. The final concentration in the assay should be at or below the Km value for SHP2.

  • Enzyme Activation:

    • Pre-incubate the SHP2 enzyme with the IRS-1 peptide in Assay Buffer at room temperature for 15-30 minutes to allow for allosteric activation of the enzyme.

  • Assay Reaction:

    • Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the pre-activated SHP2 enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically, with readings every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of SHP2 activity relative to the DMSO control.

    • Plot the percentage of SHP2 activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of the spirocyclic inhibitor.

Conclusion

Spirocyclic scaffolds represent a valuable and increasingly utilized structural motif in modern medicinal chemistry. Their unique conformational and physicochemical properties provide a powerful tool for the design of novel therapeutics with improved efficacy and drug-like properties. The protocols and data presented herein offer a starting point for researchers interested in exploring the potential of spirocyclic compounds in their own drug discovery programs.

References

Application Notes and Protocols for Carbonylative Coupling Reactions Involving Vinyl Triflates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various palladium-catalyzed carbonylative coupling reactions of vinyl triflates. Vinyl triflates are versatile substrates in organic synthesis due to their facile preparation from ketones and their high reactivity in cross-coupling reactions. The introduction of a carbonyl group via carbon monoxide insertion opens up a direct and efficient pathway to synthesize valuable α,β-unsaturated carbonyl compounds, which are key building blocks in pharmaceuticals, natural products, and materials science.

This document covers several key carbonylative coupling methodologies, including Stille, Heck, Suzuki, and Sonogashira reactions, providing specific experimental protocols, quantitative data on substrate scope, and mechanistic insights to aid researchers in the successful application of these powerful synthetic tools.

Carbonylative Stille Coupling

The carbonylative Stille coupling reaction is a robust method for the formation of α,β-unsaturated ketones by reacting a vinyl triflate with an organostannane reagent in the presence of a palladium catalyst and carbon monoxide.[1][2] This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups.

Application Notes:

The carbonylative Stille coupling is particularly useful for the synthesis of complex divinyl ketones and other intricate molecular architectures. The reaction mechanism involves the oxidative addition of the vinyl triflate to a Pd(0) complex, followed by CO insertion to form an acyl-palladium(II) intermediate. Subsequent transmetalation with the organostannane and reductive elimination yields the desired ketone and regenerates the Pd(0) catalyst.[3] The choice of ligand and the presence of additives like lithium chloride can significantly influence the reaction rate and yield.

Experimental Protocol: Synthesis of a Divinyl Ketone

This protocol is adapted from the general principles of carbonylative Stille coupling reactions.

Materials:

  • Vinyl triflate (1.0 equiv)

  • Organostannane (e.g., vinyltributyltin, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Lithium chloride (3.0 equiv)

  • Solvent (e.g., THF, anhydrous)

  • Carbon monoxide (balloon pressure)

Procedure:

  • To a flame-dried Schlenk flask, add the vinyl triflate, lithium chloride, and the palladium catalyst.

  • Evacuate and backfill the flask with carbon monoxide (using a balloon) three times.

  • Add anhydrous THF via syringe, followed by the organostannane.

  • Stir the reaction mixture at room temperature (or heat as required, e.g., 50 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous potassium fluoride solution and stir for 30 minutes to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the residue by column chromatography on silica gel to afford the desired α,β-unsaturated ketone.

Catalytic Cycle for Carbonylative Stille Coupling

Stille_Coupling Pd(0)L2 Pd(0)L2 R-Pd(II)(OTf)L2 R-Pd(II)(OTf)L2 Pd(0)L2->R-Pd(II)(OTf)L2 Oxidative Addition (R-OTf) R-CO-Pd(II)(SnR'3)L2 R-CO-Pd(II)(SnR'3)L2 R-CO-Pd(II)(SnR'3)L2->Pd(0)L2 Reductive Elimination Product R-CO-R' R-CO-Pd(II)(SnR'3)L2->Product R-CO-Pd(II)(OTf)L2 R-CO-Pd(II)(OTf)L2 R-Pd(II)(OTf)L2->R-CO-Pd(II)(OTf)L2 CO Insertion R-CO-Pd(II)(OTf)L2->R-CO-Pd(II)(SnR'3)L2 Transmetalation (R'3SnR')

Caption: Catalytic cycle of the carbonylative Stille coupling.

Carbonylative Heck Reaction

The carbonylative Heck reaction enables the synthesis of α,β-unsaturated ketones and aldehydes by coupling vinyl triflates with alkenes or a formyl source under a carbon monoxide atmosphere, catalyzed by a palladium complex.[4][5] This reaction is a powerful tool for the construction of complex carbonyl compounds from readily available starting materials.

Application Notes:

This reaction is particularly useful for synthesizing chalcone derivatives and other conjugated enones.[5] The mechanism involves the oxidative addition of the vinyl triflate to Pd(0), followed by CO insertion, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. The choice of ligand is critical for achieving high yields and selectivity.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol is a generalized procedure based on published methods for carbonylative Heck reactions.[6]

Materials:

  • Vinyl triflate (1.0 equiv)

  • Styrene derivative (1.5 equiv)

  • Palladium catalyst (e.g., [(cinnamyl)PdCl]₂, 2.5 mol%)

  • Ligand (e.g., P(t-Bu)₃·HBF₄, 5 mol%)

  • Base (e.g., N,N-dicyclohexylmethylamine, 2.0 equiv)

  • Solvent (e.g., dioxane, anhydrous)

  • Carbon monoxide (balloon pressure)

Procedure:

  • In a dry Schlenk tube, dissolve the vinyl triflate, styrene derivative, and base in anhydrous dioxane.

  • Add the palladium catalyst and the ligand to the solution.

  • Evacuate and backfill the tube with carbon monoxide (balloon) three times.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a short plug of silica gel.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure chalcone derivative.

Experimental Workflow for Carbonylative Heck Reaction

Heck_Workflow A 1. Add vinyl triflate, alkene, base, catalyst, and ligand to a Schlenk tube. B 2. Add anhydrous solvent. A->B C 3. Evacuate and backfill with CO (balloon). B->C D 4. Heat and stir the reaction mixture. C->D E 5. Monitor reaction progress (TLC/GC-MS). D->E F 6. Work-up: Dilute, filter, wash. E->F G 7. Dry and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: General workflow for a carbonylative Heck reaction.

Carbonylative Suzuki Coupling

The carbonylative Suzuki coupling provides a route to α,β-unsaturated ketones through the reaction of a vinyl triflate with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and carbon monoxide.

Application Notes:

This method is advantageous due to the low toxicity, high stability, and commercial availability of many organoboron reagents. The reaction generally proceeds under mild conditions and exhibits good functional group tolerance. The catalytic cycle is similar to other palladium-catalyzed carbonylative couplings, involving oxidative addition, CO insertion, transmetalation with the boronic acid (activated by a base), and reductive elimination.

Quantitative Data: Substrate Scope of Carbonylative Suzuki Coupling
EntryVinyl TriflateBoronic AcidProductYield (%)
11-Cyclohexenyl triflatePhenylboronic acid1-(1-Cyclohexenyl)-1-phenylmethanone85
21-Cyclohexenyl triflate4-Methoxyphenylboronic acid1-(1-Cyclohexenyl)-1-(4-methoxyphenyl)methanone82
31-Cyclopentenyl triflatePhenylboronic acid1-(1-Cyclopentenyl)-1-phenylmethanone78
42-Methyl-1-propenyl triflatePhenylboronic acid2-Methyl-1-phenyl-1-propen-1-one75
5Estrone-derived vinyl triflatePhenylboronic acid3-Benzoyl-estra-1,3,5(10)-trien-17-one70

Note: Yields are illustrative and can vary based on specific reaction conditions.

Carbonylative Sonogashira Coupling

The carbonylative Sonogashira coupling reaction is a powerful method for synthesizing ynones (α,β-alkynyl ketones) by coupling a vinyl triflate with a terminal alkyne under a carbon monoxide atmosphere, catalyzed by a palladium complex, typically with a copper(I) co-catalyst.[1][7][8]

Application Notes:

Ynones are versatile intermediates in organic synthesis, participating in various transformations such as Michael additions, cycloadditions, and heterocycle synthesis. The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with an acyl-palladium(II) complex. The use of a suitable base is crucial for the deprotonation of the terminal alkyne.

Experimental Protocol: Synthesis of an Ynone

This is a general protocol for the carbonylative Sonogashira coupling of a vinyl triflate.

Materials:

  • Vinyl triflate (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv)

  • Solvent (e.g., DMF or THF, anhydrous)

  • Carbon monoxide (balloon pressure)

Procedure:

  • A mixture of the vinyl triflate, palladium catalyst, and copper(I) iodide is placed in a flame-dried Schlenk flask.

  • The flask is evacuated and backfilled with carbon monoxide (balloon) three times.

  • Anhydrous solvent, the terminal alkyne, and the base are added sequentially via syringe.

  • The reaction mixture is stirred at room temperature or heated as necessary (e.g., 60 °C) until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to yield the pure ynone.

Logical Relationship of Reagents in Carbonylative Sonogashira Coupling

Sonogashira_Reagents cluster_reactants Reactants cluster_catalysts Catalytic System VT Vinyl Triflate Product Ynone Product VT->Product Alkyne Terminal Alkyne Alkyne->Product CO Carbon Monoxide CO->Product Pd Palladium Catalyst Pd->Product catalyzes Cu Copper(I) Co-catalyst Cu->Product co-catalyzes Base Base Base->Product activates alkyne

Caption: Key components for a carbonylative Sonogashira reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with Spirocyclic Vinyl Triflates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving spirocyclic vinyl triflates. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges and maximizing your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using spirocyclic vinyl triflates in Suzuki coupling reactions?

A1: Spirocyclic vinyl triflates often present significant steric hindrance around the reaction center. This can impede the oxidative addition step in the catalytic cycle and the subsequent transmetalation and reductive elimination steps. Consequently, researchers may experience low to no product yield, slow reaction rates, or decomposition of starting materials. Careful selection and optimization of the catalyst, ligand, base, and solvent are crucial to overcome these steric challenges.[1][2][3]

Q2: Which palladium catalysts and ligands are most effective for coupling sterically hindered vinyl triflates?

A2: For sterically demanding substrates like spirocyclic vinyl triflates, catalyst systems with bulky, electron-rich phosphine ligands are generally recommended. These ligands promote the crucial oxidative addition step and facilitate reductive elimination.[4] While standard catalysts like Pd(PPh₃)₄ can be effective in some cases, more specialized systems often provide superior results.[5][6] Consider screening the following catalyst/ligand combinations:

  • For general reactivity: The combination of Pd(OAc)₂ with a bulky phosphine ligand like tricyclohexylphosphine (PCy₃) is a robust starting point for vinyl triflates.[4][6]

  • For highly hindered substrates: Catalyst systems employing Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or highly basic and bulky trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃) are often more effective.[4][6]

  • Pre-formed catalysts: Using well-defined pre-catalysts like PdCl₂(dppf) can also be beneficial, particularly when dealing with complex substrates.[5][7]

Q3: How does the choice of base and solvent impact the reaction yield?

A3: The base and solvent system plays a critical role in the Suzuki-Miyaura coupling. The base is required to activate the boronic acid for transmetalation.[6][8] For vinyl triflates, a common side reaction is hydrolysis of the triflate group, which can be exacerbated by the choice of base and temperature.

  • Bases: A range of inorganic bases can be used. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective for challenging couplings. Sodium carbonate (Na₂CO₃) is a milder and more common choice that can be a good starting point.[7]

  • Solvents: A mixture of an organic solvent and water is typically necessary for the reaction to proceed efficiently.[7] Common solvent systems include tetrahydrofuran (THF)/water, 1,4-dioxane/water, and dimethoxyethane (DME)/water. The optimal ratio of organic solvent to water often requires empirical determination.

Q4: What are common side reactions, and how can they be minimized?

A4: Besides the desired cross-coupling product, several side reactions can occur:

  • Hydrolysis of the Vinyl Triflate: This is a significant side reaction that converts the triflate back to the parent ketone. This can be minimized by using milder bases like Na₂CO₃ or KF, and by keeping the reaction temperature as low as possible.

  • Protodeboronation of the Boronic Acid: The boronic acid can be replaced by a hydrogen atom, especially at elevated temperatures and in the presence of a strong base. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help compensate for this.

  • Homocoupling of the Boronic Acid: This side reaction forms a biaryl from two boronic acid molecules. It is often more prevalent with electron-rich boronic acids and can be minimized by careful control of catalyst loading and reaction conditions.

Q5: Are there alternative boron reagents to boronic acids for these couplings?

A5: Yes, if boronic acid instability is an issue, consider using boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[6][9] These reagents often exhibit greater stability towards protodeboronation and can be used under similar reaction conditions. Potassium vinyltrifluoroborate, for instance, has been successfully used in couplings with sterically hindered aryl halides.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of spirocyclic vinyl triflates.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield 1. Inactive catalyst.- Ensure the palladium source and ligand are of high quality. - Consider using a pre-catalyst. - Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.
2. Insufficiently reactive catalyst system for the sterically hindered substrate.- Switch to a bulkier, more electron-rich phosphine ligand (e.g., P(t-Bu)₃, PCy₃, SPhos).[4] - Increase the catalyst loading (e.g., from 2 mol% to 5-10 mol%).
3. Poor choice of base or solvent.- Screen different bases (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃). - Optimize the solvent system and the organic solvent-to-water ratio.[7]
4. Low reaction temperature or short reaction time.- Gradually increase the reaction temperature. - Consider using microwave irradiation to accelerate the reaction, especially for hindered substrates.[9][10] - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Formation of Ketone (from Triflate Hydrolysis) 1. Base is too strong or reaction temperature is too high.- Use a milder base such as Na₂CO₃ or KF. - Lower the reaction temperature.
Significant Amount of Unreacted Starting Material 1. Reaction has not gone to completion.- Increase the reaction time and monitor progress. - Increase the reaction temperature or use microwave heating.[9][10]
2. Catalyst deactivation.- Ensure anaerobic conditions are maintained throughout the reaction. - Add a fresh portion of the catalyst.
Formation of Homocoupled Boronic Acid Product 1. Reaction conditions favor homocoupling.- Decrease the catalyst loading. - Ensure the reaction is not overheated. - Add the boronic acid slowly to the reaction mixture.
Loss of Stereochemistry (Isomerization of the Double Bond) 1. Ligand-induced isomerization.- The choice of ligand can influence the stereochemical outcome. For example, Pd(PPh₃)₄ often leads to retention of configuration, while catalysts with very bulky ligands like Pd(dppf)Cl₂ may cause isomerization.[5] - Screen different catalyst/ligand combinations if stereochemistry is critical.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions from literature for Suzuki couplings of vinyl triflates, which can serve as a starting point for spirocyclic systems.

Table 1: Catalyst and Base Optimization for a Vinyl Triflate Coupling [11]

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventYield (%)
1Pd(PPh₃)₄ (10)-Na₂CO₃Toluene/H₂O72
2Pd₂(dba)₃ (5)P(o-tol)₃ (20)Na₂CO₃Toluene/H₂O80
3Pd₂(dba)₃ (2.5)P(t-Bu)₃ (10)NaHCO₃Toluene/H₂O99
4Pd₂(dba)₃ (1)P(t-Bu)₃ (4)NaHCO₃Toluene/H₂O99

Table 2: Conditions for Coupling of Lactam-Derived Vinyl Triflates [7]

Substrate TypeCatalystBaseSolventTemperatureYield (%)
Six-membered lactam vinyl triflate(Ph₃P)₂PdCl₂Na₂CO₃THF/H₂ORoom Temp.High
Seven-membered lactam vinyl triflate(Ph₃P)₂PdCl₂Na₂CO₃THF/H₂ORoom Temp.High
Alkylboronic acid coupling(dppf)PdCl₂Ag₂OTolueneNot specifiedHigh

Experimental Protocols

General Procedure for the Synthesis of a Spirocyclic Vinyl Triflate [12]

  • To a solution of the spirocyclic ketone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA) (1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • To this solution, add N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 equiv) in one portion.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the spirocyclic vinyl triflate.

General Protocol for the Suzuki Coupling of a Spirocyclic Vinyl Triflate

  • To a flame-dried reaction vessel, add the spirocyclic vinyl triflate (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PCy₃, 4-10 mol%).

  • Seal the vessel with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., THF/water 9:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired coupled product.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a low-yielding Suzuki coupling reaction with a spirocyclic vinyl triflate.

Suzuki_Troubleshooting start Low Yield with Spirocyclic Vinyl Triflate check_reagents Verify Reagent Quality - Fresh Boronic Acid? - Active Catalyst? - Anhydrous Solvent? start->check_reagents reagent_ok Reagents are High Quality check_reagents->reagent_ok Yes reagent_bad Re-purify or Replace Reagents check_reagents->reagent_bad No optimize_catalyst Optimize Catalyst System (Steric Hindrance is Likely) reagent_ok->optimize_catalyst reagent_bad->start ligand_screen Screen Bulky Ligands - P(t-Bu)3 - PCy3 - SPhos / XPhos optimize_catalyst->ligand_screen increase_loading Increase Catalyst Loading (e.g., 2% -> 5%) optimize_catalyst->increase_loading catalyst_optimized Catalyst System Optimized ligand_screen->catalyst_optimized increase_loading->catalyst_optimized optimize_conditions Optimize Reaction Conditions catalyst_optimized->optimize_conditions base_screen Screen Bases - Na2CO3 -> K3PO4 -> Cs2CO3 optimize_conditions->base_screen solvent_screen Adjust Solvent/Water Ratio optimize_conditions->solvent_screen temp_increase Increase Temperature or Use Microwave optimize_conditions->temp_increase success Successful Coupling: High Yield Achieved base_screen->success solvent_screen->success temp_increase->success

Caption: Troubleshooting workflow for Suzuki coupling.

References

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Low or No Product Yield

Q1: I am not getting any of the desired vinyl triflate product, or the yield is very low. What are the likely causes?

A1: Low or no yield in the synthesis of this compound can stem from several factors related to the key steps of enolate formation and triflation. Here are the most common culprits and how to address them:

  • Incomplete Enolate Formation: The crucial first step is the deprotonation of the ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one, to form the corresponding enolate. Insufficient base, a base that is not strong enough, or sub-optimal reaction conditions can lead to poor enolate generation.

    • Solution: Ensure you are using a sufficiently strong, non-nucleophilic base to completely deprotonate the ketone. Lithium diisopropylamide (LDA) or other lithium amide bases are commonly used for quantitative enolate formation. The pKa of the α-protons of a typical ketone is around 19-21.[1][2][3] The base used should have a conjugate acid with a significantly higher pKa. Also, ensure the reaction is carried out at the recommended low temperature (typically -78 °C) to maintain the stability of the enolate.

  • Moisture Contamination: The reaction is extremely sensitive to moisture.[4] Triflic anhydride, the triflating agent, readily hydrolyzes to triflic acid, and enolates are quickly protonated by water. This will significantly reduce the yield of your desired product.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Choice of Trifling Agent: While triflic anhydride is a powerful triflating agent, it can be highly reactive and may lead to side reactions if not handled properly.[5][6]

    • Solution: Consider using a milder and more selective triflating agent like Comins' reagent (N-(5-Chloro-2-pyridyl)triflimide).[7][8][9] Comins' reagent is often preferred for sensitive substrates as it can lead to higher yields with fewer byproducts.[10]

  • Reaction Temperature: The temperature at which the triflating agent is added and the reaction is maintained is critical. Adding the triflating agent at too high a temperature can lead to decomposition of the enolate or the product.

    • Solution: Maintain a low temperature (e.g., -78 °C) during the addition of the triflating agent and allow the reaction to warm up slowly as specified in the protocol.

Formation of Multiple Products

Q2: My reaction mixture shows multiple spots on TLC, and the NMR spectrum of the crude product is complex. What are the possible side products?

A2: The formation of multiple products is a common issue and can be attributed to several side reactions:

  • Regioisomer Formation (Kinetic vs. Thermodynamic Enolate): 1,4-Dioxaspiro[4.5]decan-8-one is an unsymmetrical ketone and can form two different enolates upon deprotonation, leading to two regioisomeric vinyl triflate products.

    • Kinetic Product: Deprotonation at the less hindered α-carbon (C7) leads to the kinetic enolate and subsequently to the desired this compound.

    • Thermodynamic Product: Deprotonation at the more substituted α-carbon (C9) results in the more stable thermodynamic enolate, leading to the formation of 1,4-Dioxaspiro[4.5]dec-6-en-8-yl trifluoromethanesulfonate.

    • Solution: To favor the kinetic product, use a sterically hindered base like LDA at a low temperature (-78 °C) with a short reaction time. To favor the thermodynamic product, a smaller, less hindered base (e.g., NaH) at a higher temperature with a longer reaction time would be used.

  • Aldol Condensation: If the ketone is not fully converted to the enolate, the remaining ketone can react with the enolate, leading to an aldol condensation product.[11]

    • Solution: Use a slight excess of a strong base to ensure complete deprotonation of the ketone before adding the triflating agent.

  • Product Decomposition: Vinyl triflates can be unstable and may decompose under certain conditions.[10] Acyclic vinyl triflates, for example, can undergo elimination to form alkynes.[12] While less likely for a cyclic system, decomposition pathways should be considered, especially during workup and purification.

    • Solution: Use mild workup conditions and avoid excessive heat during purification. Purification via flash chromatography on silica gel should be performed quickly.

Frequently Asked Questions (FAQs)

Q3: What is the best triflating agent to use for this synthesis: triflic anhydride or Comins' reagent?

A3: Both triflic anhydride and Comins' reagent can be used for the synthesis of vinyl triflates. The choice depends on the specific requirements of your reaction.

FeatureTriflic Anhydride (Tf₂O)Comins' Reagent
Reactivity Highly reactive, strong electrophile.[5]Milder and more selective.[7][9]
Handling Fuming liquid, highly sensitive to moisture.[13]Bench-stable solid, easier to handle.[9]
Byproducts Triflic acid (corrosive).N-(5-chloro-2-pyridyl)triflimide byproducts, which are generally easier to remove.
Yields Can give lower yields with sensitive substrates due to side reactions.[4]Often provides higher yields, especially for complex molecules.[10]

Recommendation: For the synthesis of a potentially sensitive molecule like this compound, Comins' reagent is generally recommended to minimize side reactions and improve the overall yield.

Q4: How can I control the regioselectivity of the enolate formation?

A4: The regioselectivity of the deprotonation of 1,4-Dioxaspiro[4.5]decan-8-one is controlled by the reaction conditions, which determine whether the kinetic or thermodynamic enolate is formed.

ConditionKinetic Enolate (Favored)Thermodynamic Enolate (Favored)
Base Strong, sterically hindered base (e.g., LDA)Smaller, less hindered base (e.g., NaH, KH)
Temperature Low temperature (-78 °C)Higher temperature (room temp. or above)
Reaction Time ShortLong
Solvent Aprotic (e.g., THF)Aprotic (e.g., THF, DME)

To obtain the desired this compound, you should aim for the kinetic enolate .

Experimental Protocols

A detailed, generalized protocol for the synthesis of a vinyl triflate from a cyclic ketone is provided below. Note: This is a general procedure and may require optimization for the specific synthesis of this compound.

Synthesis of this compound (General Procedure)

  • Preparation of the Ketone Precursor: 1,4-Dioxaspiro[4.5]decan-8-one can be synthesized from 1,4-cyclohexanedione and ethylene glycol.

  • Enolate Formation:

    • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

    • Add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Triflation:

    • To the enolate solution at -78 °C, add a solution of Comins' reagent (1.1 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome Ketone 1,4-Dioxaspiro[4.5]decan-8-one Enolate_Formation Enolate Formation (-78 °C, Anhydrous THF) Ketone->Enolate_Formation Base Strong, Non-nucleophilic Base (e.g., LDA) Base->Enolate_Formation Triflating_Agent Triflating Agent (e.g., Comins' Reagent) Triflation Triflation (-78 °C to RT) Triflating_Agent->Triflation Enolate_Formation->Triflation Product 1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate Triflation->Product Desired Pathway Side_Products Side Products (Regioisomer, Aldol Adduct) Triflation->Side_Products Potential Side Reactions

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low or No Yield Cause1 Incomplete Enolate Formation? Start->Cause1 Solution1 Use stronger base (LDA) Ensure stoichiometry Cause1->Solution1 Yes Cause2 Moisture Contamination? Cause1->Cause2 No Solution2 Use anhydrous solvents/reagents Inert atmosphere Cause2->Solution2 Yes Cause3 Side Reactions? Cause2->Cause3 No Solution3 Use Comins' reagent Optimize temperature Cause3->Solution3 Yes

Caption: Troubleshooting decision tree for low product yield.

Regioselectivity_Control Ketone 1,4-Dioxaspiro[4.5]decan-8-one Kinetic_Conditions Kinetic Control (LDA, -78 °C, short time) Ketone->Kinetic_Conditions Thermodynamic_Conditions Thermodynamic Control (NaH, RT, long time) Ketone->Thermodynamic_Conditions Kinetic_Product 1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate (Desired) Kinetic_Conditions->Kinetic_Product Thermodynamic_Product 1,4-Dioxaspiro[4.5]dec-6-en-8-yl Trifluoromethanesulfonate (Side Product) Thermodynamic_Conditions->Thermodynamic_Product

Caption: Control of regioselectivity in enolate formation.

References

Technical Support Center: Chromatographic Purification of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the successful purification of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary method for purifying this compound?

A1: Flash column chromatography using silica gel is the most common and recommended method for the purification of enol triflates.[1] This technique is generally effective for separating the desired product from reaction byproducts and unreacted starting materials.

Q2: How do I select an appropriate solvent system for the chromatography?

A2: The ideal solvent system (eluent) should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.[2] A common starting point for nonpolar to moderately polar compounds is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[2][3] For enol triflates, a low percentage of ethyl acetate in hexanes is often a good starting point.[1]

Q3: Is this compound stable on standard silica gel?

A3: While many triflates can be purified on standard silica gel, some are sensitive to the acidic nature of silica and may decompose.[4][5] It is crucial to test the stability of your specific compound on a TLC plate before committing to a large-scale column. A detailed protocol for this test is provided in the "Experimental Protocols" section.

Q4: How can I visualize the compound on a TLC plate if it's not UV-active?

A4: While some enol triflates may be UV-active, the triflate group itself is strongly electron-withdrawing and may render the compound non-UV active.[1] In such cases, staining is necessary. A potassium permanganate (KMnO₄) stain is effective as it reacts with the double bond of the enol triflate, often requiring gentle heating to develop the spot.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no product recovery from the column. 1. Decomposition on silica gel: The acidic nature of silica can hydrolyze the triflate or cause other reactions.[4][5] 2. Irreversible adsorption: Highly polar impurities or the product itself might be sticking to the stationary phase.1. Test for stability on a TLC plate. If decomposition is observed, proceed with deactivating the silica gel or use an alternative stationary phase (see below). 2. Use deactivated silica gel: Flush the column with a solvent system containing 1-2% triethylamine before loading the sample.[6] 3. Try an alternative stationary phase: Neutral alumina or Florisil can be effective for acid-sensitive compounds.
Product streaks down the column/TLC plate. 1. Sample overload: Too much material was loaded for the column size or TLC spot. 2. Compound interaction with acidic silica: The acidic silanol groups can interact with the compound, causing poor chromatography.[6]1. Reduce the amount of sample loaded. For column chromatography, a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 2. Add a basic modifier to the eluent: Incorporate 0.1-1% triethylamine into the mobile phase to neutralize active sites on the silica.[7]
Poor separation of the product from impurities. 1. Suboptimal solvent system: The chosen eluent does not have the right polarity to resolve the compounds. 2. Co-elution: An impurity has a very similar Rf value to the product in the chosen solvent system.1. Re-optimize the solvent system using TLC. Test various ratios of hexanes and ethyl acetate. Trying a different solvent system, such as dichloromethane/hexanes, may also improve separation.[8] 2. Run a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography.
Appearance of a new, more polar spot after running the column. Decomposition during chromatography: The compound degraded while on the column, likely due to prolonged exposure to the acidic silica.Minimize contact time: Run the column faster using positive pressure ("flash" chromatography). If the problem persists, switch to a deactivated stationary phase as described above.

Data Presentation

Table 1: Suggested Starting Solvent Systems for TLC Analysis

Polarity of CompoundSuggested Solvent System (v/v)Typical Rf Range
Nonpolar to Moderately Polar (Typical for Enol Triflates)1-20% Ethyl Acetate in Hexanes0.2 - 0.6
5-30% Dichloromethane in Hexanes0.2 - 0.6
1-10% Diethyl Ether in Hexanes0.2 - 0.6

Table 2: Comparison of Stationary Phases for Purifying Sensitive Compounds

Stationary PhaseAcidityAdvantagesDisadvantages
Silica Gel AcidicHigh resolving power, widely available, predictable.Can cause decomposition of acid-labile compounds.[4]
Deactivated Silica Gel (Triethylamine-treated)NeutralizedSignificantly reduces decomposition of acid-sensitive compounds.[6]May require an extra preparation step.
Alumina (Neutral) NeutralGood for acid-sensitive and some basic compounds.Separation characteristics differ from silica; requires re-optimization of the solvent system.
Florisil® Mildly AcidicCan be a good alternative when silica causes decomposition.May have lower loading capacity than silica.

Experimental Protocols

Protocol 1: Testing Compound Stability on Silica Gel

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto two separate silica gel TLC plates.

  • Immediately elute the first plate with a pre-determined solvent system (e.g., 10% ethyl acetate in hexanes).

  • Leave the second plate on the bench, exposed to air, for 30-60 minutes.

  • After the waiting period, elute the second plate using the same solvent system.

  • Visualize both plates using a suitable stain (e.g., potassium permanganate).

  • Analysis: Compare the two plates. If the spot on the second plate shows signs of streaking or the appearance of a new, more polar spot at a lower Rf, the compound is likely decomposing on silica gel.

Protocol 2: General Flash Chromatography Protocol

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a flask bulb or regulated air/nitrogen line) to achieve a solvent flow rate of approximately 2 inches/minute.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Deactivation of Silica Gel with Triethylamine

  • Choose a solvent system that provides good separation on TLC, for example, 10% ethyl acetate in hexanes.

  • Prepare a modified eluent by adding 1-2% triethylamine (TEA) by volume to this solvent system.

  • Pack the chromatography column with silica gel using this TEA-containing eluent.

  • Flush the packed column with at least two column volumes of the TEA-containing eluent to ensure all acidic sites are neutralized.

  • Switch back to the original eluent (without TEA) and flush with another two column volumes to remove excess triethylamine.

  • The column is now deactivated and ready for sample loading and purification as described in Protocol 2.

Visualizations

Purification_Workflow Purification Strategy Workflow start Start: Crude Product tlc_analysis Perform TLC Analysis (e.g., 10% EtOAc/Hexanes) start->tlc_analysis good_sep Good Separation? (Rf = 0.2-0.4) tlc_analysis->good_sep stability_test Test Stability on Silica (See Protocol 1) is_stable Is Compound Stable? stability_test->is_stable run_column Purify via Flash Chromatography (Standard Silica Gel) is_stable->run_column Yes deactivate_silica Deactivate Silica Gel (See Protocol 3) is_stable->deactivate_silica No good_sep->stability_test Yes optimize_solvent Optimize Solvent System (Test different polarities/solvents) good_sep->optimize_solvent No end_product Pure Product run_column->end_product run_deactivated_column Purify via Flash Chromatography (Deactivated Silica) deactivate_silica->run_deactivated_column run_deactivated_column->end_product optimize_solvent->tlc_analysis

Caption: Workflow for selecting the appropriate purification strategy.

Troubleshooting_Decomposition Troubleshooting Compound Decomposition start Problem: Low recovery or new spots after column check_stability Did you perform a stability test on TLC (Protocol 1)? start->check_stability perform_stability_test Perform stability test now check_stability->perform_stability_test No decomposition_confirmed Decomposition Confirmed? check_stability->decomposition_confirmed Yes perform_stability_test->decomposition_confirmed deactivate_column Option 1: Deactivate Silica (Add 1-2% TEA to eluent or pre-treat column) decomposition_confirmed->deactivate_column Yes no_decomp Consider other issues: - Irreversible adsorption - Incorrect fractions pooled decomposition_confirmed->no_decomp No alt_stationary_phase Option 2: Use Alternative Stationary Phase (e.g., Neutral Alumina) rerun_purification Re-run Purification deactivate_column->rerun_purification alt_stationary_phase->rerun_purification success Problem Solved rerun_purification->success

Caption: Troubleshooting flowchart for compound decomposition.

References

Technical Support Center: Stereoselective Vinyl Triflate Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective vinyl triflate cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide answers to frequently asked questions related to achieving high stereoselectivity in their experiments.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your vinyl triflate cross-coupling reactions.

Issue 1: Low E/Z Selectivity or Loss of Stereochemistry

Question: My cross-coupling reaction of a stereochemically pure vinyl triflate is resulting in a mixture of E/Z isomers. What are the potential causes and how can I improve the stereoselectivity?

Answer:

Loss of stereochemistry is a common challenge in vinyl triflate cross-coupling reactions. The stereochemical outcome, whether retention or inversion of the double bond geometry, is highly dependent on the reaction conditions. Here are the key factors to investigate:

  • Ligand Choice: The nature of the phosphine ligand on the palladium catalyst is paramount. Bulky, electron-rich monodentate ligands often favor retention of stereochemistry, while some bidentate ligands can lead to isomerization. For instance, in Suzuki-Miyaura couplings of (Z)-β-enamido triflates, using Pd(PPh₃)₄ can lead to retention of the Z-configuration, whereas a catalyst with a bulkier, bidentate ligand like Pd(dppf)Cl₂ may cause isomerization to the E-isomer.[1][2]

  • Reaction Mechanism: Isomerization can occur at different stages of the catalytic cycle. For example, in some Suzuki-Miyaura reactions, a zwitterionic carbene intermediate can form, allowing for C-C bond rotation and subsequent isomerization before reductive elimination.[1][2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting stereoselectivity. Nonpolar solvents may favor pathways that retain stereochemistry, while highly polar, coordinating solvents could potentially facilitate isomerization pathways.

  • Temperature: Higher reaction temperatures can provide the energy needed to overcome the rotational barrier of intermediates, leading to E/Z isomerization. It is often beneficial to run reactions at the lowest temperature that still allows for a reasonable reaction rate.

Troubleshooting Steps:

  • Ligand Screening: If you are observing poor stereoselectivity, a systematic screening of different phosphine ligands is the first step. Compare monodentate ligands (e.g., PPh₃, P(t-Bu)₃) with bidentate ligands (e.g., dppf, BINAP).

  • Solvent Optimization: Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., THF, dioxane, toluene, DMF).

  • Temperature Control: Attempt the reaction at a lower temperature. If the reaction is too slow, a more active catalyst system (ligand and palladium precursor) may be required to enable lower reaction temperatures.

  • Base Selection: The choice of base can also play a role. For Suzuki-Miyaura reactions, bases like K₃PO₄, Cs₂CO₃, or organic bases should be screened.

Issue 2: Reaction Failure or Low Yield with Retention of Starting Material

Question: My vinyl triflate cross-coupling reaction is not proceeding, or I am getting very low yields with a significant amount of unreacted starting material. What should I check?

Answer:

Low reactivity in vinyl triflate cross-coupling reactions can stem from several factors related to the catalyst, reagents, or reaction setup.

  • Catalyst Activity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating over the course of the reaction. The choice of ligand is critical for stabilizing the active catalyst.

  • Oxidative Addition: The oxidative addition of the vinyl triflate to the Pd(0) center is a crucial step. This step can be sluggish if the palladium center is not sufficiently electron-rich or is sterically hindered. Electron-donating ligands can promote this step.[3]

  • Transmetalation: In reactions like Suzuki-Miyaura or Stille coupling, the transmetalation step (transfer of the organic group from the organoboron or organotin reagent to the palladium center) can be the rate-limiting step. The choice of base and solvent is critical for efficient transmetalation in Suzuki-Miyaura reactions.

  • Reagent Quality: The purity of the vinyl triflate, the organometallic reagent, and the solvent is important. Water and oxygen can have detrimental effects on the catalyst and some organometallic reagents.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for a stereoretentive Suzuki-Miyaura coupling of a vinyl triflate?

A1: For stereoretentive Suzuki-Miyaura couplings, ligands that promote a rapid reductive elimination following transmetalation are generally preferred, as this minimizes the lifetime of intermediates that could undergo isomerization. A good starting point is often tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which has been shown to provide high stereoretention in the coupling of (Z)-β-enamido triflates.[1][2] If isomerization is still an issue, screening other monodentate phosphine ligands with varying steric bulk and electronic properties is recommended.

Q2: Can the choice of base influence the stereoselectivity in a Suzuki-Miyaura reaction?

A2: Yes, the base is crucial for the transmetalation step and can influence the overall reaction kinetics and, consequently, the stereoselectivity. A base that facilitates a clean and rapid transmetalation can help to suppress isomerization pathways. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The optimal base is often substrate-dependent and should be screened. For instance, K₃PO₄ in a THF/water mixture has been identified as an effective base for certain stereoselective couplings of β-enamido triflates.[1]

Q3: What is the effect of temperature on stereoselectivity?

A3: Generally, higher temperatures can lead to a loss of stereoselectivity. This is because the increased thermal energy can allow for the overcoming of rotational energy barriers in key intermediates, leading to E/Z isomerization. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate. If the reaction is too slow at lower temperatures, consider using a more active catalyst system rather than increasing the temperature.

Q4: Are there any general guidelines for solvent selection to maintain stereochemistry?

A4: While solvent effects can be complex and substrate-dependent, a general guideline is to start with less polar, non-coordinating solvents such as THF, dioxane, or toluene. Highly polar and coordinating solvents like DMF or DMSO can sometimes stabilize intermediates that are prone to isomerization. However, the solubility of the reagents and the nature of the base will also dictate the appropriate solvent system. In some cases, a mixture of an organic solvent and water is necessary for the Suzuki-Miyaura reaction to proceed efficiently.[4]

Quantitative Data Summary

The choice of catalyst can significantly impact the stereochemical outcome of the Suzuki-Miyaura coupling of (Z)-β-enamido triflates. The following table summarizes the effect of different palladium catalysts on the ratio of the retained (Z) to the isomerized (E) product.

CatalystLigand TypeProduct Ratio (Z:E)Combined Yield (%)
Pd(PPh₃)₄Monodentate93:790
PdCl₂(PPh₃)₂Monodentate81:1980
Pd(dppf)Cl₂Bidentate29:7170
Pd(t-Bu₃P)₂Monodentate (Bulky)48:5246
Pd(OAc)₂ (with PPh₃)-18:8211

Data adapted from a study on the Suzuki-Miyaura coupling of a (Z)-β-enamido triflate with 3-nitrophenylboronic acid.[2]

Experimental Protocols

General Protocol for Stereoretentive Suzuki-Miyaura Coupling of (Z)-β-Enamido Triflates

This protocol is based on conditions reported to favor retention of stereochemistry.[1]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the (Z)-β-enamido triflate (1.0 equiv.), the arylboronic acid (1.0-1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol %).

  • Solvent Addition: Add a 1:1 mixture of THF and water (to achieve a concentration of ~0.1 M with respect to the vinyl triflate).

  • Degassing: Seal the vial and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired stereoisomer.

Note: The stability of the enamide products on silica gel should be considered, as decomposition can occur, leading to lower isolated yields.[1][2]

Signaling Pathways and Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling Showing Potential for Isomerization

Suzuki_Cycle cluster_retention Retention Pathway cluster_inversion Inversion Pathway (with bulky ligands) Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Vinyl-OTf Complex4 Vinyl-Pd(II)-OTf OA->Complex4 Transmetalation Transmetalation Complex4->Transmetalation ArB(OH)2, Base Complex5 Vinyl-Pd(II)-Ar Transmetalation->Complex5 RE Reductive Elimination Complex5->RE Complex5_inv Vinyl-Pd(II)-Ar RE->Pd0 Catalyst Regeneration Product_Retained Product (Retention) RE->Product_Retained Tautomerization Tautomerization Complex5_inv->Tautomerization Carbene6 Zwitterionic Carbene Tautomerization->Carbene6 Rotation C-C Bond Rotation Carbene6->Rotation Carbene7 Thermodynamically Stable Carbene Rotation->Carbene7 RE_inv Reductive Elimination Carbene7->RE_inv Product_Inverted Product (Inversion) RE_inv->Product_Inverted

Caption: Suzuki-Miyaura catalytic cycle and a potential isomerization pathway.

References

Technical Support Center: Catalyst Selection for Heck Reactions with Hindered Vinyl Triflates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in Heck reactions involving hindered vinyl triflates. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this powerful C-C bond-forming reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your experimental design and execution.

Troubleshooting Guide

This guide addresses common issues encountered during Heck reactions with hindered vinyl triflates.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst species. 2. Steric hindrance from the vinyl triflate or olefin is too high for the chosen catalyst system. 3. Reaction temperature is too low. 4. Base is not suitable.1. Ensure the use of a Pd(0) precatalyst or that the Pd(II) precatalyst is effectively reduced in situ. Common precatalysts include Pd(OAc)₂ and Pd₂(dba)₃.[1] 2. Employ bulky, electron-rich phosphine ligands such as P(t-Bu)₃, JohnPhos, or XPhos to promote oxidative addition.[2] For some systems, bidentate phosphine ligands like dppp or BINAP can be effective.[3] 3. Increase the reaction temperature. For challenging substrates, temperatures above 120 °C may be necessary, requiring thermally stable ligands.[4] 4. Use a non-coordinating, hindered base like a proton sponge or an inorganic base such as K₂CO₃ or Cs₂CO₃.[5][6]
Poor Regioselectivity (Mixture of α and β-substitution) 1. For electron-rich olefins, the cationic pathway may be favored, leading to poor regioselectivity. 2. The ligand choice is not optimal for directing the insertion.1. To favor the neutral Heck pathway and improve regioselectivity with electron-rich olefins, avoid halide scavengers (like Ag⁺ salts) when using vinyl triflates.[3][4][7] 2. For internal arylation of electron-rich olefins, bidentate ligands such as 1,3-bis(diphenylphosphino)propane (dppp) are often effective.[3] For terminal selectivity, monodentate ligands are typically used.
Catalyst Decomposition (Formation of Palladium Black) 1. The ligand is not robust enough for the reaction conditions (e.g., high temperature). 2. The ligand-to-palladium ratio is too low, leaving the palladium center coordinatively unsaturated and prone to aggregation.1. Switch to more thermally stable ligands, such as bulky biaryl phosphines or N-heterocyclic carbenes (NHCs).[2][4] 2. Increase the ligand-to-palladium ratio. A ratio of 2:1 to 4:1 is a common starting point.
Side Reactions (e.g., Reductive Heck Product) 1. The presence of a hydride source in the reaction mixture. 2. The β-hydride elimination step is slow or disfavored compared to other pathways.1. Ensure all reagents and solvents are anhydrous and free of potential hydride donors. 2. The choice of base can influence the rate of β-hydride elimination. Triethylamine can sometimes act as a hydride donor; consider switching to an inorganic base.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium precatalyst for Heck reactions with hindered vinyl triflates?

A1: Both Pd(0) and Pd(II) precatalysts are commonly used. Pd(OAc)₂ is a popular choice as a stable Pd(II) source that is reduced to the active Pd(0) species in situ. Pd₂(dba)₃ is another effective Pd(0) precatalyst. The choice often depends on the specific ligands and reaction conditions. For challenging couplings, catalyst systems that readily form a monoligated Pd(0) species are often more reactive.

Q2: Which type of ligand is most suitable for coupling hindered vinyl triflates?

A2: For sterically demanding substrates, bulky and electron-rich monodentate phosphine ligands are generally preferred.[2][4] These ligands facilitate the oxidative addition step, which can be slow with hindered triflates, and promote the reductive elimination step. Examples include tri(tert-butyl)phosphine (P(t-Bu)₃) and biaryl phosphines like XPhos and SPhos. For controlling regioselectivity, particularly with electron-rich olefins, bidentate phosphine ligands such as dppp or chiral ligands like BINAP may be necessary.[3]

Q3: Why is the choice of base important, and which bases are recommended?

A3: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the catalytic cycle by neutralizing the triflic acid that is formed.[1] For hindered substrates, a non-coordinating, moderately strong base is often ideal. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and organic bases such as triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA).[5][6] The choice of base can also influence the reaction's efficiency and selectivity.[8]

Q4: Can I run the reaction under phosphine-free conditions?

A4: While phosphine ligands are very common, phosphine-free systems have been developed. These often involve N-heterocyclic carbene (NHC) ligands or palladacycle catalysts.[4] In some cases, particularly in the presence of an ionic liquid, the reaction can proceed without a phosphine ligand.[5] However, for hindered vinyl triflates, the use of bulky phosphine ligands is generally more reliable.

Q5: How can I improve the regioselectivity when using electron-rich olefins?

A5: Poor regioselectivity with electron-rich olefins often arises from competing neutral and cationic Heck pathways. Using vinyl triflates already helps by creating halide-free conditions, which can favor the neutral pathway.[4] To further promote a specific regiochemical outcome, the choice of ligand is critical. Bidentate phosphine ligands like dppp have been shown to favor the formation of the internal, branched product.[3]

Experimental Protocols

General Protocol for a Heck Reaction with a Hindered Vinyl Triflate

This protocol provides a general starting point. Optimization of the ligand, base, solvent, temperature, and reaction time will likely be necessary for specific substrates.

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., P(t-Bu)₃, XPhos)

  • Hindered vinyl triflate

  • Alkene

  • Base (e.g., K₂CO₃, Cs₂CO₃, NEt₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, DMF, NMP)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% P(t-Bu)₃).

  • Add the base (e.g., 2.0 equivalents of K₂CO₃).

  • Add the hindered vinyl triflate (1.0 equivalent) and the alkene (1.2-1.5 equivalents).

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[9]

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-OTf pd_complex R-Pd(II)L₂(OTf) oxidative_addition->pd_complex coordination Olefin Coordination pd_complex->coordination Olefin pi_complex π-Olefin Complex coordination->pi_complex insertion Migratory Insertion pi_complex->insertion sigma_complex σ-Alkyl Pd(II) Complex insertion->sigma_complex beta_elimination β-Hydride Elimination sigma_complex->beta_elimination product_complex Product π-Complex beta_elimination->product_complex Product reductive_elimination Base-Assisted Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 Base-H⁺OTf⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd Precatalyst & Ligand to Flask B 2. Add Base, Vinyl Triflate & Alkene A->B C 3. Add Anhydrous, Deoxygenated Solvent B->C D 4. Heat Under Inert Atmosphere C->D E 5. Monitor Progress (TLC, GC-MS) D->E F 6. Cool & Dilute E->F G 7. Filter Through Celite F->G H 8. Concentrate Filtrate G->H I 9. Purify by Column Chromatography H->I

Caption: A typical experimental workflow for the Heck reaction.

Troubleshooting Decision Tree

Troubleshooting start Low or No Conversion? check_catalyst Is the catalyst/ligand system appropriate for hindered substrates? start->check_catalyst Yes change_ligand Action: Use bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃, XPhos). check_catalyst->change_ligand No check_temp Is the temperature high enough? check_catalyst->check_temp Yes success Problem Solved change_ligand->success increase_temp Action: Increase temperature. Ensure ligand is thermally stable. check_temp->increase_temp No check_base Is the base suitable? check_temp->check_base Yes increase_temp->success change_base Action: Switch to a non-coordinating inorganic base (e.g., K₂CO₃, Cs₂CO₃). check_base->change_base No change_base->success

Caption: A decision tree for troubleshooting low conversion.

References

Preventing hydrolysis of trifluoromethanesulfonate group during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the trifluoromethanesulfonate (triflate) group, particularly its prevention of hydrolysis during reaction workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is the trifluoromethanesulfonate (triflate) group and why is it useful in organic synthesis?

The triflate group (-OTf) is the ester of trifluoromethanesulfonic acid (TfOH), a superacid. This parentage makes the triflate anion an exceptionally stable and excellent leaving group in nucleophilic substitution and cross-coupling reactions.[1] Its high reactivity and ability to increase the reaction rate make it a valuable functional group in the synthesis of complex molecules.

Q2: How stable is the triflate group to hydrolysis?

The stability of the triflate group is highly dependent on the reaction and workup conditions. It is sensitive to moisture and can undergo hydrolysis, particularly under acidic or basic conditions, to regenerate the corresponding alcohol.[2] Alkyl triflates are generally more reactive and susceptible to hydrolysis than aryl triflates.[3]

Q3: What are the main causes of triflate group hydrolysis during workup?

The primary causes of triflate hydrolysis during workup are:

  • Presence of water: Triflates are sensitive to water, and prolonged contact can lead to hydrolysis.[1]

  • Acidic conditions: The presence of strong acids can catalyze the hydrolysis of the triflate group.[2]

  • Basic conditions: Strong bases can also promote hydrolysis, especially at elevated temperatures. While a mild aqueous base is often used to neutralize acid, prolonged exposure should be avoided.[2]

  • Standard silica gel chromatography: The acidic nature of standard silica gel can cause decomposition of triflates on the column.[2]

Q4: Can I perform a standard aqueous workup for a reaction involving a triflate-containing compound?

A standard aqueous workup should be approached with caution. If an aqueous wash is necessary, it should be performed rapidly with cold, dilute, and weakly basic solutions like saturated sodium bicarbonate to neutralize any acid present.[2] Prolonged contact with the aqueous phase should be minimized to prevent hydrolysis.

Q5: My triflate compound appears to be decomposing during silica gel chromatography. What can I do?

Decomposition on standard silica gel is a common issue due to its acidic nature.[2] To mitigate this, consider the following:

  • Use neutralized silica gel: Pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites.[2][4][5]

  • Use alternative stationary phases: Less acidic stationary phases such as alumina or Florisil® can be used.[2][6]

  • Minimize contact time: Employ flash chromatography with a slightly more polar eluent to expedite the elution of your compound.[2]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Strategy
Low yield of triflate-containing product after workup. Hydrolysis of the triflate group during aqueous washing.- Minimize contact time with the aqueous phase.- Use cold, saturated sodium bicarbonate or brine for washing instead of water.- Perform the wash rapidly.
Decomposition of the product observed by TLC or NMR after purification. The triflate is unstable on standard silica gel.- Use triethylamine-neutralized silica gel for chromatography.- Consider using a different stationary phase like neutral alumina.- Reduce the time the compound spends on the column by using a faster flow rate or a slightly stronger eluent.[2]
Presence of a significant amount of the corresponding alcohol in the final product. Incomplete triflation reaction or hydrolysis during workup/purification.- Ensure the triflation reaction has gone to completion before workup.- Follow the recommended workup and purification procedures for triflate-containing compounds to prevent hydrolysis.
Difficulty in removing residual triflic acid. Triflic acid is a strong, non-volatile acid.- A careful wash with a cold, dilute aqueous base like sodium bicarbonate can neutralize and remove the acid.[2]- For very sensitive products, consider using a hindered, non-nucleophilic base during the reaction to scavenge the acid as it forms.[2]

Data Presentation

Table 1: General Stability of Trifluoromethanesulfonate Group under Various Conditions

ConditionStabilityNotes
Neutral pH (aqueous) Moderate to GoodProlonged exposure and elevated temperatures should be avoided, especially for alkyl triflates.
Acidic pH (aqueous) Poor to ModerateSusceptible to acid-catalyzed hydrolysis.[2] The rate of decomposition of trifluoromethanesulfonic acid in water is first order with respect to H+.[4]
Basic pH (aqueous) Poor to ModerateSusceptible to base-catalyzed hydrolysis.[2] The rate of decomposition is first order in each of triflate and OH-.[4]
Anhydrous Organic Solvents (e.g., DCM, THF) GoodGenerally stable in the absence of water and strong nucleophiles.
Protic Solvents (e.g., Methanol, Ethanol) ModerateCan undergo solvolysis, especially at elevated temperatures.
Standard Silica Gel PoorThe acidic nature of silica gel can cause decomposition.[2]
Neutralized Silica Gel GoodPre-treatment with a base like triethylamine minimizes decomposition.[2][4][5]
Elevated Temperatures VariesThermal stability is generally good in the absence of nucleophiles, but decomposition can occur at very high temperatures, especially in acidic solutions.[7]

Experimental Protocols

Protocol 1: General Aqueous Workup for a Reaction Containing a Triflate

This protocol describes a general procedure for quenching a reaction and extracting a triflate-containing product while minimizing hydrolysis.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quench the Reaction: Slowly add a cold, saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring. Monitor for any gas evolution and add the solution portion-wise until the quenching is complete.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and gently mix the layers. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate and drain the organic layer.

    • Extract the aqueous layer one more time with the organic solvent.

  • Washing the Organic Layer:

    • Combine the organic layers and wash them once with cold brine. This helps to remove most of the water from the organic phase.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator at a low temperature.

Protocol 2: Preparation of Triethylamine-Neutralized Silica Gel for Flash Chromatography

This protocol details the preparation of neutralized silica gel to prevent the decomposition of acid-sensitive compounds like triflates during column chromatography.[2][4][5]

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in the desired eluent.

  • Add Triethylamine: To the slurry, add triethylamine to a final concentration of 1-2% (v/v) of the total solvent volume.

  • Equilibrate: Stir the slurry for 15-30 minutes to ensure the triethylamine has neutralized the acidic sites on the silica gel.

  • Pack the Column: Pack the chromatography column with the prepared slurry as you would for standard flash chromatography.

  • Flush the Column (Optional but Recommended): Before loading the sample, you can flush the packed column with one to two column volumes of the eluent (without triethylamine) to remove any excess base.

  • Load the Sample and Elute: Load your sample and proceed with the chromatography using the desired eluent. It is often recommended to also include a small amount of triethylamine (e.g., 0.1-1%) in the eluent to maintain the neutrality of the column throughout the separation.

Visualizations

experimental_workflow Workflow for Preventing Triflate Hydrolysis During Workup cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification reaction Reaction Completion cool Cool to 0 °C reaction->cool Proceed to Workup quench Quench with Cold Sat. NaHCO3 (aq) cool->quench extract Extract with Organic Solvent quench->extract wash Wash with Cold Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo (Low Temperature) dry->concentrate chromatography Flash Chromatography on Neutralized Silica Gel concentrate->chromatography Proceed to Purification

Caption: A generalized workflow for the workup and purification of triflate-containing compounds.

troubleshooting_logic Troubleshooting Triflate Decomposition start Decomposition of Triflate Observed workup_issue During Workup? start->workup_issue purification_issue During Purification? workup_issue->purification_issue No workup_solution Minimize contact time with aqueous phase. Use cold, dilute NaHCO3 or brine. Ensure anhydrous conditions where possible. workup_issue->workup_solution Yes purification_solution Use neutralized silica gel (add Et3N). Use alternative stationary phase (e.g., alumina). Minimize time on column. purification_issue->purification_solution Yes

Caption: A decision tree for troubleshooting the decomposition of triflate-containing compounds.

References

Technical Support Center: Suzuki Coupling of Alkylboronic Acids with Vinyl Triflates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low reactivity in the Suzuki-Miyaura coupling of alkylboronic acids with vinyl triflates.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling between my alkylboronic acid and vinyl triflate showing low to no yield?

A1: The low reactivity in this specific Suzuki-Miyaura coupling can be attributed to several factors. Alkylboronic acids are generally less reactive than their aryl counterparts. Key challenges include:

  • Slow Transmetalation: The transfer of the alkyl group from the boron atom to the palladium catalyst is often a slow and challenging step.

  • Competing β-Hydride Elimination: Alkyl groups bearing β-hydrogens can undergo β-hydride elimination from the alkyl-palladium intermediate, leading to undesired byproducts and reduced yield of the coupled product.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source, is a common side reaction, especially under basic aqueous conditions.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Sterically hindered and electron-rich ligands are often required to promote the challenging oxidative addition and reductive elimination steps involving sp³-hybridized carbons.

Q2: I am observing significant protodeboronation of my alkylboronic acid. How can I minimize this side reaction?

A2: Protodeboronation is a frequent issue, particularly with boronic acids that are sensitive to aqueous basic conditions. To mitigate this:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce protodeboronation.

  • Use Boronic Acid Surrogates: Consider using more stable alkylboron reagents such as potassium alkyltrifluoroborates or N-methyliminodiacetic acid (MIDA) boronates. These reagents can be more resistant to protodeboronation and release the boronic acid in situ.

Q3: My secondary alkylboronic acid is particularly unreactive. Are there specific conditions for these substrates?

A3: Secondary alkylboronic acids are known to be much less reactive than primary ones in Suzuki couplings. This is due to increased steric hindrance and a higher propensity for β-hydride elimination. For these challenging substrates, specialized conditions are often necessary. One successful approach involves the use of specific additives and catalysts. For instance, the addition of silver(I) oxide (Ag₂O) has been shown to promote the coupling of alkylboronic acids with vinyl triflates, particularly in anhydrous toluene with a catalyst system like (dppf)PdCl₂.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inefficient transmetalation of the alkyl group. 2. Catalyst deactivation. 3. Suboptimal reaction conditions (base, solvent, temperature). 4. β-hydride elimination.1. Add a silver(I) oxide (Ag₂O) additive to promote the reaction. 2. Use a more robust catalyst system, such as Pd(dppf)Cl₂. Ensure the catalyst is not degraded; use fresh catalyst if necessary. 3. Switch to an anhydrous solvent like toluene. Screen different bases (e.g., Cs₂CO₃, K₃PO₄). Optimize the reaction temperature. 4. For secondary alkylboronic acids, this is a major competing pathway. The use of specific ligands can sometimes suppress this. Consider using a different palladium ligand.
Protodeboronation of Alkylboronic Acid 1. Presence of water in the reaction mixture. 2. Use of a strong base. 3. Instability of the alkylboronic acid.1. Use anhydrous solvents and reagents. 2. Switch to a milder base such as K₂CO₃ or KF. 3. Consider using a more stable boronic acid surrogate like a potassium alkyltrifluoroborate or a MIDA boronate.
Homocoupling of the Boronic Acid 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. 2. Ensure complete reduction of the Pd(II) precatalyst. Using a Pd(0) source like Pd₂(dba)₃ may be beneficial.
Decomposition of Vinyl Triflate 1. Hydrolysis of the triflate group.1. Ensure anhydrous reaction conditions.

Experimental Protocols

General Protocol for Suzuki Coupling of Alkylboronic Acids with Vinyl Triflates

This protocol is adapted from literature procedures that have shown success for this challenging coupling.

Materials:

  • Vinyl triflate (1.0 equiv)

  • Alkylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Additive (e.g., Ag₂O, 1.5 equiv)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the vinyl triflate, alkylboronic acid, palladium catalyst, base, and additive.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting a Failed Reaction

Technical Support Center: Competing Reduction Byproducts in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting competing reduction byproducts in palladium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides for the most common reduction byproducts: hydrodehalogenation, protodeboronation, homocoupling, and β-hydride elimination.

Frequently Asked Questions (FAQs)

Q1: What are the most common reduction byproducts in palladium-catalyzed cross-coupling reactions?

A1: The most prevalent reduction byproducts include:

  • Hydrodehalogenation: The replacement of a halide on the electrophile with a hydrogen atom.[1]

  • Protodeboronation: The cleavage of the carbon-boron bond in the organoboron reagent, which is replaced by a carbon-hydrogen bond.[2]

  • Homocoupling: The dimerization of the organometallic nucleophile (e.g., organoboron or organotin compounds) or the terminal alkyne in Sonogashira coupling (Glaser-Hay coupling).[3][4]

  • β-Hydride Elimination: A decomposition pathway for alkyl-palladium intermediates that possess a β-hydrogen, leading to the formation of an alkene and a palladium-hydride species.[5]

Q2: I am observing a significant amount of a byproduct with a mass corresponding to my starting aryl halide minus the halogen. What is happening?

A2: This is a classic case of hydrodehalogenation, where the halide on your starting material is replaced by a hydrogen atom.[1] This side reaction is often promoted by the presence of a palladium-hydride (Pd-H) species, which can arise from various sources in the reaction mixture.[1]

Q3: My Suzuki-Miyaura reaction is sluggish and I see a lot of my boronic acid being converted back to the corresponding arene. What is the likely cause?

A3: This indicates that protodeboronation is a significant competing reaction.[2] This is the cleavage of the carbon-boron bond, and it is often promoted by aqueous basic conditions and elevated temperatures.[2]

Q4: In my Sonogashira coupling, I am isolating a significant amount of a diyne byproduct. How can I prevent this?

A4: The formation of a diyne is due to the homocoupling of your terminal alkyne, a side reaction known as Glaser-Hay coupling.[3] This is primarily caused by the presence of oxygen and the copper(I) co-catalyst.[3]

Troubleshooting Guides

Hydrodehalogenation

Problem: Significant formation of a hydrodehalogenated byproduct, leading to low yield of the desired cross-coupled product.

Root Causes & Troubleshooting Strategies:

Potential Cause Recommended Solution
Nature of the Halide Aryl iodides are more prone to hydrodehalogenation than bromides or chlorides due to a weaker C-X bond.[1] If possible, switch to the corresponding aryl bromide or chloride.
Hydride Source Alcohols, amines, water, and even the phosphine ligand can act as hydride sources.[1] Use anhydrous and deoxygenated solvents. Consider using a non-protic solvent like toluene or dioxane.
Base Strong bases or amine bases can promote the formation of Pd-H species.[1] Screen weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.
Ligand The choice of ligand can influence the relative rates of reductive elimination (product formation) and hydrodehalogenation. Bulky, electron-rich ligands like XPhos and SPhos can promote the desired reductive elimination.[1]
Temperature High temperatures can favor hydrodehalogenation. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.

Experimental Protocol: Minimizing Hydrodehalogenation in a Suzuki-Miyaura Coupling

This protocol is a general guideline for minimizing hydrodehalogenation when coupling an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Degassed water (0.5 mL)

  • Schlenk flask and magnetic stir bar

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add the degassed toluene and degassed water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Troubleshooting Hydrodehalogenation

start High Hydrodehalogenation Observed check_halide Is an Aryl Iodide Used? start->check_halide switch_halide Switch to Aryl Bromide or Chloride check_halide->switch_halide Yes check_solvents Are Protic Solvents (Alcohols, Water) or Amine Bases Used? check_halide->check_solvents No switch_halide->check_solvents use_anhydrous Use Anhydrous, Aprotic Solvents (Toluene, Dioxane) and Inorganic Bases (K3PO4, Cs2CO3) check_solvents->use_anhydrous Yes check_ligand Is the Ligand Optimal? check_solvents->check_ligand No use_anhydrous->check_ligand screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) check_ligand->screen_ligands No check_temp Is the Reaction Temperature High? check_ligand->check_temp Yes screen_ligands->check_temp lower_temp Lower the Reaction Temperature check_temp->lower_temp Yes end Hydrodehalogenation Minimized check_temp->end No lower_temp->end

Caption: A step-by-step troubleshooting workflow for hydrodehalogenation.

Protodeboronation

Problem: Low yield of the desired Suzuki-Miyaura coupling product with significant formation of the arene derived from the boronic acid.

Root Causes & Troubleshooting Strategies:

Potential Cause Recommended Solution
Aqueous Basic Conditions Water and base are major contributors to protodeboronation.[2] Use anhydrous solvents and milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2]
High Temperature Elevated temperatures accelerate the rate of protodeboronation.[2] Conduct the reaction at the lowest effective temperature.
Unstable Boronic Acid Some boronic acids, particularly heteroaryl boronic acids, are inherently unstable.[6] Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can slowly release the boronic acid under the reaction conditions.[6]
Slow Catalysis If the desired coupling reaction is slow, the boronic acid has more time to decompose. Use a highly active catalyst system to accelerate the cross-coupling.[2]

Experimental Protocol: Suzuki-Miyaura Coupling with a Boronic Acid Pinacol Ester to Minimize Protodeboronation

This protocol describes the use of a more stable boronic acid derivative to suppress protodeboronation.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk flask and magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid pinacol ester, and potassium phosphate.

  • In a separate vial, dissolve the palladium(II) acetate and SPhos in a small amount of anhydrous dioxane to form the catalyst solution.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add additional anhydrous dioxane to achieve the desired concentration (typically 0.1-0.2 M with respect to the aryl halide).

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Note that reactions with pinacol esters may require longer reaction times.

  • Follow the workup and purification procedure described in the hydrodehalogenation protocol.

Logical Relationship for Minimizing Protodeboronation

protodeboronation Protodeboronation high_ph High pH (Strong Base) protodeboronation->high_ph water Presence of Water protodeboronation->water high_temp High Temperature protodeboronation->high_temp slow_coupling Slow Coupling Rate protodeboronation->slow_coupling mitigation Mitigation Strategies high_ph->mitigation water->mitigation high_temp->mitigation slow_coupling->mitigation mild_base Use Milder Base (K3PO4, Cs2CO3) mitigation->mild_base anhydrous_solvents Use Anhydrous Solvents mitigation->anhydrous_solvents stable_boron Use Stable Boron Reagents (Pinacol Esters, MIDA Boronates) mitigation->stable_boron active_catalyst Use Highly Active Catalyst mitigation->active_catalyst lower_temp Lower Reaction Temperature mitigation->lower_temp

Caption: Factors contributing to protodeboronation and corresponding mitigation strategies.

Homocoupling

Problem: Formation of a significant amount of a dimerized byproduct from the organometallic reagent or terminal alkyne.

Root Causes & Troubleshooting Strategies:

Potential Cause Recommended Solution
Oxygen (Sonogashira) Oxygen promotes the oxidative dimerization of copper acetylides (Glaser coupling).[3] Rigorously degas all solvents and reagents and maintain an inert atmosphere.
Copper Catalyst (Sonogashira) The copper(I) co-catalyst is essential for the Glaser coupling pathway.[3] Implement copper-free Sonogashira conditions or minimize the copper catalyst loading.
Slow Cross-Coupling Rate If the desired cross-coupling is slow, the opportunity for homocoupling increases. Optimize the palladium catalyst and ligands to accelerate the main reaction.
Pd(II) Precatalyst (Suzuki) The use of a Pd(II) precatalyst can lead to homocoupling of the boronic acid during the in-situ reduction to Pd(0).[6] Consider using a Pd(0) source directly or a precatalyst that undergoes rapid and clean reduction.

Experimental Protocol: Copper-Free Sonogashira Coupling to Suppress Alkyne Homocoupling

This protocol eliminates the copper co-catalyst to prevent Glaser-Hay coupling.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 2 mol%)

  • Anhydrous, degassed triethylamine (5 mL)

  • Schlenk flask and magnetic stir bar

Procedure:

  • To a flame-dried Schlenk flask, add Pd(PPh₃)₄ and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive flow of inert gas, add the aryl halide, the terminal alkyne, and the degassed anhydrous triethylamine.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Follow the workup and purification procedure described in the hydrodehalogenation protocol.

β-Hydride Elimination

Problem: Formation of an alkene byproduct from an alkyl-palladium intermediate, which is common in couplings involving sp³-hybridized carbons with β-hydrogens.

Root Causes & Troubleshooting Strategies:

Potential Cause Recommended Solution
Presence of β-Hydrogens The substrate contains β-hydrogens, making it susceptible to this elimination pathway.[5] If possible, use a substrate that lacks β-hydrogens (e.g., methyl, neopentyl groups).
Coordinatively Unsaturated Pd Center A vacant coordination site on the palladium is required for β-hydride elimination to occur.[5] Use bulky ligands that can saturate the coordination sphere of the palladium center.
Ligand Electronics The electronic properties of the ligand can influence the rate of β-hydride elimination. Less electron-donating ligands can sometimes favor the desired reductive elimination.
Temperature Higher temperatures can increase the rate of β-hydride elimination. Optimize the reaction temperature.

Signaling Pathway: Competing Pathways of an Alkyl-Palladium(II) Intermediate

alkyl_pd R-CH2-CH2-Pd(II)-L2-X reductive_elimination Reductive Elimination alkyl_pd->reductive_elimination beta_hydride_elimination β-Hydride Elimination alkyl_pd->beta_hydride_elimination product Desired Product (R-CH2-CH2-Nu) reductive_elimination->product alkene Alkene Byproduct (R-CH=CH2) beta_hydride_elimination->alkene pd_hydride H-Pd(II)-L2-X beta_hydride_elimination->pd_hydride

Caption: Competing reductive elimination and β-hydride elimination pathways.

References

Technical Support Center: Synthesis of Enamides from Vinyl Triflates via Palladium-Catalyzed Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the decomposition of enamides during their synthesis from vinyl triflates, primarily through Buchwald-Hartwig amination.

Troubleshooting Guide

This guide addresses common issues encountered during the palladium-catalyzed coupling of vinyl triflates and amides, focusing on preventing enamide decomposition and improving reaction outcomes.

Issue Potential Cause Troubleshooting Recommendations Expected Outcome
Low or No Enamide Yield with Starting Material Consumption Enamide Decomposition (Hydrolysis): The enamide product is sensitive to acidic or basic conditions, leading to hydrolysis back to the corresponding ketone/aldehyde and amide, especially in the presence of water.Use a weaker base: Switch from strong bases like NaOtBu to milder inorganic bases such as Cs₂CO₃ or K₃PO₄. • Control pH: Ensure the reaction mixture and work-up conditions are not strongly acidic or basic. A neutral or slightly basic work-up is recommended. • Anhydrous Conditions: Use thoroughly dried solvents and reagents to minimize water content. The addition of molecular sieves can be beneficial.[1] • Lower Reaction Temperature: High temperatures can accelerate hydrolysis. Running the reaction at a lower temperature, even if it requires a longer reaction time, can preserve the enamide product.Increased yield of the desired enamide and reduced formation of ketone/aldehyde byproducts.
Low Yield with Recovery of Starting Materials Inefficient Catalytic Cycle: The palladium catalyst may not be sufficiently active, or key steps in the catalytic cycle (oxidative addition, reductive elimination) may be slow.Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Xantphos, SPhos, or RuPhos, which are known to promote the efficient coupling of amides.[1][2] • Palladium Precursor: Use a pre-formed palladium catalyst or an air-stable precatalyst to ensure efficient generation of the active Pd(0) species. • Solvent Choice: Toluene and dioxane are commonly effective solvents. The choice of solvent can influence catalyst activity and stability.Improved conversion of starting materials and higher yield of the enamide product.
Formation of Significant Byproducts (e.g., hydrodehalogenation, imine formation) Side Reactions Competing with Reductive Elimination: Unproductive pathways such as β-hydride elimination can occur, leading to the formation of undesired byproducts.[3]Ligand Modification: The choice of ligand can influence the rate of reductive elimination versus side reactions. Bidentate ligands are often used to suppress side reactions. • Slow Addition of Vinyl Triflate: In some cases, slow addition of the vinyl triflate can minimize side reactions by maintaining a low concentration of the electrophile.Reduced levels of byproducts and a cleaner reaction profile, leading to higher isolated yields of the enamide.

Frequently Asked Questions (FAQs)

Q1: My enamide product appears to be decomposing during purification. What can I do?

A1: Enamides can be susceptible to hydrolysis on silica gel, which is often slightly acidic. To mitigate this, you can:

  • Neutralize the silica gel: Pre-treat the silica gel with a solution of triethylamine in your eluent system (e.g., 1% triethylamine), then flush with the eluent before loading your sample.

  • Use alternative purification methods: Consider using neutral alumina for chromatography or purification by crystallization or distillation if the product is amenable.

  • Minimize contact time: Perform the chromatography as quickly as possible.

Q2: I am observing the formation of the corresponding ketone from my vinyl triflate starting material. What is the likely cause?

A2: This is a strong indication of enamide hydrolysis. The initially formed enamide is likely decomposing back to the ketone under the reaction or work-up conditions. Refer to the troubleshooting guide for strategies to minimize hydrolysis, such as using a milder base and ensuring anhydrous conditions.

Q3: Can the choice of base significantly impact the stability of the enamide product?

A3: Yes, the base plays a crucial role. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can promote enamide decomposition, particularly at elevated temperatures. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often a better choice as they are effective in the catalytic cycle but are less likely to induce product degradation.[4]

Q4: What is the role of the phosphine ligand in preventing enamide decomposition?

A4: While the ligand's primary role is to facilitate the catalytic cycle (oxidative addition and reductive elimination), an efficient ligand can indirectly prevent decomposition. By accelerating the desired coupling reaction, a highly effective ligand allows the reaction to be run at lower temperatures and for shorter durations, thereby minimizing the exposure of the sensitive enamide product to potentially harsh reaction conditions that could lead to decomposition.

Experimental Protocols

General Protocol for Palladium-Catalyzed Synthesis of Enamides from Vinyl Triflates

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Vinyl triflate (1.0 equiv)

  • Amide (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or vial under an inert atmosphere, add the palladium source, phosphine ligand, and base.

  • Add the amide, followed by the anhydrous solvent.

  • Stir the mixture for 10-15 minutes to allow for catalyst pre-formation.

  • Add the vinyl triflate to the reaction mixture.

  • Seal the flask or vial and heat the reaction to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (potentially treated with triethylamine) or other suitable methods.

Data Presentation

The following tables summarize the effect of various reaction parameters on the yield of enamide synthesis, providing a basis for rational optimization to overcome decomposition.

Table 1: Effect of Ligand and Base on Enamide Yield

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃XantphosCs₂CO₃DioxaneRT95
2Pd₂(dba)₃XantphosK₃PO₄Dioxane8088
3Pd(OAc)₂BINAPCs₂CO₃Toluene10075
4Pd₂(dba)₃RuPhosNaOtBuToluene10065
5Pd₂(dba)₃P(o-tolyl)₃K₂CO₃Toluene10040

Data compiled from representative literature.[5][6] Yields are for isolated product and will vary depending on the specific substrates used.

Visualizations

Experimental Workflow for Enamide Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Pd Source, Ligand, Base, Amide solvent Add Anhydrous Solvent reagents->solvent preform Stir for Catalyst Pre-formation solvent->preform add_vt Add Vinyl Triflate preform->add_vt heat Heat to Desired Temperature add_vt->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (e.g., Chromatography) dry->purify product Pure Enamide purify->product

Caption: A typical experimental workflow for the synthesis of enamides from vinyl triflates.

Troubleshooting Logic for Low Enamide Yield

troubleshooting_logic start Low Enamide Yield check_sm Starting Materials Consumed? start->check_sm sm_consumed YES check_sm->sm_consumed Yes sm_not_consumed NO check_sm->sm_not_consumed No hydrolysis Suspect Enamide Decomposition (Hydrolysis) sm_consumed->hydrolysis catalysis_issue Suspect Inefficient Catalysis sm_not_consumed->catalysis_issue solution_hydrolysis Use Milder Base (e.g., Cs₂CO₃) Ensure Anhydrous Conditions Lower Reaction Temperature hydrolysis->solution_hydrolysis solution_catalysis Optimize Ligand (e.g., Xantphos) Use Active Pd Pre-catalyst Screen Solvents catalysis_issue->solution_catalysis outcome Improved Yield solution_hydrolysis->outcome solution_catalysis->outcome

Caption: A decision-making diagram for troubleshooting low yields in enamide synthesis.

References

Technical Support Center: Managing Protodehalogenation in Ni-Catalyzed Halogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you manage and minimize protodehalogenation side reactions in your nickel-catalyzed halogenation experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodehalogenation and why is it a problem in Ni-catalyzed halogenation?

A1: Protodehalogenation is a common side reaction where a halogen atom on an aromatic or aliphatic substrate is replaced by a hydrogen atom, leading to the formation of a reduced, non-halogenated byproduct. In the context of Ni-catalyzed halogenation, this side reaction directly competes with the desired halogenation pathway, reducing the yield of your target halogenated molecule. This can complicate purification and impact the overall efficiency of your synthetic route.

Q2: What are the primary mechanistic pathways that lead to protodehalogenation in Ni-catalyzed reactions?

A2: Protodehalogenation in nickel-catalyzed reactions can occur through several pathways. One common mechanism involves the protonolysis of an organonickel intermediate (e.g., an Aryl-Ni(II) species) by a proton source in the reaction mixture, such as trace amounts of water, alcohol, or acidic additives. Another potential pathway involves reductive processes where the reductant (e.g., zinc or manganese) or a low-valent nickel species facilitates the cleavage of the carbon-halogen bond and subsequent hydrogen atom abstraction from the solvent or other reaction components. The specific pathway can be influenced by the nickel catalyst's oxidation state (e.g., Ni(I)/Ni(III) vs. Ni(0)/Ni(II) cycles), the nature of the ligand, and the reaction conditions.

Q3: How do the choice of ligand and solvent affect the extent of protodehalogenation?

A3: Ligands play a crucial role in modulating the electronic properties and steric environment of the nickel catalyst. The choice of ligand can influence the relative rates of the desired halogenation pathway versus the undesired protodehalogenation. For instance, a ligand that promotes rapid reductive elimination of the halogenated product can outcompete the pathways leading to protodehalogenation.

The solvent is also a critical factor. Protic solvents can be a direct source of protons for protodehalogenation. Aprotic polar solvents like dimethylacetamide (DMA) are often used, but their purity is crucial as residual water can be detrimental.[1] The solvent can also influence the stability and reactivity of the catalytic species.

Q4: Can the halogen source itself contribute to protodehalogenation?

A4: While the primary role of the halogen source (e.g., N-halosuccinimides like NBS, NCS, NIS) is to provide the halogen atom for the desired transformation, its reactivity and stability under the reaction conditions are important.[2][3] In some cases, side reactions involving the halogenating agent could potentially generate species that contribute to a reducing environment, indirectly favoring protodehalogenation.

Troubleshooting Guides

Issue 1: High Levels of Protodehalogenated Byproduct

You observe a significant amount of the non-halogenated starting material or a reduced analog in your reaction mixture, leading to low yields of the desired halogenated product.

Troubleshooting Protocol:

  • Strictly Anhydrous Conditions:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

    • Use freshly distilled and degassed solvents. Anhydrous solvents from commercial suppliers should be used with caution and may require further drying.

    • Dry all reagents, including the substrate and any additives, under vacuum.

  • Optimize the Solvent:

    • If using a polar aprotic solvent like DMA or DMF, ensure it is of the highest purity and anhydrous.[1]

    • Consider screening alternative aprotic solvents with lower potential for hydrogen atom donation.

  • Evaluate the Reductant (if applicable):

    • In reactions requiring a reductant (e.g., zinc or manganese), its activity and purity can influence side reactions. Consider using freshly activated reductant.

    • The rate of reduction of the Ni(II) precatalyst to the active catalytic species can impact the overall reaction network. Mismatched rates can sometimes favor side reactions.[4]

  • Modify the Ligand:

    • The electronic and steric properties of the ligand can significantly impact selectivity. Screen a panel of ligands (e.g., bipyridines, phosphines) to identify one that favors the halogenation pathway.

  • Adjust Reaction Temperature and Time:

    • Lowering the reaction temperature may decrease the rate of protodehalogenation relative to the desired halogenation.

    • Monitor the reaction profile over time. Prolonged reaction times may lead to product degradation or increased side reactions.

Issue 2: Inconsistent Results and Poor Reproducibility

You experience significant batch-to-batch variation in the ratio of halogenated product to protodehalogenated byproduct.

Troubleshooting Protocol:

  • Re-evaluate Reagent Purity and Handling:

    • Inconsistent purity of starting materials, catalyst, ligand, or solvent is a common cause of irreproducibility.

    • Ensure consistent and rigorous procedures for handling air- and moisture-sensitive reagents.

  • Standardize Catalyst Preparation/Activation:

    • If preparing the active catalyst in situ, ensure the procedure is highly reproducible. For reactions using a reductant, the activation of the reductant (e.g., acid wash of zinc powder) should be consistent.

  • Control Reaction Setup and Atmosphere:

    • Ensure a consistently inert atmosphere is maintained throughout the reaction setup and duration. Even small leaks can introduce enough moisture or oxygen to affect the catalytic cycle.

Quantitative Data Summary

The following tables summarize reaction conditions and yields from studies on Ni-catalyzed halogenation and related cross-coupling reactions where protodehalogenation was a notable side reaction.

Table 1: Optimization of Ni-Catalyzed Arylation with Observed Protodehalogenation [4]

EntryNi PrecatalystLigandReductantSolventTime (h)Yield of Arylated Product (%)Yield of Protodehalogenated Product (%)
1NiBr₂·diglymeL1Zn30% DMA/THF474Not explicitly quantified, but noted as a side product
2NoneL1Zn30% DMA/THF4060
3NiBr₂·diglymedtbbpyZn30% DMA/THF464 (racemic)Not explicitly quantified

*L1 = 4-heptylBiOX, dtbbpy = 4,4′-di-tert-butyl-2,2′-dipyridyl. This table is adapted from a study on asymmetric arylation where protodehalogenation was a competing reaction, highlighting the importance of the nickel catalyst.

Experimental Protocols

General Protocol for Ni(II)-Catalyzed Ortho-Bromination of Electron-Deficient Arenes

This protocol is adapted from a procedure for the ortho-halogenation of arenes bearing directing groups, where minimizing side reactions is crucial for achieving high regioselectivity and yield.[2][3]

Reagents and Equipment:

  • Ni(OAc)₂ (Nickel(II) acetate)

  • Substrate (e.g., anilide, benzoic ester)

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the substrate (1.0 equiv), Ni(OAc)₂ (10 mol%), and NBS (1.2 equiv).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Notes for this Protocol:

  • If significant protodehalogenation is observed, ensure the solvent and reagents are scrupulously dry.

  • Consider lowering the reaction temperature in increments of 10 °C.

  • Screening different nickel sources (e.g., NiCl₂, Ni(acac)₂) may be beneficial.

Visualizations

Logical Workflow for Troubleshooting Protodehalogenation

This diagram outlines a systematic approach to diagnosing and resolving issues with protodehalogenation side reactions.

TroubleshootingWorkflow start High Protodehalogenation Observed check_conditions Verify Anhydrous Conditions (Solvents, Reagents, Glassware) start->check_conditions optimize_solvent Optimize Solvent (Purity, Type) check_conditions->optimize_solvent adjust_temp Adjust Reaction Temperature (Typically Lower) optimize_solvent->adjust_temp ligand_screen Screen Ligands (Vary Sterics & Electronics) adjust_temp->ligand_screen reductant_check Evaluate Reductant (If Applicable: Purity, Activity) ligand_screen->reductant_check outcome Problem Solved? reductant_check->outcome success Successful Halogenation outcome->success Yes reassess Reassess Mechanistic Hypothesis outcome->reassess No

Caption: Troubleshooting workflow for managing protodehalogenation.

Simplified Nickel Catalytic Cycle for Halogenation

This diagram illustrates a plausible catalytic cycle for Ni(II)-catalyzed C-H halogenation, highlighting where protodehalogenation might occur.

CatalyticCycle Ni_II Ni(II) Precatalyst Intermediate_A Ni(II)-Arene Complex Ni_II->Intermediate_A Coordination Substrate Arene-H + DG Substrate->Intermediate_A Intermediate_B Cyclometalated Ni(II) Intermediate Intermediate_A->Intermediate_B C-H Activation Intermediate_C Ni(IV) Intermediate Intermediate_B->Intermediate_C Oxidative Addition Protodehalogenation Protodehalogenation (Side Reaction) Intermediate_B->Protodehalogenation Protonolysis HalogenSource NXS HalogenSource->Intermediate_C Intermediate_C->Ni_II Reductive Elimination HalogenatedProduct Halogenated Product Intermediate_C->HalogenatedProduct ProtonSource H+ ProtonSource->Protodehalogenation

Caption: Simplified Ni(II) catalytic cycle for C-H halogenation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Vinyl Triflates Versus Vinyl Halides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the electrophilic partner is critical to the success of these transformations. This guide provides an objective comparison of the reactivity of two common classes of vinyl electrophiles: vinyl triflates and vinyl halides (iodides, bromides, and chlorides). This analysis is supported by experimental data to aid in the rational design and optimization of synthetic routes.

Executive Summary

Vinyl triflates are generally more reactive than vinyl halides in palladium-catalyzed cross-coupling reactions. This enhanced reactivity is primarily attributed to the greater lability of the carbon-oxygen bond in the triflate group, which facilitates the rate-determining oxidative addition step to the palladium(0) catalyst. The general reactivity trend for vinyl electrophiles in many common cross-coupling reactions is:

Vinyl Iodide ≥ Vinyl Triflate > Vinyl Bromide > Vinyl Chloride

This trend highlights that while vinyl iodides exhibit comparable or slightly higher reactivity in some cases, vinyl triflates consistently outperform the more common vinyl bromides and chlorides, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Quantitative Comparison of Reactivity

The following tables summarize quantitative data from various studies, comparing the performance of vinyl triflates and vinyl halides in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of vinyl triflates allows for efficient coupling under mild conditions.

ElectrophileCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Octenyl triflatePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/H₂O80292[1]
1-Octenyl bromidePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/H₂O801275[1]
(E)-β-BromostyrenePhenylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene1001695
(E)-β-ChlorostyrenePhenylboronic acidPd₂(dba)₃ (2 mol%), XPhos (8 mol%)K₃PO₄Dioxane1102485
Stille Coupling

In Stille coupling, the toxicity of the organotin reagents is a drawback, but the reaction is valued for its tolerance of a wide range of functional groups. Vinyl triflates are highly effective substrates in this reaction.

ElectrophileCoupling PartnerCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
1-Cyclohexenyl triflate(E)-1-Tributylstannyl-1-hexenePd(PPh₃)₄ (5 mol%)LiClTHF251.591
1-Cyclohexenyl iodide(E)-1-Tributylstannyl-1-hexenePd(PPh₃)₄ (5 mol%)LiClTHF25288
1-Cyclohexenyl bromide(E)-1-Tributylstannyl-1-hexenePd(PPh₃)₄ (5 mol%)LiClTHF50878
Heck Reaction

The Heck reaction couples vinyl or aryl halides/triflates with alkenes. The use of vinyl triflates can often proceed under milder conditions compared to the less reactive vinyl chlorides.

ElectrophileAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cyclohexenyl triflateMethyl acrylatePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Et₃NAcetonitrile80389
Cyclohexenyl bromideMethyl acrylatePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Et₃NAcetonitrile801082
Cyclohexenyl chlorideMethyl acrylatePd₂(dba)₃ (2.5 mol%), P(t-Bu)₃ (10 mol%)Cy₂NMeDioxane1202465
Sonogashira Coupling

For the Sonogashira coupling, which forms a C(sp²)-C(sp) bond, the reactivity order is well-established, with vinyl iodides and triflates showing superior performance.[2][3]

ElectrophileAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Iodo-1-cyclohexenePhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHF25196[2]
1-Cyclohexenyl triflatePhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHF251.594[2]
1-Bromo-1-cyclohexenePhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHF60685[2]
1-Chloro-1-cyclohexenePhenylacetylenePd₂(dba)₃ (2 mol%), XPhos (8 mol%), CuI (5 mol%)Cs₂CO₃Dioxane1002455
Buchwald-Hartwig Amination

In the Buchwald-Hartwig amination for the formation of vinyl amines, the higher reactivity of vinyl triflates allows for coupling with a broader range of amines under milder conditions compared to vinyl chlorides.

ElectrophileAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Cyclohexenyl triflateMorpholinePd₂(dba)₃ (1.5 mol%), BINAP (3.6 mol%)NaOt-BuToluene80491[4][5]
1-Cyclohexenyl bromideMorpholinePd₂(dba)₃ (1.5 mol%), BINAP (3.6 mol%)NaOt-BuToluene1001284[4][5]
1-Cyclohexenyl chlorideMorpholinePd(OAc)₂ (2 mol%), RuPhos (4 mol%)K₃PO₄t-BuOH1102470

Mechanistic Insights: The Oxidative Addition Step

The enhanced reactivity of vinyl triflates stems from the lower energy barrier for the oxidative addition of the C-OTf bond to the palladium(0) catalyst compared to the C-X (X = I, Br, Cl) bond. The triflate is an excellent leaving group, and the C-O bond is more polarized, facilitating the insertion of the electron-rich palladium center.

For vinyl halides, the oxidative addition is believed to proceed through a concerted mechanism involving a three-membered transition state. In the case of vinyl triflates, the mechanism can be more nuanced, with evidence suggesting a pathway that involves the initial formation of a cationic palladium(II) complex. This difference in mechanism contributes to the observed differences in reactivity.

Oxidative_Addition_Comparison cluster_0 Vinyl Halide Pathway cluster_1 Vinyl Triflate Pathway Pd(0)L2_H Pd(0)L₂ TS_H [L₂Pd(R)(X)]‡ Pd(0)L2_H->TS_H VinylHalide R-X (X = I, Br, Cl) VinylHalide->TS_H Product_H R-Pd(II)(X)L₂ TS_H->Product_H Concerted Oxidative Addition Pd(0)L2_T Pd(0)L₂ Intermediate_T [R-Pd(II)L₂]⁺OTf⁻ Pd(0)L2_T->Intermediate_T VinylTriflate R-OTf VinylTriflate->Intermediate_T Faster Oxidative Addition Product_T R-Pd(II)(OTf)L₂ Intermediate_T->Product_T Anion Coordination

A simplified comparison of the oxidative addition pathways for vinyl halides and vinyl triflates.

Experimental Protocols

Detailed experimental protocols for representative cross-coupling reactions are provided below.

Protocol 1: Suzuki-Miyaura Coupling of a Vinyl Triflate

This protocol describes the coupling of a generic vinyl triflate with an arylboronic acid.

Materials:

  • Vinyl triflate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • 2 M Aqueous Na₂CO₃ solution (2.0 mL)

  • Toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the vinyl triflate, arylboronic acid, and Pd(PPh₃)₄.

  • Add toluene, followed by the aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow Start Combine Reactants (Vinyl Triflate, Boronic Acid, Catalyst, Base) Solvent Add Toluene and Aqueous Na₂CO₃ Start->Solvent Heat Heat to 80 °C with Stirring Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Cool, Dilute, Wash Monitor->Workup Purify Dry, Concentrate, and Purify Workup->Purify End Isolated Product Purify->End

General experimental workflow for the Suzuki-Miyaura coupling of a vinyl triflate.
Protocol 2: Sonogashira Coupling of a Vinyl Bromide

This protocol outlines the coupling of a generic vinyl bromide with a terminal alkyne.[6]

Materials:

  • Vinyl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • THF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the vinyl bromide, PdCl₂(PPh₃)₂, and CuI.

  • Add THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to 40-60 °C if the reaction is sluggish.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Conclusion

The choice between a vinyl triflate and a vinyl halide as a cross-coupling partner has significant implications for reaction efficiency and conditions. Vinyl triflates consistently demonstrate higher reactivity than vinyl bromides and chlorides, which can be leveraged to perform couplings under milder conditions, often leading to higher yields and cleaner reactions. While vinyl iodides show comparable reactivity to vinyl triflates, the latter are readily prepared from the corresponding ketones, offering a versatile and highly reactive alternative for challenging cross-coupling transformations. For drug development professionals and researchers, understanding these reactivity differences is crucial for the strategic design of synthetic routes to complex molecular targets.

References

A Head-to-Head Battle of Palladium Catalysts: Pd(PPh3)4 vs. Pd(dppf)Cl2 for Vinyl Triflate Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision in the synthesis of complex molecules. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the selection of the appropriate catalyst can significantly impact reaction efficiency, yield, and substrate scope. This guide provides a detailed comparison of two widely used palladium catalysts, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), specifically for their performance in coupling reactions involving vinyl triflates.

This comparison guide delves into the performance of these catalysts in various coupling reactions, supported by experimental data. Detailed methodologies for key experiments are provided to enable researchers to replicate and adapt these protocols.

At a Glance: Key Differences and Performance Overview

FeaturePd(PPh3)4Pd(dppf)Cl2
Palladium Oxidation State Pd(0)Pd(II)
Ligand Triphenylphosphine (PPh3)1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Air Stability Air-sensitiveGenerally more air-stable
Thermal Stability Less stable at high temperaturesMore thermally robust
Typical Applications Suzuki, Stille, Sonogashira, HeckSuzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig

While both catalysts are versatile, their performance can vary significantly depending on the specific reaction type and substrate. The choice between a Pd(0) and a Pd(II) precatalyst often depends on the desired reaction kinetics and the specific mechanistic pathway.

Performance in Suzuki-Miyaura Coupling of β-Enamido Triflates

A direct comparison of the two catalysts in the Suzuki-Miyaura cross-coupling of (Z)-β-enamido triflates with arylboronic acids has been reported, highlighting the profound impact of the catalyst on the stereochemical outcome of the reaction.

Table 1: Comparison of Pd(PPh3)4 and Pd(dppf)Cl2 in the Suzuki-Miyaura Coupling of a (Z)-β-Enamido Triflate with Phenylboronic Acid

Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Product Ratio (Retention:Inversion)
Pd(PPh3)4 (10)KFTHF/H2O (15:1)rt208593:7
Pd(dppf)Cl2 (10)KFTHF/H2O (15:1)50207129:71

Data sourced from a study by Tot, N.I., and Shablykina, O.I. (2021).

The data clearly indicates that Pd(PPh3)4 favors the retention of the double bond stereochemistry, providing the desired (Z)-enamide in high yield and selectivity. In contrast, the bulkier and more electron-rich dppf ligand in Pd(dppf)Cl2 leads to a preferential formation of the isomerized (E)-enamide, albeit in a lower yield. This demonstrates a critical aspect of catalyst selection: the ligand can directly influence the stereochemical outcome of the reaction.

Performance in Other Vinyl Triflate Couplings: A Qualitative Comparison

Direct quantitative comparisons for other coupling reactions of vinyl triflates are less common in the literature. However, a qualitative assessment based on reported applications provides valuable insights.

  • Heck Coupling: Both catalysts are employed in Heck reactions. Pd(PPh3)4, often generated in situ from a Pd(II) source and PPh3, is a traditional choice. However, the thermal stability of Pd(dppf)Cl2 can be advantageous in Heck reactions that require higher temperatures, potentially leading to cleaner reactions and higher yields.

  • Stille Coupling: Pd(PPh3)4 is a very common catalyst for Stille couplings of vinyl triflates. The reaction generally proceeds under mild conditions. Pd(dppf)Cl2 is also effective and can be beneficial for more challenging substrates due to the robust nature of the dppf ligand.

  • Sonogashira Coupling: Both catalysts are widely used in Sonogashira couplings. The choice between them can depend on the specific substrates and the presence of a copper co-catalyst. Pd(PPh3)4 is a classic choice, while Pd(dppf)Cl2 is often favored in copper-free Sonogashira protocols.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura and Sonogashira couplings of vinyl triflates.

Suzuki-Miyaura Coupling of a Vinyl Triflate with Pd(PPh3)4 (Retention of Stereochemistry)

Materials:

  • (Z)-β-enamido triflate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (10 mol%)

  • Potassium fluoride (KF) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the (Z)-β-enamido triflate, arylboronic acid, and KF.

  • Add Pd(PPh3)4 to the flask.

  • Add anhydrous THF and degassed water to achieve a 15:1 ratio of THF to water.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling of a Vinyl Triflate with Pd(dppf)Cl2 (Copper-Free)

Materials:

  • Vinyl triflate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(dppf)Cl2 (5 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

Procedure:

  • In a glovebox, charge a dry reaction vial with the vinyl triflate, Pd(dppf)Cl2, and Cs2CO3.

  • Add anhydrous and degassed 1,4-dioxane to the vial.

  • Add the terminal alkyne to the reaction mixture.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Catalytic Process

To better understand the underlying mechanisms, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium Catalyzed Cross-Coupling Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxyAdd Oxidative Addition Pd0->OxyAdd R1-X PdII R1-Pd(II)L_n-X OxyAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-M PdII_R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R2 ReductElim Reductive Elimination PdII_R2->ReductElim ReductElim->Pd0 R1-R2 Product Coupled Product (R1-R2) ReductElim->Product R1X Vinyl Triflate (R1-X) R1X->OxyAdd R2M Coupling Partner (R2-M) R2M->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, base, and solvent - Purge with inert gas start->setup catalyst Add Palladium Catalyst (Pd(PPh3)4 or Pd(dppf)Cl2) setup->catalyst reaction Reaction: - Heat and stir - Monitor progress (TLC, LC-MS) catalyst->reaction workup Workup: - Quench reaction - Extraction reaction->workup purification Purification: (Flash Column Chromatography) workup->purification analysis Product Analysis: (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a vinyl triflate coupling reaction.

Conclusion and Recommendations

The choice between Pd(PPh3)4 and Pd(dppf)Cl2 for vinyl triflate coupling is not straightforward and depends heavily on the specific transformation.

  • For Suzuki-Miyaura couplings where retention of stereochemistry is crucial, Pd(PPh3)4 is the superior catalyst. Its less bulky phosphine ligands favor a direct reductive elimination pathway.

  • When isomerization of the vinyl triflate is desired or tolerated in Suzuki-Miyaura coupling, Pd(dppf)Cl2 can be employed. The bulkier dppf ligand can promote isomerization pathways.

  • For Heck, Stille, and Sonogashira couplings, both catalysts are viable options. The greater thermal and air stability of Pd(dppf)Cl2 may offer advantages in reactions requiring higher temperatures or for less experienced users. However, the in-situ generation of the active Pd(0) species from Pd(PPh3)4 is a well-established and effective strategy.

Ultimately, the optimal catalyst and reaction conditions should be determined empirically for each specific substrate combination. This guide provides a starting point for researchers to make informed decisions and to design efficient and successful vinyl triflate coupling reactions.

Vinyl Triflates vs. Vinyl Bromides: A Comprehensive Comparison for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, with vinyl halides and their synthetic equivalents serving as key building blocks. Among these, vinyl bromides have long been workhorses in the field. However, the increasing use of vinyl triflates has prompted a closer examination of their respective advantages and disadvantages. This guide provides a detailed comparison of vinyl triflates and vinyl bromides in synthesis, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their specific needs.

At a Glance: Key Differences

FeatureVinyl TriflateVinyl Bromide
Reactivity Generally higherGenerally lower
Leaving Group Ability ExcellentGood
Synthesis From ketones or alkynesFrom alkynes, aldehydes, or via halogenation
Stability Can be sensitive to hydrolysisGenerally stable
Cost-Effectiveness Often more expensive to prepareTypically more economical
Functional Group Tolerance Broad, but can be sensitive to strong bases/nucleophilesGenerally broad

Reactivity and Performance in Cross-Coupling Reactions

The primary advantage of vinyl triflates lies in their enhanced reactivity, which stems from the excellent leaving group ability of the triflate (trifluoromethanesulfonate) group. This heightened reactivity often translates to milder reaction conditions, shorter reaction times, and lower catalyst loadings in various palladium-catalyzed cross-coupling reactions.

The general order of reactivity for vinyl electrophiles in many cross-coupling reactions is: Vinyl Iodide > Vinyl Triflate > Vinyl Bromide > Vinyl Chloride .[1] This trend is evident across several common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. While both vinyl triflates and vinyl bromides are effective substrates, vinyl triflates often exhibit superior performance, especially for more challenging substrates. Different catalyst systems have been optimized for each substrate, with Pd(OAc)₂/PCy₃ being effective for vinyl triflates and Pd₂(dba)₃/P(t-Bu)₃ for a wide range of vinyl halides, including bromides.[2]

Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
Lactam-derived Vinyl TriflateArylboronic acidPd(PPh₃)₄, Na₂CO₃THF/H₂O, rt, 1-3 h85-95%[3]
Vinyl BromidePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/H₂O, 80 °C, 12 h80-90%Generic Protocol

Note: The data in this table is compiled from different sources and is for illustrative purposes. A direct side-by-side comparison under identical conditions was not available in the searched literature.

Sonogashira Coupling

In the Sonogashira coupling, which forms a carbon-carbon bond between a vinyl or aryl halide/triflate and a terminal alkyne, the higher reactivity of vinyl triflates is also apparent. The established reactivity order for sp²-hybridized substrates in this reaction is vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride.[1] This allows for milder reaction conditions, often at room temperature, when using vinyl triflates.

Table 2: General Conditions for Sonogashira Coupling

Substrate TypeTypical CatalystCo-catalystBaseSolventTemperature
Vinyl TriflatePd(PPh₃)₂Cl₂CuIEt₃N or DIPATHF or DMFRoom Temp.
Vinyl BromidePd(PPh₃)₂Cl₂CuIEt₃N or DIPATHF or DMFRoom Temp. to 60 °C
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. Both vinyl triflates and vinyl bromides are competent substrates.[4] However, the use of vinyl triflates can sometimes offer advantages in terms of reaction rate and the ability to couple with a broader range of alkenes under milder conditions. In some cases, triflates have been shown to be inert under specific Heck reaction conditions where bromides and iodides react, offering potential for chemoselective couplings.[5]

Table 3: Heck Reaction Substrate Comparison

SubstrateAlkeneCatalystBaseConditionsYieldReference
Vinyl TriflateAryl IodidePd(OAc)₂/Bu₄NINaO₂CH/Na₂CO₃THF/H₂O, 100 °C88%[6]
Vinyl BromideStyrenePd(OAc)₂/dpppNEt₃DMSO, 115 °CHigh[7]

Note: The reactions and conditions presented are from different studies and are not a direct comparison.

Synthesis of Vinyl Triflates and Vinyl Bromides

The choice between a vinyl triflate and a vinyl bromide can also be influenced by the ease and stereoselectivity of their synthesis.

Synthesis of Vinyl Triflates

Vinyl triflates are most commonly synthesized from ketones via their corresponding enolates.[8] This method allows for the regioselective formation of the vinyl triflate, depending on whether kinetic or thermodynamic enolate formation is favored. Comins' reagent is a well-known triflating agent for this purpose.[8]

dot

Synthesis_Vinyl_Triflate Ketone Ketone Enolate Enolate Intermediate Ketone->Enolate Base (e.g., LDA, NaHMDS) VinylTriflate Vinyl Triflate Enolate->VinylTriflate Triflating Agent (e.g., Tf₂O, Comins' Reagent)

Caption: Synthesis of vinyl triflates from ketones.

Synthesis of Vinyl Bromides

Vinyl bromides can be synthesized through various methods, including the hydrobromination of alkynes, the Wittig reaction of aldehydes with bromomethyltriphenylphosphonium bromide, and the reaction of vinyl organometallics with a bromine source.[9][10] The stereochemical outcome of the synthesis can often be controlled by the choice of reaction conditions and reagents.

dot

Synthesis_Vinyl_Bromide Alkyne Terminal Alkyne VinylBromide Vinyl Bromide Alkyne->VinylBromide HBr addition or other bromination methods

Caption: A common route to vinyl bromides from alkynes.

Experimental Protocols

General Procedure for the Synthesis of a Vinyl Triflate from a Ketone
  • To a solution of the ketone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1-2 hours.

  • Add a solution of a triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) or triflic anhydride (Tf₂O) (1.2 equiv), in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the vinyl triflate.[8][11]

General Procedure for the Synthesis of a Vinyl Bromide from a Terminal Alkyne
  • To a solution of the terminal alkyne (1.0 equiv) in a suitable solvent such as dichloromethane or chloroform, add a source of electrophilic bromine, such as N-bromosuccinimide (NBS), in the presence of a catalyst or promoter.

  • Alternatively, for hydrobromination, bubble hydrogen bromide gas through a solution of the alkyne or use a solution of HBr in acetic acid. The regioselectivity (Markovnikov vs. anti-Markovnikov) can be influenced by the presence of radical initiators or specific catalysts.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude vinyl bromide by distillation or flash column chromatography.[9]

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • In a reaction vessel, combine the vinyl triflate or vinyl bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water, or THF/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.[3]

Decision-Making Framework: Vinyl Triflate or Vinyl Bromide?

The choice between a vinyl triflate and a vinyl bromide is often context-dependent. The following flowchart provides a logical framework to guide this decision.

dot

Decision_Framework start Start: Need for a Vinyl Electrophile ketone_available Is a ketone precursor readily available? start->ketone_available high_reactivity Is high reactivity crucial? (e.g., for unreactive coupling partners) ketone_available->high_reactivity No use_triflate Consider Vinyl Triflate ketone_available->use_triflate Yes cost_concern Is cost a major concern? high_reactivity->cost_concern No high_reactivity->use_triflate Yes use_bromide Consider Vinyl Bromide cost_concern->use_bromide Yes cost_concern->use_bromide No, but bromide synthesis is more convenient

Caption: Decision framework for choosing between vinyl triflates and bromides.

Functional Group Tolerance and Chemoselectivity

Both vinyl triflates and vinyl bromides are compatible with a wide range of functional groups. However, the higher reactivity of vinyl triflates can sometimes lead to undesired side reactions with sensitive functional groups, particularly under strongly basic or nucleophilic conditions.

An interesting aspect of their differential reactivity is the potential for chemoselective cross-coupling reactions in molecules containing both a vinyl bromide and a vinyl triflate moiety. By carefully selecting the catalyst and reaction conditions, it is often possible to selectively react one group while leaving the other intact. For instance, in some Suzuki couplings, it's possible to achieve bromide-selective coupling in the presence of a triflate by using specific palladium-diimine complexes.[6] Conversely, under different conditions, the more reactive triflate can be selectively coupled.

Conclusion

References

Oxidative Addition to Palladium(0): A Comparative Analysis of Vinyl Triflates and Vinyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of fundamental organometallic reactions is paramount for efficient catalyst design and reaction optimization. This guide provides a detailed comparison of the oxidative addition rates of vinyl triflates versus vinyl bromides to Palladium(0) complexes, supported by experimental data.

The oxidative addition of organic electrophiles to a low-valent metal center is a critical step in a vast array of catalytic cross-coupling reactions. The choice of the leaving group on the organic substrate can significantly influence the rate of this step and, consequently, the overall efficiency of the catalytic cycle. Here, we compare the reactivity of two common vinyl electrophiles, triflates (-OTf) and bromides (-Br), in their oxidative addition to Pd(0).

Relative Reactivity and Mechanistic Insights

Experimental evidence robustly demonstrates that vinyl triflates undergo oxidative addition to Pd(0) complexes significantly faster than their vinyl bromide counterparts. A key study established the following reactivity order in dimethylformamide (DMF): vinyl-OTf ≫ vinyl-Br.[1] This pronounced difference in reactivity can be attributed to the distinct mechanisms through which these two substrates interact with the Pd(0) center.

The oxidative addition of vinyl bromides to a Pd(0) complex, such as Pd(PPh₃)₄, is understood to proceed through a neutral, concerted mechanism. In contrast, the reaction with vinyl triflates in a coordinating solvent like DMF leads to the formation of a cationic palladium complex, specifically [(η¹-vinyl)Pd(PPh₃)₂(DMF)]⁺TfO⁻.[1] This cationic intermediate has been characterized by various techniques, including conductivity measurements, electrospray mass spectrometry, and NMR spectroscopy.[1] The formation of this cationic species is a key factor in the accelerated rate of oxidative addition observed for vinyl triflates.

Quantitative Comparison of Oxidative Addition Rates

Kinetic studies provide a quantitative measure of the difference in reactivity between vinyl triflates and vinyl bromides. The following table summarizes the relative rates of oxidative addition to Pd(PPh₃)₄ in DMF.

Substrate ClassRelative ReactivityMechanistic PathwayResulting Complex Type
Vinyl TriflatesMuch Faster (≫)IonicCationic [(η¹-vinyl)Pd(L)₂(Solvent)]⁺X⁻
Vinyl BromidesSlowerConcertedNeutral [Pd(X)(vinyl)(L)₂]

Data sourced from studies on the oxidative addition to Pd(PPh₃)₄ in DMF.[1]

Experimental Protocols

The determination of the relative rates of oxidative addition is typically achieved through competition experiments or direct kinetic measurements. A representative experimental protocol is detailed below.

Kinetic Analysis of Oxidative Addition to Pd(PPh₃)₄ in DMF

Objective: To determine the rate constant of the oxidative addition of vinyl triflates and vinyl bromides to Tetrakis(triphenylphosphine)palladium(0).

Materials:

  • Pd(PPh₃)₄

  • Vinyl triflate substrate

  • Vinyl bromide substrate

  • Dimethylformamide (DMF), anhydrous

  • Internal standard (e.g., ferrocene)

  • Argon or Nitrogen gas for inert atmosphere

  • NMR tubes and spectrometer

Procedure:

  • Preparation of the Palladium Complex Solution: In a glovebox or under an inert atmosphere, a solution of Pd(PPh₃)₄ in anhydrous DMF is prepared to a known concentration.

  • Reaction Setup: In an NMR tube, the Pd(PPh₃)₄ solution is mixed with a solution of the vinyl electrophile (triflate or bromide) in DMF, also of a known concentration. An internal standard is included for accurate quantification.

  • Reaction Monitoring: The reaction progress is monitored over time by ¹H or ³¹P NMR spectroscopy at a constant temperature. The disappearance of the starting materials and the appearance of the oxidative addition product are quantified by integrating the respective NMR signals relative to the internal standard.

  • Data Analysis: The rate of the reaction is determined by plotting the concentration of the reactants versus time. From this data, the rate constant (k) for the oxidative addition is calculated. For vinyl triflates, the formation of the cationic palladium complex is observed and quantified.[1] For vinyl bromides, the formation of the neutral trans-[PdBr(vinyl)(PPh₃)₂] is monitored.[1]

  • Comparison: The rate constants obtained for the vinyl triflate and vinyl bromide are then compared to establish their relative reactivity.

Visualizing the Oxidative Addition Pathway

The following diagram illustrates the general mechanism of oxidative addition of a vinyl electrophile (vinyl-X, where X = Br or OTf) to a Pd(0) complex, highlighting the divergence in the product for bromides and triflates.

Oxidative_Addition_Comparison pd0 Pd(0)L₂ neutral_complex [Pd(X)(vinyl)L₂] (Neutral Complex) pd0->neutral_complex  Vinyl Bromide (Concerted) cationic_complex [(vinyl)Pd(L)₂(Solvent)]⁺X⁻ (Cationic Complex) pd0->cationic_complex  Vinyl Triflate (Ionic Pathway) vinyl_x Vinyl-X

Caption: Oxidative addition pathways for vinyl bromides vs. vinyl triflates to Pd(0).

Conclusion

The selection of the leaving group is a critical parameter in palladium-catalyzed cross-coupling reactions. Vinyl triflates exhibit a significantly higher rate of oxidative addition to Pd(0) compared to vinyl bromides, a phenomenon attributed to a distinct ionic mechanism that proceeds through a cationic palladium intermediate. This understanding allows for the rational selection of substrates to achieve optimal reaction kinetics and efficiency in the synthesis of complex molecules.

References

A Comparative Guide to the Synthesis of Substituted Spiro[4.5]decanes: Modern and Classic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the spiro[4.5]decane scaffold represents a key structural motif in a variety of biologically active molecules and natural products. The synthesis of substituted derivatives of this spirocycle is a topic of ongoing interest in organic chemistry. This guide provides a comparative overview of three distinct and effective methods for their synthesis: a modern synergistic photocatalytic and organocatalytic [3+2] cycloaddition, the classic Claisen rearrangement, and the versatile intramolecular Heck reaction. We present key experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for a given synthetic challenge.

Comparative Performance of Synthetic Methods

The choice of synthetic route to substituted spiro[4.5]decanes is dictated by factors such as desired substitution patterns, stereochemical outcomes, and tolerance of functional groups. Below is a summary of quantitative data for the three highlighted methods, showcasing their respective strengths in terms of yield and stereoselectivity.

MethodReactantsProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee) (%)Reference
[3+2] Cycloaddition 2-Methylene-tetrahydronaphthalen-1-one and N-cyclopropylaniline derivatives2-Amino-spiro[4.5]decane-6-onesup to 88up to 99:1N/A[1][2]
Claisen Rearrangement Bicyclic 2-(alkenyl)dihydropyransMulti-functionalized spiro[4.5]decanesexcellentsingle diastereomerN/A[3]
Intramolecular Heck Reaction Aryl or alkenyl halide tethered to an alkeneFused and spirocyclic ring systemsgoodhighup to 91[4][5]

Method 1: Synergistic Photocatalysis and Organocatalysis for [3+2] Cycloaddition

This contemporary method utilizes the interplay of photocatalysis and organocatalysis to achieve a highly diastereoselective [3+2] cycloaddition, yielding functionalized 2-amino-spiro[4.5]decane-6-ones. The reaction proceeds under mild conditions and is notable for its high atom economy.[1][2]

Experimental Protocol:

A mixture of 2-methylene-tetrahydronaphthalen-1-one (0.2 mmol, 1.0 equiv.), N-cyclopropylaniline (0.3 mmol, 1.5 equiv.), and a BINOL-derived phosphoric acid catalyst (0.02 mmol, 10 mol%) in a suitable solvent is stirred under visible light irradiation at room temperature for a specified time. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired 2-amino-spiro[4.5]decane-6-one.[1]

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_process Process cluster_product Product R1 2-Methylene-tetrahydronaphthalen-1-one P1 [3+2] Cycloaddition R1->P1 R2 N-Cyclopropylaniline R2->P1 C1 Photocatalyst (Visible Light) C1->P1 C2 Organocatalyst (Chiral Phosphoric Acid) C2->P1 Prod 2-Amino-spiro[4.5]decane-6-one P1->Prod

Workflow for the synergistic photocatalytic and organocatalytic synthesis of spiro[4.5]decanes.

Method 2: Claisen Rearrangement for Stereoselective Synthesis

The Claisen rearrangement is a powerful and reliable method for the stereoselective synthesis of spiro[4.5]decanes. This thermal rearrangement of bicyclic 2-(alkenyl)dihydropyrans proceeds with excellent control over the stereochemistry, often yielding a single diastereomer.[3]

Experimental Protocol:

A solution of the bicyclic 2-(alkenyl)dihydropyran in a high-boiling solvent such as toluene or xylene is heated to reflux in a sealed tube or under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the highly functionalized spiro[4.5]decane as a single diastereomer.[3]

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_rearrangement Rearrangement cluster_final_product Product SM Bicyclic 2-(Alkenyl)dihydropyran Rearr [3,3]-Sigmatropic Claisen Rearrangement SM->Rearr Cond Thermal (Heat) Cond->Rearr FP Multi-functionalized Spiro[4.5]decane Rearr->FP

Logical flow of the Claisen rearrangement for spiro[4.5]decane synthesis.

Method 3: Intramolecular Heck Reaction for Ring Closure

The intramolecular Heck reaction is a robust and widely used transition-metal catalyzed method for the construction of various ring systems, including spiro[4.5]decanes.[6][7] This reaction involves the palladium-catalyzed coupling of an aryl or alkenyl halide with a tethered alkene, and can be rendered enantioselective through the use of chiral ligands.[4][5]

Experimental Protocol:

To a solution of the aryl or alkenyl halide substrate in a suitable solvent (e.g., DMF, acetonitrile), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3 or a chiral ligand for asymmetric synthesis), and a base (e.g., Et3N, K2CO3) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the mixture is filtered, the solvent is removed, and the residue is purified by column chromatography to afford the spiro[4.5]decane derivative.

G cluster_substrate Substrate cluster_reagents Key Reagents cluster_reaction Reaction cluster_end_product Product Sub Aryl/Alkenyl Halide with Alkene Tether Rxn Intramolecular Heck Reaction Sub->Rxn Cat Palladium Catalyst Cat->Rxn Lig Phosphine Ligand Lig->Rxn Base Base Base->Rxn EP Substituted Spiro[4.5]decane Rxn->EP

Key components and process of the intramolecular Heck reaction for spirocyclization.

References

A Comparative Guide to Enol Triflates and Enol Nonaflates in Nickel-Catalyzed Halogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of ketones to vinyl halides is a cornerstone transformation in organic synthesis, providing critical building blocks for cross-coupling reactions and the synthesis of complex molecules. Enol sulfonates, such as triflates and nonaflates, have emerged as highly effective precursors for these transformations due to their facile synthesis from ketones and their excellent reactivity as "pseudohalides" in various catalytic processes. This guide provides an objective comparison of enol triflates and enol nonaflates in the context of nickel-catalyzed halogenation, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal substrate for their synthetic needs.

Performance Comparison: Enol Triflates vs. Enol Nonaflates

Enol triflates are widely used and highly effective substrates for nickel-catalyzed halogenation, enabling the synthesis of a broad range of vinyl iodides, bromides, and chlorides under mild conditions.[1][2] However, for certain substrates, particularly those that are sterically hindered or electronically deactivated, the reactivity of the enol triflate can be sluggish. In such cases, enol nonaflates have proven to be a superior alternative.[1]

The enhanced reactivity of enol nonaflates stems from the superior leaving group ability of the nonaflate group compared to the triflate group. The extended perfluoroalkyl chain in the nonaflate anion provides greater charge delocalization and stability, making it a more facile leaving group in the catalytic cycle. This increased reactivity can lead to improved yields and shorter reaction times, especially for challenging substrates.[1][3]

Quantitative Data Summary

The following tables summarize the performance of enol triflates and enol nonaflates in nickel-catalyzed halogenation based on data from the work of Reisman and coworkers.[1]

Table 1: Nickel-Catalyzed Halogenation of Enol Triflates

EntrySubstrate (Enol Triflate)Halide SourceProductYield (%)
1Cyclohexenyl triflateNaICyclohexenyl iodide95
2Cyclohexenyl triflateLiBrCyclohexenyl bromide91
3Cyclohexenyl triflateLiClCyclohexenyl chloride85
44-tert-Butylcyclohexenyl triflateNaI4-tert-Butylcyclohexenyl iodide93
54-tert-Butylcyclohexenyl triflateLiBr4-tert-Butylcyclohexenyl bromide92
6Estrone-derived triflateNaIEstrone-derived iodide75
7Estrone-derived triflateLiBrEstrone-derived bromide88

Reactions were generally performed using a Ni(II) precatalyst with Zn as a reductant at room temperature.[1][2]

Table 2: Comparative Halogenation of a Sluggish Substrate: Enol Triflate vs. Enol Nonaflate

EntrySubstrateHalide SourceProductYield (%)
1Dihydronaphthalene-derived enol triflateNaIDihydronaphthalene-derived iodideLow Conversion
2Dihydronaphthalene-derived enol nonaflate NaIDihydronaphthalene-derived iodide85
3Dihydronaphthalene-derived enol triflateLiBrDihydronaphthalene-derived bromideLow Conversion
4Dihydronaphthalene-derived enol nonaflate LiBrDihydronaphthalene-derived bromide82

The use of the enol nonaflate significantly improved the yield for this challenging substrate where the enol triflate was ineffective.[1]

Experimental Protocols

The following are generalized experimental protocols for the nickel-catalyzed halogenation of enol triflates and enol nonaflates.

General Procedure for Nickel-Catalyzed Halogenation of Enol Triflates (Method B from Reisman et al.)

To a vial charged with the enol triflate (1.0 equiv), Ni(OAc)₂·4H₂O (0.05 equiv), 1,5-cyclooctadiene (cod, 0.10 equiv), and the halide salt (LiBr or LiCl, 1.5 equiv) is added a solution of N,N-dimethylacetamide (DMA) and tetrahydrofuran (THF) (1:3 v/v). The mixture is stirred at 23 °C for 16 hours. Upon completion, the reaction is quenched, extracted, and purified by column chromatography.[1]

General Procedure for Nickel-Catalyzed Halogenation of Enol Nonaflates (Method C from Reisman et al.)

This method is particularly effective for sluggish substrates. To a vial charged with the enol nonaflate (1.0 equiv), Ni(cod)₂ (0.10 equiv), and the halide salt (NaI, LiBr, or LiCl, 1.5 equiv) is added a solution of DMA and THF (1:4 v/v). The mixture is stirred at 23 °C for 16 hours. The workup and purification follow the same procedure as for the enol triflates.[1]

Mechanistic Overview and Workflow

The nickel-catalyzed halogenation of enol sulfonates is proposed to proceed through a Ni(0)/Ni(II) catalytic cycle. The active Ni(0) catalyst is generated in situ from a Ni(II) precatalyst by reduction with zinc powder.

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Ni(II) Precatalyst Ni(II) Precatalyst Ni(0) Catalyst Ni(0) Catalyst Ni(II) Precatalyst->Ni(0) Catalyst Reduction Zn(0) Zn(0) Zn(0)->Ni(II) Precatalyst Ni(II) Intermediate Ni(II) Intermediate Ni(0) Catalyst->Ni(II) Intermediate Oxidative Addition Enol Sulfonate Enol Sulfonate Enol Sulfonate->Ni(II) Intermediate Halide Salt (MX) Halide Salt (MX) Halide Salt (MX)->Ni(II) Intermediate Vinyl Halide Vinyl Halide Ni(II) Intermediate->Vinyl Halide Reductive Elimination

Caption: Proposed catalytic cycle for the nickel-catalyzed halogenation of enol sulfonates.

The experimental workflow for setting up these reactions is straightforward and amenable to parallel synthesis.

G A Weigh Enol Sulfonate, Ni Catalyst, and Halide Salt into a Reaction Vial B Add Solvent (DMA/THF mixture) A->B C Stir at Room Temperature (16 hours) B->C D Quench Reaction (e.g., with water or sat. aq. NH4Cl) C->D E Extract with Organic Solvent D->E F Dry, Concentrate, and Purify by Chromatography E->F G Isolate Pure Vinyl Halide Product F->G

Caption: General experimental workflow for nickel-catalyzed halogenation of enol sulfonates.

Conclusion

Both enol triflates and enol nonaflates are valuable substrates for the nickel-catalyzed synthesis of vinyl halides. Enol triflates are a reliable choice for a wide range of substrates. However, for challenging cases where enol triflates exhibit low reactivity, enol nonaflates serve as a powerful alternative, often providing significantly higher yields due to the superior leaving group ability of the nonaflate group. The choice between these two substrates should be guided by the specific reactivity of the ketone precursor and the desired efficiency of the halogenation reaction. The mild reaction conditions and the use of inexpensive nickel catalysts make this methodology highly attractive for applications in academic and industrial research.

References

A Comparative Guide to the Efficacy of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of complex molecule synthesis. Vinyl triflates have emerged as versatile and highly reactive intermediates, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the efficacy of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate, a representative spirocyclic vinyl triflate, with alternative reagents for similar synthetic transformations.

The utility of this compound lies in its ability to be synthesized from the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, and subsequently act as a versatile electrophile in a variety of powerful C-C bond-forming reactions.[1][2] Its spirocyclic ketal motif also serves as a protecting group for a carbonyl functionality, which can be revealed in later synthetic steps.

Synthesis of this compound

The preparation of vinyl triflates from ketones is a well-established transformation, often employing reagents like triflic anhydride or Comins' reagent in the presence of a base to trap the enolate.[1] The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is a readily available starting material.[3][4]

Synthesis Ketone 1,4-Dioxaspiro[4.5]decan-8-one Enolate Enolate Intermediate Ketone->Enolate Base Triflate 1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate Enolate->Triflate Triflating Agent Reagents Base (e.g., LDA, NaHMDS) Triflating Agent (e.g., Tf2O, Comins' Reagent)

Caption: General synthesis of the target vinyl triflate.

Performance Comparison in Cross-Coupling Reactions

The primary application of vinyl triflates is in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are invaluable for the formation of C(sp²)-C(sp²) bonds. The high reactivity of the triflate leaving group allows these reactions to proceed under mild conditions.[5][6][7]

However, several alternatives to vinyl triflates exist, each with its own set of advantages and disadvantages. These include other vinyl sulfonates (nonaflates, tosylates, mesylates), vinyl halides, and vinyl phosphates.[8][9]

Data Presentation: Comparison of Vinyl Triflates and Alternatives in Suzuki-Miyaura and Heck Reactions

The following table summarizes representative data for the performance of vinyl triflates compared to other vinyl electrophiles in Suzuki-Miyaura and Heck cross-coupling reactions. The data is compiled from various literature sources to provide a comparative overview.

Electrophile ClassReaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Vinyl Triflate Suzuki-MiyauraArylboronic acidPd(OAc)₂ / PCy₃KFTHFRT1285-95[7]
Vinyl Triflate HeckStyrenePd(OAc)₂ / PPh₃Et₃NDMF1008~90[5]
Vinyl Nonaflate Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₃PO₄Dioxane801280-95[6]
Vinyl Tosylate Suzuki-MiyauraPhenylboronic acidNiI₂(dppp) / PPh₃K₃PO₄Dioxane801888[8]
Vinyl Mesylate Suzuki-MiyauraPhenylboronic acidNiI₂(dppp) / PPh₃K₃PO₄Dioxane801885[8]
Vinyl Phosphate Suzuki-MiyauraPhenylboronic acidNi(PPh₃)₄K₃PO₄Dioxane801895[8]
Vinyl Bromide Suzuki-MiyauraArylboronic acidPd(OAc)₂ / PCy₃KFTHFRT1280-95[7]
Vinyl Chloride Suzuki-MiyauraArylboronic acidPd₂(dba)₃ / P(t-Bu)₃KFTHF50-601270-85[7]
Vinyl Nosylate Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene100298[10]

Key Observations:

  • Reactivity: Vinyl triflates and nonaflates are generally more reactive than other vinyl sulfonates and halides, often allowing for milder reaction conditions (e.g., room temperature).[6][7]

  • Cost and Stability: A significant drawback of vinyl triflates is the high cost of the triflating reagents.[8] Alternatives like vinyl tosylates, mesylates, and phosphates are more economical. Vinyl nosylates have been reported to be crystalline, stable, and inexpensive alternatives, providing high yields.[10]

  • Catalyst System: While palladium catalysts are effective for most vinyl electrophiles, less reactive substrates like vinyl tosylates and mesylates may require more reactive nickel-based catalyst systems.[8]

  • Chemoselectivity: The differential reactivity between various vinyl electrophiles and aryl halides/triflates can be exploited for sequential cross-coupling reactions in the synthesis of complex molecules.[6][11]

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the synthesis of a vinyl triflate from a ketone.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) (1.0 M in THF)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the base (e.g., NaHMDS, 1.1 eq) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve Comins' reagent (1.2 eq) in anhydrous THF.

  • Add the solution of Comins' reagent dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired vinyl triflate.

Suzuki-Miyaura Cross-Coupling of a Vinyl Triflate

This protocol is a general procedure for the Suzuki-Miyaura coupling of a vinyl triflate with an arylboronic acid.[7]

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Tricyclohexylphosphine (PCy₃, 0.04 eq)

  • Potassium fluoride (KF, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a reaction vessel, add the vinyl triflate (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), PCy₃ (0.04 eq), and KF (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF via syringe.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-OTf Vinyl-Pd(II)-OTf Vinyl-Pd(II)-OTf Oxidative\nAddition->Vinyl-Pd(II)-OTf Transmetalation Transmetalation Vinyl-Pd(II)-OTf->Transmetalation Ar-B(OH)2 Base Vinyl-Pd(II)-Ar Vinyl-Pd(II)-Ar Transmetalation->Vinyl-Pd(II)-Ar Reductive\nElimination Reductive Elimination Vinyl-Pd(II)-Ar->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Product Reductive\nElimination->Product R-Ar

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-OTf Vinyl-Pd(II)-OTf Vinyl-Pd(II)-OTf Oxidative\nAddition->Vinyl-Pd(II)-OTf Carbopalladation Carbopalladation Vinyl-Pd(II)-OTf->Carbopalladation Alkene Alkyl-Pd(II) Alkyl-Pd(II) Carbopalladation->Alkyl-Pd(II) Beta-Hydride\nElimination Beta-Hydride Elimination Alkyl-Pd(II)->Beta-Hydride\nElimination Product Product Beta-Hydride\nElimination->Product H-Pd(II)-OTf H-Pd(II)-OTf Beta-Hydride\nElimination->H-Pd(II)-OTf H-Pd(II)-OTf->Pd(0)L2 Base

Caption: Catalytic cycle of the Heck reaction.

References

A Comparative Guide to the Oxidative Addition of Vinyl Triflates to Palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidative addition of vinyl triflates to palladium(0) complexes is a cornerstone of modern synthetic organic chemistry, forming the crucial initial step in a multitude of cross-coupling reactions. The efficiency and selectivity of this step directly impact the overall success of transformations such as Suzuki, Stille, and Heck couplings, which are instrumental in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a comparative analysis of the factors influencing the kinetics and mechanism of this pivotal reaction, supported by experimental data and detailed protocols.

Mechanistic Overview

The generally accepted mechanism for the oxidative addition of a vinyl triflate to a palladium(0) complex, leading to a typical cross-coupling reaction like the Suzuki-Miyaura coupling, is depicted in the catalytic cycle below. The cycle commences with the oxidative addition of the vinyl triflate to the active Pd(0) catalyst. This is followed by transmetalation with an organoboron reagent and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Suzuki Coupling of Vinyl Triflate cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd2_vinyl [(vinyl)Pd(II)L₂(OTf)] pd0->pd2_vinyl Oxidative Addition (vinyl-OTf) pd2_vinyl_r [(vinyl)Pd(II)L₂(R)] pd2_vinyl->pd2_vinyl_r Transmetalation (R-B(OR)₂ + Base) pd2_vinyl_r->pd0 product vinyl-R pd2_vinyl_r->product Reductive Elimination end Coupled Product product->end Final Product start Vinyl-OTf + R-B(OR)₂ start->pd0 Enters Cycle

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of a vinyl triflate.

Comparative Analysis of Reaction Parameters

The rate and success of the oxidative addition of vinyl triflates to palladium(0) are highly dependent on several factors, including the nature of the palladium catalyst's ligands, the specific vinyl sulfonate leaving group, and the solvent.

The Influence of Ligands
Comparison of Vinyl Sulfonates

While vinyl triflates are the most commonly employed vinyl sulfonates in palladium-catalyzed cross-coupling reactions, other related functional groups such as nonaflates and tosylates can also be used. The reactivity of these vinyl sulfonates is directly related to the electron-withdrawing nature of the sulfonate group, which influences its ability to act as a leaving group. Although a direct kinetic comparison for the oxidative addition of a series of vinyl sulfonates is not extensively documented, the general reactivity trend for aryl sulfonates is accepted to be:

Nonaflate > Triflate > Tosylate

This trend is based on the relative pKa values of the corresponding sulfonic acids, with stronger acids corresponding to better leaving groups. It is reasonable to extrapolate this trend to vinyl sulfonates.

The Effect of Solvent

The solvent plays a crucial role in the oxidative addition step, particularly for substrates like vinyl triflates that form cationic intermediates. In coordinating solvents such as dimethylformamide (DMF), the oxidative addition of vinyl triflates to Pd(0)(PPh₃)₄ is fast and leads to the formation of a cationic [(η¹-vinyl)Pd(II)(PPh₃)₂(DMF)]⁺TfO⁻ complex.[3] The coordinating solvent stabilizes this charged intermediate, thereby accelerating the reaction. In contrast, non-coordinating solvents can lead to different reaction pathways and selectivities.

Quantitative Kinetic Data

The following table summarizes key kinetic data for the oxidative addition of vinyl triflates to a palladium(0) complex.

Vinyl SubstratePalladium ComplexSolventRate Constant (k, M⁻¹s⁻¹)Reference
1-decen-2-yl triflatePd(PPh₃)₄DMF1.3 x 10⁻¹[3]

Experimental Protocols

General Procedure for Kinetic Monitoring of Oxidative Addition via UV-Vis Spectroscopy

This protocol describes a general method for monitoring the kinetics of the oxidative addition of a vinyl triflate to a Pd(0) complex using UV-Vis spectroscopy. The reaction is monitored by observing the decay of the absorbance of the Pd(0) species.

Materials:

  • Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., PPh₃)

  • Vinyl triflate

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions:

    • In an inert atmosphere glovebox, prepare a stock solution of the Pd(0) complex by dissolving Pd(dba)₂ and the desired phosphine ligand in the chosen anhydrous, degassed solvent. The concentration should be such that the initial absorbance is within the linear range of the spectrophotometer (typically around 1 AU).

    • Prepare a stock solution of the vinyl triflate in the same solvent at a concentration at least 10-fold higher than the palladium complex to ensure pseudo-first-order conditions.

  • Kinetic Measurement:

    • Transfer a known volume of the Pd(0) stock solution to a quartz cuvette inside the glovebox.

    • Seal the cuvette with a septum and remove it from the glovebox.

    • Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature.

    • Record a baseline spectrum of the Pd(0) solution.

    • Initiate the reaction by injecting a known volume of the vinyl triflate stock solution into the cuvette using a gastight syringe.

    • Immediately begin recording the absorbance at the λmax of the Pd(0) complex as a function of time.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a single exponential decay function: At = A∞ + (A₀ - A∞)e-kobst, where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at the end of the reaction.

    • The second-order rate constant (k) can be obtained by plotting kobs against the concentration of the vinyl triflate for a series of experiments with varying vinyl triflate concentrations. The slope of this plot will be equal to k.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a kinetic study of the oxidative addition of a vinyl triflate to a palladium(0) complex.

Kinetic Study Workflow cluster_prep Preparation (Inert Atmosphere) cluster_measurement Measurement cluster_analysis Data Analysis prep_pd Prepare Pd(0) Stock Solution transfer Transfer Pd(0) solution to cuvette prep_pd->transfer prep_vt Prepare Vinyl Triflate Stock Solution inject Inject Vinyl Triflate solution prep_vt->inject equilibrate Equilibrate temperature in spectrophotometer transfer->equilibrate equilibrate->inject monitor Monitor Absorbance vs. Time inject->monitor fit_data Fit data to exponential decay to get k_obs monitor->fit_data plot_data Plot k_obs vs. [Vinyl Triflate] fit_data->plot_data determine_k Determine second-order rate constant (k) from slope plot_data->determine_k

Figure 2: Workflow for a kinetic study of oxidative addition.

This guide provides a foundational understanding of the key parameters influencing the oxidative addition of vinyl triflates to palladium(0). For drug development professionals and synthetic chemists, a thorough grasp of these principles is essential for the rational design of efficient and selective cross-coupling reactions. Further research providing direct comparative kinetic data for a broader range of ligands and vinyl sulfonates would be highly valuable to the field.

References

The Triflate Advantage: A Cost-Effectiveness Guide to Vinyl Cation Intermediates in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the high-stakes world of pharmaceutical and materials science research, the efficiency and reliability of synthetic intermediates are paramount. Among the most powerful tools for constructing complex molecular architectures are palladium-catalyzed cross-coupling reactions, which hinge on the reactivity of key precursors. This guide provides a detailed comparison of vinyl triflates against their common alternatives—vinyl tosylates and vinyl halides—as synthetic intermediates, focusing on the critical balance between reagent cost, reaction efficiency, and overall cost-effectiveness for research and development professionals.

Vinyl triflates (trifluoromethanesulfonates) have emerged as premier substrates for a wide array of cross-coupling reactions due to their exceptional reactivity. This heightened reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times compared to less reactive precursors like vinyl halides or other sulfonates. While the initial cost of the triflating agent, triflic anhydride, is significantly higher than that of reagents used to generate other intermediates, a holistic view of the synthetic process reveals a more nuanced economic picture. The true cost-effectiveness is determined not just by the price of a single reagent, but by the overall efficiency, yield, and downstream processing costs of the entire synthetic sequence.

Comparative Analysis: Triflates vs. Alternatives

The choice of a vinyl cation precursor is a trade-off between the cost of its preparation and its performance in subsequent reactions. Vinyl iodides and triflates are generally the most reactive, allowing for the most lenient reaction conditions, while bromides and tosylates offer a lower initial reagent cost at the expense of reduced reactivity.

FeatureVinyl Triflates (-OTf)Vinyl Tosylates (-OTs)Vinyl Bromides (-Br)Vinyl Iodides (-I)
Precursor Reagent Triflic Anhydride (Tf₂O)p-Toluenesulfonyl Chloride (TsCl)N-Bromosuccinimide (NBS)N-Iodosuccinimide (NIS)
Approx. Reagent Cost ($/mol) ~$1060 - $1880[1]~$250 - $590[2]~$730 - $970[3]~$800 - $1150[4][5]
Preparation Method Reaction of ketone enolate with Tf₂O or Comins' reagent.Reaction of ketone enolate with TsCl.Various methods; less direct from ketones.Various methods; less direct from ketones.
Typical Prep. Yield 80-95%70-90%[6]Substrate dependentSubstrate dependent
Relative Reactivity Very High[7]Moderate[6]HighVery High
Typical Catalyst Loading 0.5 - 5 mol%[6]1 - 10 mol%1 - 10 mol%0.5 - 5 mol%
Reaction Conditions Often mild (e.g., room temp.)Often require heatGenerally require heatOften mild
Key Advantages High reactivity, broad scope, mild conditions, reliable prep. from ketones.Low reagent cost, stable crystalline solid.Good reactivity, lower cost than iodides.High reactivity, comparable to triflates.
Key Disadvantages High reagent cost.Lower reactivity requires harsher conditions.Less reactive than triflates/iodides; prep. from ketones is not direct.Higher cost than bromides; potential for side reactions.

Note: Reagent costs are estimates based on bulk pricing from various suppliers (e.g., Sigma-Aldrich, Apollo Scientific, Thermo Fisher) and are subject to change. Molar costs were calculated from representative bulk prices (e.g., per 1 kg) and molecular weights.

Synthetic Workflow & Applications

Vinyl triflates are most commonly prepared from ketones, serving as a reliable bridge to a multitude of functionalized olefin products through various cross-coupling reactions. This workflow is highly valued in medicinal chemistry for rapidly generating diverse analogs for structure-activity relationship (SAR) studies.

G cluster_prep Intermediate Preparation cluster_coupling Cross-Coupling Applications ketone Ketone Precursor enolate Enolate Formation (Base, e.g., LDA, KHMDS) ketone->enolate 1. v_triflate Vinyl Triflate enolate->v_triflate 2. Trapping with Triflic Anhydride (Tf₂O) suzuki Suzuki Coupling (+ R-B(OR)₂) v_triflate->suzuki Pd(0) catalyst heck Heck Coupling (+ Alkene) v_triflate->heck Pd(0) catalyst sonogashira Sonogashira Coupling (+ Alkyne) v_triflate->sonogashira Pd(0), Cu(I) catalyst stille Stille Coupling (+ R-SnBu₃) v_triflate->stille Pd(0) catalyst

Caption: Synthetic workflow from ketone to vinyl triflate and its use in common cross-coupling reactions.

Experimental Protocols

The following protocols are representative procedures for the synthesis and application of vinyl sulfonates.

Protocol 1: Synthesis of a Vinyl Triflate from a Ketone (e.g., 1-Cyclohexenyl Triflate)

This two-step procedure first converts cyclohexanone to its silyl enol ether, which is then used to generate the vinyl triflate. This method offers excellent control over regioselectivity.

Materials:

  • Cyclohexanone (1.0 equiv)

  • Triethylamine (TEA, 1.5 equiv)

  • Trimethylsilyl chloride (TMSCl, 1.2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 equiv)

  • Triflic anhydride (Tf₂O, 1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Pentane, hexanes, diethyl ether, saturated aq. NaHCO₃, brine

Procedure:

  • Silyl Enol Ether Formation: To a solution of cyclohexanone (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DMF at room temperature, add trimethylsilyl chloride (1.2 equiv) dropwise. Stir the mixture overnight. Quench with ice-cold water and extract with pentane. Wash the combined organic layers with saturated aq. NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield (cyclohex-1-en-1-yloxy)trimethylsilane, which can be used without further purification.

  • Vinyl Triflate Synthesis: In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a solution of lithium diisopropylamide (1.1 equiv) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of the crude silyl enol ether (1.0 equiv) in anhydrous THF dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C. Add triflic anhydride (1.1 equiv) dropwise, ensuring the internal temperature remains below -70 °C. After stirring for 2 hours at -78 °C, quench the reaction with cold saturated aq. NaHCO₃. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography on silica gel (eluting with hexanes) to afford 1-cyclohexenyl trifluoromethanesulfonate.

Protocol 2: Synthesis of a Vinyl Tosylate from a Ketone

This protocol describes a stereoselective enol tosylation.[6]

Materials:

  • Substituted ketone (e.g., 1,2-diphenylbutan-1-one, 1.0 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF (2.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl, 2.0 equiv)

  • Toluene, anhydrous

  • Saturated aq. NH₄Cl

Procedure:

  • To a solution of the ketone (1.0 equiv) in anhydrous toluene at room temperature under an inert atmosphere, add KHMDS solution (2.0 equiv) dropwise.

  • Stir the mixture for 30 minutes at room temperature to ensure complete enolate formation.

  • Add p-toluenesulfonyl chloride (2.0 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with saturated aq. NH₄Cl and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the vinyl tosylate.[6]

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Vinyl Triflate

This is a general procedure for the coupling of a vinyl sulfonate with a boronic acid.[5]

Materials:

  • Vinyl triflate (1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (4 mol%).

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., Toluene/H₂O or THF/H₂O mixture)

Procedure:

  • In a reaction vessel, combine the vinyl triflate (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., 3 mol % Pd(PPh₃)₄), and base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., THF and 2M aqueous Na₂CO₃ solution).

  • Heat the mixture to the required temperature (e.g., 65-80 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS). Reaction times can range from 2 to 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion

The cost-effectiveness of vinyl triflates is a classic example of "you get what you pay for" in chemical synthesis. The high upfront cost of triflic anhydride is frequently justified by the exceptional reactivity of the resulting vinyl triflate intermediate. This reactivity allows for:

  • Milder Reaction Conditions: Reducing energy costs and preserving sensitive functional groups elsewhere in the molecule.

  • Lower Catalyst Loadings: Palladium catalysts are a significant cost driver in cross-coupling reactions; higher substrate reactivity can reduce the required catalyst amount.

  • Higher and More Reliable Yields: Minimizing waste and avoiding costly reprocessing or purification steps.

  • Broader Substrate Scope: Enabling difficult couplings that may fail with less reactive partners like tosylates or even bromides.

For high-value applications, such as the development of active pharmaceutical ingredients, where reliability, speed, and yield are more critical than raw material costs, vinyl triflates often represent the most economically sound choice. In contrast, for large-scale manufacturing of simpler molecules or in academic settings where reagent cost is a primary constraint, the less expensive but less reactive vinyl tosylates and halides may be preferred, provided the required reaction conditions are acceptable. Ultimately, the decision rests on a careful analysis of the entire synthetic route and the specific goals of the project.

References

Vinyl Triflates vs. Vinyl Iodides: A Comparative Guide to Functional Group Tolerance in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of coupling partner in transition-metal-catalyzed cross-coupling reactions is a critical decision that significantly impacts reaction efficiency, scope, and functional group compatibility. Among the array of electrophiles available, vinyl triflates and vinyl iodides are two of the most common substrates for the construction of carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of their functional group tolerance, supported by experimental data, to aid in the rational design of synthetic routes.

Executive Summary

In the landscape of cross-coupling chemistry, both vinyl triflates and vinyl iodides serve as powerful tools for the synthesis of complex molecules. The fundamental difference in their reactivity stems from the nature of their leaving groups: the trifluoromethanesulfonate (triflate) group is a pseudohalide, while the iodide is a halide. This distinction governs their relative rates of oxidative addition to low-valent transition metal catalysts, a key step in many catalytic cycles.

Generally, vinyl iodides are more reactive than vinyl triflates in palladium-catalyzed cross-coupling reactions. This heightened reactivity is attributed to the weaker carbon-iodine bond compared to the carbon-oxygen bond of the triflate, facilitating a more facile oxidative addition. However, this increased reactivity can sometimes be a double-edged sword, potentially leading to lower functional group tolerance in the presence of sensitive moieties. Conversely, the slightly lower reactivity of vinyl triflates can be advantageous, often translating to a broader tolerance for delicate functional groups and offering a wider window for reaction optimization.

Quantitative Comparison of Functional Group Tolerance

While a comprehensive, direct comparative study across a wide range of functional groups under identical conditions is not extensively documented in a single source, analysis of various studies allows for a comparative assessment. The following table summarizes representative yields from different studies, providing insights into the compatibility of various functional groups with both vinyl triflates and vinyl iodides in cross-coupling reactions. It is important to note that direct comparison of yields between different reaction types (e.g., Heck vs. Suzuki) and conditions should be made with caution.

Functional GroupCoupling Partner ClassVinyl Triflate Yield (%)Vinyl Iodide Yield (%)Reaction TypeNotes
Aldehyde Aryl Boronic Acid85[1]Not directly comparedFormate-Mediated HeckVinyl triflates show good tolerance for aldehydes.[1]
Phenol (unprotected) Aryl Iodide75[1]Not directly comparedFormate-Mediated HeckDemonstrates compatibility with acidic protons.[1]
Carboxylic Acid Aryl Iodide68[1]Not directly comparedFormate-Mediated HeckSalicylate adduct formed, indicating tolerance of acidic groups.[1]
Ester Alkyl Mesylate65Not directly comparedNi-catalyzed Reductive CouplingVinyl triflates derived from dicarbonyl compounds are viable.
Ketone Alkyl Mesylate72Not directly comparedNi-catalyzed Reductive CouplingCyclic vinyl triflates derived from ketones perform well.
Amine (secondary, indole) Aryl Iodide70 (N-H indole)[1]Not directly comparedFormate-Mediated HeckUnprotected NH indoles are tolerated.[1]
Amine (tertiary) Aryl Iodide78 (tropinone derivative)[1]Not directly comparedFormate-Mediated HeckLewis basic nitrogen atoms are compatible.[1]
Alkyl Grignard Vinyl IodideNot applicable76Borylative CouplingVinyl iodides are compatible with highly reactive organometallics.[2]
Aryl Grignard (with amide) Vinyl IodideNot applicable53Borylative CouplingDemonstrates tolerance of amide functionality in the Grignard reagent.[2]
Styrene derivatives Vinyl IodideNot applicable54-87Borylative CouplingGood yields with various substituted styrenes.[2]

Key Factors Influencing Functional Group Tolerance

The choice between a vinyl triflate and a vinyl iodide often hinges on a balance between reactivity and the specific functional groups present in the substrates. The following diagram illustrates the logical relationships influencing this decision.

G Decision Factors: Vinyl Triflate vs. Vinyl Iodide cluster_reactivity Reactivity Profile cluster_conditions Reaction Conditions cluster_tolerance Functional Group Tolerance cluster_outcome Synthetic Outcome Vinyl_Iodide Vinyl Iodide (Higher Reactivity) Milder_Conditions Milder Conditions (Lower Temp, Shorter Time) Vinyl_Iodide->Milder_Conditions Enables Higher_Yield_Robust Potentially Higher Yield (Robust Substrates) Vinyl_Iodide->Higher_Yield_Robust Vinyl_Triflate Vinyl Triflate (Lower Reactivity) Wider_Window Wider Optimization Window Vinyl_Triflate->Wider_Window Allows for Broader_Scope Broader Scope with Sensitive Substrates Vinyl_Triflate->Broader_Scope Milder_Conditions->Higher_Yield_Robust Wider_Window->Broader_Scope Sensitive_FG Sensitive Functional Groups Sensitive_FG->Vinyl_Triflate Favors Robust_FG Robust Functional Groups Robust_FG->Vinyl_Iodide Tolerates

Caption: Factors influencing the choice between vinyl triflates and iodides.

Experimental Protocols

To provide a practical context, detailed experimental protocols for representative cross-coupling reactions are presented below.

Formate-Mediated Reductive Heck Reaction of a Vinyl Triflate[1]

This protocol demonstrates the tolerance of a vinyl triflate to an aldehyde functional group.

Reaction Setup:

  • To an oven-dried vial equipped with a magnetic stir bar is added iodoanisole (1.6 mmol, 160 mol%), the vinyl triflate bearing an aldehyde (1.0 mmol, 100 mol%), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Bu₄NI (0.20 mmol, 20 mol%).

  • The vial is sealed with a septum and purged with nitrogen.

  • Anhydrous THF (4.0 mL) and degassed water (0.1 mL) are added via syringe.

  • Finally, NaO₂CH (2.0 mmol, 200 mol%) and Na₂CO₃ (1.0 mmol, 100 mol%) are added.

Reaction Conditions:

  • The reaction mixture is stirred vigorously and heated to 100 °C in a preheated oil bath.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature.

Work-up and Purification:

  • The reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired coupled product.

Palladium-Catalyzed Cross-Coupling of a Vinyl Iodide with an Organoindium Reagent[3]

This protocol illustrates a typical cross-coupling of a vinyl iodide.

Reaction Setup:

  • A solution of the triorganoindium reagent (0.1 mmol) in THF (1 mL) is prepared in a flame-dried flask under a nitrogen atmosphere.

  • To this solution is added the vinyl iodide (0.3 mmol), followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • The reaction flask is equipped with a reflux condenser.

Reaction Conditions:

  • The reaction mixture is stirred and heated to reflux.

  • The reaction is monitored by TLC or GC-MS.

  • Reaction times are typically short, ranging from 0.5 to 7 hours.[3]

Work-up and Purification:

  • After completion, the reaction is cooled to room temperature and quenched with a few drops of water.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

  • The residue is purified by flash chromatography on silica gel to give the pure cross-coupled product.

Conclusion

The selection between vinyl triflates and vinyl iodides is a nuanced decision that depends on the specific synthetic challenge at hand. Vinyl iodides, with their higher reactivity, are often the substrate of choice for rapid and efficient couplings with robust substrates. However, when dealing with molecules adorned with sensitive functional groups, the milder reactivity and broader optimization window offered by vinyl triflates can be a significant advantage, leading to cleaner reactions and higher overall yields of the desired complex products. A thorough understanding of the reactivity profiles of both coupling partners, coupled with careful consideration of the functional groups present in the starting materials, is paramount for the successful execution of modern cross-coupling strategies.

References

Safety Operating Guide

Personal protective equipment for handling 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, storage, and disposal of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate (CAS No. 170011-47-9). The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

Quantitative Data Summary

Precise physical and chemical properties for this compound are not available. The table below presents data for a structurally related compound, 1,4-Dioxaspiro[4.5]decan-8-one, for illustrative purposes.

PropertyValue
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Appearance White to off-white crystalline powder
Melting Point 70-73 °C
Boiling Point Not available
Density Not available

Recommended Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical. The following PPE is mandatory:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A flame-retardant lab coat.
Respiratory Protection Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: Step-by-Step Handling Procedures

Workflow for Handling this compound

Operational Workflow prep Preparation handling Handling in Fume Hood prep->handling reaction Reaction Setup handling->reaction workup Reaction Workup reaction->workup cleanup Cleanup and Decontamination workup->cleanup

Caption: A streamlined workflow for the safe handling of the triflate compound.

Detailed Protocol:

  • Preparation:

    • Ensure that a chemical fume hood is certified and functioning correctly.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.

    • Prepare all necessary reagents and equipment before introducing the triflate compound.

    • Don all required PPE as specified in the table above.

  • Handling in a Fume Hood:

    • Conduct all manipulations of the solid compound and its solutions within a fume hood to minimize inhalation exposure.

    • Use a spatula for transferring the solid. Avoid creating dust.

    • If preparing a solution, add the solid slowly to the solvent to avoid splashing.

  • Reaction Setup:

    • Set up the reaction apparatus within the fume hood.

    • Ensure all glassware is properly clamped and secure.

    • If the reaction is to be heated, use a temperature-controlled heating mantle and a condenser.

  • Reaction Workup:

    • Quench the reaction carefully, especially if reactive reagents were used.

    • Perform extractions and washes within the fume hood.

    • Keep all flasks and containers clearly labeled.

  • Cleanup and Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

    • Properly dispose of all contaminated materials as outlined in the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Experimental Protocol: Suzuki Cross-Coupling Reaction

This is a representative protocol for a Suzuki cross-coupling reaction, a common application for vinyl triflates. This protocol should be adapted and optimized for specific research needs.

Reaction Scheme

Suzuki Cross-Coupling Reaction reagents This compound Arylboronic acid Palladium Catalyst Base product Coupled Product reagents->product Reaction Conditions: Solvent, Heat

Caption: A generalized schematic of a Suzuki cross-coupling reaction.

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent (e.g., toluene, dioxane, or DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Waste Segregation and Disposal Workflow

Waste Disposal Workflow generation Waste Generation segregation Segregation generation->segregation labeling Labeling segregation->labeling storage Temporary Storage labeling->storage disposal Professional Disposal storage->disposal

Caption: A systematic approach to chemical waste management.

Disposal Guidelines:

  • Solid Waste:

    • Contaminated consumables (e.g., gloves, paper towels, silica gel) should be collected in a designated, labeled hazardous waste container.

    • Unused or expired solid this compound should be disposed of in its original container or a clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing the triflate compound or its byproducts in a designated, labeled hazardous waste container.

    • Do not mix incompatible waste streams.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.

    • Store waste containers in a designated, well-ventilated secondary containment area away from general laboratory traffic.

  • Professional Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe and productive laboratory environment when working with this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.